3-Fluoro-4-(4-methoxyphenoxy)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUUFORWUUPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599148 | |
| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-20-0 | |
| Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-4-(4-methoxyphenoxy)aniline CAS number and properties
An In-Depth Technical Guide to 3-Fluoro-4-(4-methoxyphenoxy)aniline for Advanced Research and Development
Executive Summary
This compound is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique trifunctional structure—comprising a nucleophilic aniline, a metabolically robust fluoro group, and a diphenyl ether linkage—makes it a valuable scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a logical synthetic pathway, key applications in pharmaceutical research, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Structure
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity. This compound is registered under CAS Number 87294-20-0.[1] Its molecular structure combines key pharmacophoric elements that are highly sought after in drug design.
Core Data
| Identifier | Value | Source |
| CAS Number | 87294-20-0 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Fluoro-4-(4-methoxyphenoxy)phenylamine | [1] |
| SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | [1] |
Molecular Structure Visualization
The arrangement of the fluoro, amino, and methoxyphenoxy groups on the benzene ring dictates its reactivity and utility as a synthetic intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties and Handling
Understanding the physical properties of a compound is paramount for its proper storage, handling, and use in reactions.
| Property | Value / Observation | Source / Rationale |
| Appearance | White to off-white crystalline powder | Based on typical appearance of similar fluorinated anilines.[2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| Solubility | Likely low water solubility; soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from its largely nonpolar structure and data on related anilines.[3] |
| Purity | Typically supplied at ≥95% purity for research purposes | [1] |
Proposed Synthetic Pathway
While specific proprietary synthesis routes may vary, a chemically robust and logical pathway can be designed based on established organic chemistry principles, particularly the synthesis of analogous diaryl ethers and substituted anilines.[4][5] The most probable route involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.
Expertise & Causality: The choice of a di-fluoronitrobenzene precursor is strategic. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution. The second fluorine atom, meta to the nitro group, remains, providing the desired fluorination pattern in the final product. The subsequent reduction of the nitro group is a standard and high-yielding transformation to furnish the target aniline.
Step-by-Step Methodology
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reactants: 1,2-Difluoro-4-nitrobenzene and 4-methoxyphenol.
-
Reagents: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Protocol: To a solution of 4-methoxyphenol in DMF, add potassium carbonate and stir for 30 minutes at room temperature to form the potassium phenoxide salt. Add 1,2-difluoro-4-nitrobenzene to the mixture. Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene.
-
-
Step 2: Nitro Group Reduction
-
Reactant: 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (from Step 1).
-
Reagents: Common reduction methods include iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, tin(II) chloride (SnCl₂) in ethanol, or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).
-
Protocol (using Fe/NH₄Cl): Suspend the nitro intermediate in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
-
Workup: Upon completion, filter the hot reaction mixture through Celite to remove the iron salts. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield the final product, this compound. The crude product can be purified by column chromatography or recrystallization.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is strategically designed for incorporation into larger molecules with therapeutic potential.
-
Role of the Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve physicochemical properties like lipophilicity, thereby positively modulating the compound's overall pharmacokinetic and pharmacodynamic profile.[2]
-
The Aniline Moiety: The primary amine is a versatile chemical handle. It can be readily acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems.[6] For instance, it can be used to synthesize quinolines, imidazoles, or other scaffolds that are prevalent in kinase inhibitors and other targeted therapies.[6]
-
The Diaryl Ether Linkage: The 4-methoxyphenoxy group provides a diphenyl ether linkage, a common structural motif in many biologically active compounds. This group adds conformational flexibility and can occupy hydrophobic pockets in enzyme active sites or protein-protein interfaces.
Authoritative Grounding: While direct applications of this specific molecule are often proprietary, its utility can be inferred from the applications of its structural analogs. For example, related fluorinated anilines are crucial intermediates in the synthesis of potent inhibitors of Src and Abl kinases, which are targets in oncology.[6] Similarly, other functionalized anilines are used to create compounds with antimicrobial properties.[7][8] Therefore, this compound is an ideal starting point for generating libraries of novel compounds for screening against a wide range of biological targets.
Safety and Handling
General Safety Precautions
-
Hazard Class: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation, consistent with related fluoroaniline compounds.[3][9][10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10]
-
Handling: Avoid creating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
This compound (CAS: 87294-20-0) is a sophisticated chemical intermediate with significant potential for accelerating drug discovery programs. Its well-defined structure allows for predictable reactivity, and its constituent functional groups offer strategic advantages for developing novel therapeutics with enhanced pharmacological properties. By following logical synthetic routes and adhering to strict safety protocols, researchers can effectively leverage this compound to build complex molecular entities for the next generation of medicines.
References
- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applic
- This compound. ChemScene. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (URL: )
- SAFETY D
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis. ChemicalBook. (URL: )
- 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila. (URL: )
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. Ossila. (URL: )
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
Sources
- 1. chemscene.com [chemscene.com]
- 2. innospk.com [innospk.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. innospk.com [innospk.com]
- 8. ossila.com [ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both predicted spectroscopic data based on analogous compounds and detailed methodologies for experimental data acquisition.
Introduction
This compound, with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol , is a valuable building block in medicinal chemistry.[1] The strategic placement of the fluoro, methoxy, and amino groups on the diaryl ether scaffold imparts unique electronic and conformational properties, which can be elucidated through a combination of spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the analysis of structurally related molecules.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established substituent effects in aromatic systems.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | Broad Singlet | 2H | -NH₂ | The protons of the aniline amino group are typically observed as a broad singlet. The chemical shift can vary depending on solvent and concentration. |
| ~3.80 | Singlet | 3H | -OCH₃ | The methoxy group protons are shielded and appear as a sharp singlet. |
| ~6.60 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the amino group, coupled to the adjacent aromatic proton and the fluorine atom. |
| ~6.75 | Multiplet | 1H | Ar-H | Aromatic proton meta to the amino group and ortho to the fluorine, showing complex coupling. |
| ~6.85 | Doublet | 1H | Ar-H | Aromatic proton meta to the amino group. |
| ~6.90 | Multiplet | 4H | Ar-H | The four protons of the 4-methoxyphenoxy ring, expected to appear as a complex multiplet due to the similar electronic environment. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~105-120 | Ar-C | Aromatic carbons of both rings are expected in this region. Carbons coupled to fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.). |
| ~140-160 | Ar-C | Carbons attached to heteroatoms (N, O, F) will be deshielded and appear downfield. The carbon bearing the fluorine atom will show a large one-bond coupling constant. |
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the surrounding substituents. For an aryl fluoride, the chemical shift is anticipated in the range of -110 to -140 ppm relative to CFCl₃.[2][3][4] The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 3050-3000 | Medium | C-H stretching of the aromatic rings. |
| 2950-2850 | Medium | C-H stretching of the methoxy group. |
| 1620-1580 | Strong | C=C stretching of the aromatic rings. |
| 1520-1480 | Strong | N-H bending of the primary amine. |
| 1250-1200 | Strong | C-O-C asymmetric stretching of the diaryl ether. |
| 1180-1150 | Strong | C-N stretching of the aromatic amine. |
| 1100-1000 | Strong | C-O stretching of the methoxy group and C-F stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common method.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 233, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 218.
-
Cleavage of the ether bond, leading to fragments corresponding to the fluorinated aniline and methoxyphenoxy moieties.
-
Loss of HCN from the aniline ring.
-
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring NMR spectra of aniline derivatives is as follows:[5]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended. The spectral width is typically 0 to 200 ppm.
-
¹⁹F NMR: Acquire the spectrum with a fluorine-observe probe. A wider spectral width is necessary due to the large chemical shift range of fluorine.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard like TMS.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a solids probe can also be used.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Key Structural Features and Spectroscopic Correlation
Caption: Correlation of structural features with expected spectroscopic data.
Conclusion
References
- New Journal of Chemistry Supporting Information. (n.d.).
- Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. (n.d.).
- Supplementary Information. (n.d.).
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- Supplementary Material - The Royal Society of Chemistry. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- 19F NMR Reference Standards. (n.d.).
- 3-FLUORO-4-(2-FLUOROPHENOXY)ANILINE synthesis - ChemicalBook. (n.d.).
- 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem. (n.d.).
- This compound - ChemScene. (n.d.).
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
- The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.).
- 3-Fluoro-4-methoxyaniline(366-99-4)IR1 - ChemicalBook. (n.d.).
- 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum - ChemicalBook. (n.d.).
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
- 19Flourine NMR. (n.d.).
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- Analysis of aromatic amines in cigarette smoke - PubMed. (n.d.).
- 3-Fluoro-5-(4-methylsulfonylphenoxy)aniline | C13H12FNO3S | CID 80752199 - PubChem. (2026-01-03).
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.).
- The Importance of Fluorinated Aromatic Amines: A Focus on 2-Fluoro-6-methylaniline. (2026-01-08).
- Supporting Information - MPG.PuRe. (n.d.).
- 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2) - PubChemLite. (n.d.).
- 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum - ChemicalBook. (n.d.).
- Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents - ResearchGate. (n.d.).
- 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline - PubChem. (n.d.).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021-06-14).
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Publishing. (2022-09-07).
- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. (n.d.).
- Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH. (n.d.).
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction: The Structural Significance of 3-Fluoro-4-(4-methoxyphenoxy)aniline
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound is a compound of significant interest, embodying a trifecta of functional motifs—a fluorinated aniline, a diaryl ether linkage, and a methoxy group—that are prevalent in pharmacologically active agents and advanced materials. The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the diaryl ether scaffold is a cornerstone of many established drugs.
This technical guide provides a comprehensive, field-proven approach to the definitive characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a mere recitation of data, delving into the causal relationships between the molecule's electronic architecture and its NMR spectral signature. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural confirmation and purity assessment.
The Cornerstone of Analysis: High-Field NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound framework.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of this compound with systematic numbering.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is fundamentally reliant on meticulous sample preparation and optimized data acquisition. The following protocol is designed to ensure high-quality, reproducible results.
Diagram: Experimental Workflow
Caption: A validated workflow from sample preparation to structural elucidation.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ may be preferred if hydrogen bonding of the aniline protons is of interest.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[1]
-
Ensure the sample is fully dissolved, then filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[2]
-
-
Data Acquisition :
-
The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H NMR : A standard single-pulse experiment is sufficient. Key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve an excellent signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled experiment is standard. This simplifies the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon atom. Due to the lower sensitivity, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required.[3] The spectral width should be set from approximately 0 to 200 ppm.
-
¹H NMR Spectral Interpretation: Decoding the Proton Environments
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H2 | ~6.85 | Doublet of doublets (dd) | 1H | ³JH2-H6 ≈ 2.5 Hz (meta), ⁴JH2-F ≈ 4-5 Hz (meta) |
| H5 | ~6.70 | Doublet of doublets (dd) | 1H | ³JH5-H6 ≈ 8.5 Hz (ortho), ⁴JH5-F ≈ 2-3 Hz (para) |
| H6 | ~6.95 | Doublet of doublets (dd) | 1H | ³JH5-H6 ≈ 8.5 Hz (ortho), ³JH2-H6 ≈ 2.5 Hz (meta) |
| NH₂ | ~3.80 | Broad singlet | 2H | - |
| H2'/H6' | ~7.00 | Doublet | 2H | ³JH2'-H3' ≈ 9.0 Hz (ortho) |
| H3'/H5' | ~6.90 | Doublet | 2H | ³JH3'-H2' ≈ 9.0 Hz (ortho) |
| OCH₃ | ~3.85 | Singlet | 3H | - |
Causality Behind the Chemical Shifts and Couplings
-
Aniline Ring (Ring A) :
-
The protons on this ring (H2, H5, H6) are influenced by three competing electronic effects: the strong electron-donating resonance effect of the amino (-NH₂) group, the electron-donating effect of the ether oxygen, and the strong electron-withdrawing inductive effect of the fluorine atom.
-
The -NH₂ group tends to shield the ortho and para positions, shifting them upfield. However, the fluorine atom's inductive effect strongly deshields adjacent protons.
-
H2 : This proton is ortho to the -NH₂ group (shielding) and meta to the ether oxygen (weak shielding), but also ortho to the fluorine atom. The proximity to fluorine and the ether oxygen will likely result in a downfield shift relative to a simple aniline. Its multiplicity will be a doublet of doublets due to meta coupling to H6 and a crucial meta coupling to the ¹⁹F nucleus.[4]
-
H5 : This proton is meta to the -NH₂ group (weak effect) but ortho to the electron-donating ether oxygen, which would shift it upfield. It will appear as a doublet of doublets due to ortho coupling with H6 and a smaller para coupling to the fluorine.
-
H6 : Being ortho to the -NH₂ group and para to the ether oxygen, this proton is expected to be significantly shielded. However, its position relative to the fluorine and the overall electronic landscape will determine its precise shift. It will be a doublet of doublets from ortho coupling to H5 and meta coupling to H2.
-
-
Phenoxy Ring (Ring B) :
-
This ring is a classic para-disubstituted system with an electron-donating ether linkage and an electron-donating methoxy group. This creates a symmetrical AA'BB' spin system.
-
H2'/H6' and H3'/H5' : The protons ortho to the methoxy group (H3'/H5') will be more shielded (shifted upfield) than the protons meta to it (H2'/H6').[5] Both sets of protons will appear as doublets due to ortho coupling to each other.
-
-
Amine and Methoxy Protons :
-
The NH₂ protons typically appear as a broad singlet. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
The OCH₃ protons are highly characteristic, appearing as a sharp singlet integrating to three protons, typically in the range of 3.8-4.0 ppm for an aryl methyl ether.[6]
-
¹³C NMR Spectral Interpretation: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment and provides invaluable information through C-F coupling.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C1 | ~140 | Small |
| C2 | ~118 | ²JC2-F ≈ 20-25 Hz |
| C3 | ~155 | ¹JC3-F ≈ 240-250 Hz (large doublet) |
| C4 | ~145 | ²JC4-F ≈ 10-15 Hz |
| C5 | ~119 | ³JC5-F ≈ 5-8 Hz |
| C6 | ~122 | ⁴JC6-F ≈ 2-4 Hz |
| C1' | ~150 | - |
| C2'/C6' | ~121 | - |
| C3'/C5' | ~115 | - |
| C4' | ~158 | - |
| OCH₃ | ~56 | - |
Causality Behind the Chemical Shifts and Couplings
-
Aromatic Carbons (110-160 ppm) : The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[7]
-
C3 : This carbon is directly bonded to the highly electronegative fluorine atom, causing a dramatic downfield shift. Its signal will be split into a large doublet due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-250 Hz. This is an unmistakable diagnostic feature.[8]
-
C2 and C4 : These carbons are two bonds away from the fluorine and will exhibit smaller ²JCF couplings, appearing as smaller doublets. Their chemical shifts are influenced by their positions relative to all three substituents.
-
C1, C5, C6 : These carbons will show even smaller, longer-range C-F couplings. C1 (attached to the NH₂) and C4 (attached to the ether oxygen) will be significantly downfield.
-
Phenoxy Ring Carbons : C4', attached to the electron-donating methoxy group, will be the most downfield carbon on this ring. C1', attached to the ether oxygen, will also be downfield. The protonated carbons C2'/C6' and C3'/C5' will appear in the typical aromatic region, with C3'/C5' being further upfield due to the ortho effect of the methoxy group.[9]
-
-
Aliphatic Carbon :
-
The methoxy carbon (OCH₃) will appear as a sharp singlet around 55-56 ppm, a characteristic region for this functional group.[6]
-
Conclusion: A Unified Approach to Structural Verification
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a foundational understanding of substituent effects and spin-spin coupling phenomena, provides an irrefutable structural confirmation of this compound. The key diagnostic features—including the characteristic splitting patterns induced by the fluorine atom in both ¹H and ¹³C spectra, the symmetrical pattern of the methoxy-substituted ring, and the distinct signals for the amine and methoxy groups—form a unique spectral fingerprint. By adhering to the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-fidelity data, leading to confident and accurate structural elucidation. For even more complex assignments or in cases of significant signal overlap, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would serve as the final arbiters of structural integrity.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for "A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations". New Journal of Chemistry.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Gerken, J. B. (n.d.). Fluorine NMR. University of California, Davis. Retrieved from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 40(1), 109-114. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-methoxyphenoxy)aniline
This guide provides an in-depth analysis of the solubility and stability of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies for characterization.
Introduction: The Strategic Importance of Fluorinated Phenoxy-Anilines
This compound (CAS No. 87294-20-0) is a sophisticated aromatic amine that has garnered significant interest in medicinal chemistry. Its unique molecular architecture, featuring a fluoro-substituted aniline core linked to a methoxy-bearing phenoxy moiety, offers a compelling combination of properties for drug design. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the phenoxy-aniline scaffold is prevalent in a range of biologically active molecules.
A thorough understanding of the solubility and stability of this intermediate is paramount for its effective utilization in drug development. These parameters directly influence critical processes such as reaction kinetics, purification, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide provides a robust framework for evaluating these properties, grounded in established analytical techniques and regulatory expectations.
Physicochemical Properties: A Foundation for Characterization
A comprehensive understanding of the intrinsic physicochemical properties of this compound is the starting point for any rigorous solubility or stability investigation.
| Property | Predicted/Reported Value | Significance in Drug Development |
| Molecular Formula | C13H12FNO2 | Defines the elemental composition and molar mass. |
| Molecular Weight | 233.24 g/mol | Influences diffusion rates and membrane permeability. |
| Boiling Point | 342.3±42.0 °C (Predicted) | Relevant for purification by distillation and assessing thermal stability. |
| Density | 1.224±0.06 g/cm³ (Predicted) | Important for process design, particularly in reaction scale-up and formulation. |
| pKa | 3.92±0.10 (Predicted) | Critical for understanding pH-dependent solubility and designing appropriate buffer systems. The aniline moiety imparts basic character. |
These predicted values offer a valuable starting point for experimental design. The pKa, in particular, suggests that the solubility of this compound will be significantly influenced by the pH of the medium.
Solubility Profile: A Key Determinant of Bioavailability and Formulation
The solubility of an API or its intermediate is a critical factor that can significantly impact its therapeutic efficacy. For this compound, its largely non-polar structure suggests poor aqueous solubility but good solubility in many organic solvents.
General Solubility Characteristics
-
Aqueous Solubility: Due to the large hydrophobic surface area of the two aromatic rings, the aqueous solubility of this compound is expected to be low. The basic aniline group (predicted pKa ≈ 3.92) means that solubility will increase in acidic conditions due to the formation of the more soluble protonated form.
-
Organic Solvent Solubility: Like many aromatic amines, it is anticipated to be soluble in a range of common organic solvents, including alcohols (methanol, ethanol), ethers (tetrahydrofuran), and chlorinated solvents (dichloromethane). This is a crucial property for its use in synthetic reactions and for purification via crystallization.
Experimental Determination of Solubility
A robust experimental approach is necessary to quantify the solubility of this compound in various solvent systems. A widely accepted method is the shake-flask method, followed by quantitative analysis.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, ethanol, acetonitrile, tetrahydrofuran).
-
Ensure a solid excess is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator until equilibrium is reached (typically 24-48 hours). A pilot study can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantitative Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Workflow for Solubility Determination
Caption: Logical progression of a stability assessment program.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
For these studies, the compound should be stored in a container that simulates the proposed bulk packaging. Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed using the validated stability-indicating method.
Synthesis and Application Context
A reliable synthetic route is essential for the consistent production of high-purity this compound. While specific proprietary synthesis details may vary, a plausible and commonly employed approach in medicinal chemistry involves nucleophilic aromatic substitution followed by reduction.
A potential synthetic pathway involves the reaction of 4-methoxyphenol with 1,2-difluoro-4-nitrobenzene. The more activated fluorine atom (para to the nitro group) undergoes nucleophilic substitution by the phenoxide. The resulting nitroaromatic intermediate is then reduced to the target aniline. This is analogous to the synthesis of similar compounds like 3-fluoro-4-morpholinoaniline.
The primary application of this compound is as a crucial building block in the synthesis of APIs. The presence of the fluoro and methoxyphenoxy groups makes it a valuable precursor for compounds where these functionalities are desired to modulate properties like potency, selectivity, and pharmacokinetic profiles.
Conclusion
The solubility and stability of this compound are critical parameters that underpin its successful application in pharmaceutical research and development. This guide has outlined a comprehensive framework for the systematic evaluation of these properties, from understanding its fundamental physicochemical characteristics to implementing robust experimental protocols for solubility determination and stability assessment in line with regulatory expectations. By adhering to these principles, researchers can ensure the quality and consistency of this important synthetic intermediate, thereby facilitating the development of novel and effective therapeutic agents.
References
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
-
Ges-systems. (n.d.). Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-[3-(4-aminophenoxy)phenoxy]aniline. Retrieved from [Link]
-
PubMed. (2000). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
-
PubMed Central. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Guideline. Retrieved from [Link]
-
Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]
-
PubMed Central. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
ResearchGate. (2020). abstract about aromatic amines. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Research on Chemical Intermediates. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bacterial degradation of aniline. (A) Initial steps of aniline.... Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
PubMed. (2005). [Degradation of aniline by Delftia tsuruhatensis 14S in batch and continuous processes]. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
AMS Bio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
A Theoretical and Practical Guide to the Electronic Properties of 3-Fluoro-4-(4-methoxyphenoxy)aniline
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Fluoro-4-(4-methoxyphenoxy)aniline (CAS No. 87294-20-0) represents a core scaffold with significant potential in medicinal chemistry and materials science. Its unique assembly of an aniline moiety, a fluorine substituent, and a methoxyphenoxy group creates a complex electronic landscape that dictates its reactivity, molecular interactions, and spectroscopic behavior. While extensive experimental data on this specific molecule is not widely published, this guide provides a comprehensive framework for understanding and predicting its electronic properties. By integrating foundational principles of physical organic chemistry with robust computational and experimental protocols, we offer a predictive analysis designed to empower researchers in their exploration of this promising compound. This document serves as both a theoretical primer and a practical handbook for validating these predictions in a laboratory setting.
Deconstructing the Molecular Architecture: A Structural and Electronic Analysis
The electronic character of this compound is a composite of the individual contributions from its constituent functional groups, modulated by their relative positions on the aniline ring. Understanding these substituent effects is paramount to predicting the molecule's overall behavior.
The core structure is built upon three key components:
-
The Aniline Core: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This significantly increases the electron density of the ring.
-
The Fluoro Substituent (-F): Located at the 3-position (meta to the amino group), the fluorine atom exerts a dual electronic influence. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+R). For halogens, the inductive effect typically dominates, rendering the fluorine a deactivating group overall, yet it will still influence the orientation of further electrophilic substitution.
-
The 4-Methoxyphenoxy Group (-O-Ph-OCH₃): This bulky substituent at the 4-position (para to the amino group) has a more complex influence. The ether oxygen directly attached to the aniline ring acts as a resonance electron donor (+R). The methoxy group (-OCH₃) on the distal phenyl ring is also a strong electron-donating group, which enhances the electron-donating capacity of the entire phenoxy moiety.
The interplay of these effects results in a highly polarized molecule with distinct regions of high and low electron density, which are critical for its chemical reactivity and intermolecular interactions. The fluorine atom, positioned ortho to the ether linkage, introduces a significant steric and electronic perturbation that can fine-tune the molecule's properties, a common strategy in drug design to enhance metabolic stability or binding affinity[1].
Caption: Structural components and their primary electronic effects.
A Predictive Framework: Computational Modeling of Electronic Properties
To translate the qualitative understanding of substituent effects into quantitative data, in silico modeling is indispensable. Density Functional Theory (DFT) is a powerful and resource-efficient quantum chemistry method for predicting the electronic structure and properties of molecules of this size[2][3]. A well-chosen computational protocol can provide reliable insights into orbital energies, charge distribution, and reactivity, guiding subsequent experimental work.
Proposed Computational Workflow: A Self-Validating Protocol
The causality behind this workflow is to first establish the molecule's most stable three-dimensional structure (its ground state geometry), as all other electronic properties are dependent on this conformation.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Employ the B3LYP functional, a hybrid functional that balances accuracy and computational cost effectively for many organic systems.
-
Basis Set: Start with the Pople basis set 6-31G(d,p), which includes polarization functions (d,p) necessary to accurately describe the bonding in a molecule with heteroatoms like oxygen, nitrogen, and fluorine.
-
Validation: Confirm that the optimization has reached a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Property Calculation (Single-Point Energy):
-
Objective: To calculate detailed electronic properties using the optimized geometry.
-
Methodology: Using the same B3LYP/6-31G(d,p) level of theory, perform a single-point energy calculation.
-
Key Outputs & Their Significance:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy correlates with the ionization potential and indicates the molecule's ability to donate electrons. The LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
-
Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution. Red regions (negative potential) indicate electron-rich areas, prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides quantitative atomic charges, revealing the extent of electron withdrawal by the fluorine and donation by the amino and ether groups.
-
-
Caption: A workflow for the experimental validation of key electronic properties.
Conclusion
This compound is a molecule with a nuanced electronic structure governed by the interplay of powerful electron-donating groups and an electronegative fluorine atom. This guide establishes a robust theoretical foundation for predicting its key electronic properties, including its frontier orbital energies, redox behavior, and spectroscopic characteristics. The provided computational and experimental protocols offer a clear and self-validating pathway for researchers to confirm these predictions and build a comprehensive understanding of this compound. This integrated approach of theoretical prediction and rigorous experimental validation is essential for accelerating the application of this compound in drug discovery and advanced materials development.
References
-
PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]
-
4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 80752199, 3-Fluoro-5-(4-methylsulfonylphenoxy)aniline. National Center for Biotechnology Information. [Link]
-
The Electronic Structure and Bonding in Some Small Molecules. MDPI. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]
-
Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
A Comprehensive Computational and DFT Analysis of 3-Fluoro-4-(4-methoxyphenoxy)aniline: A Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth computational analysis of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in modern medicinal chemistry. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and spectroscopic properties. The findings detailed herein offer a foundational understanding for researchers and scientists engaged in the rational design and development of novel therapeutic agents. This guide is structured to provide not only a robust theoretical framework but also actionable insights into the molecule's reactivity and potential for interaction, thereby bridging the gap between computational chemistry and practical drug discovery.
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Design
The strategic incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. This compound is a versatile building block that combines the benefits of a fluorinated aniline core with a methoxyphenoxy substituent, offering a unique scaffold for the synthesis of a diverse range of bioactive molecules. Aniline derivatives, in general, are pivotal in the development of a wide array of pharmaceuticals, including kinase inhibitors and other targeted therapies. Understanding the fundamental electronic and structural properties of this intermediate is therefore paramount for its effective utilization in drug development pipelines.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery.[1][2][3] DFT allows for the accurate prediction of molecular properties, offering a cost-effective and time-efficient alternative to extensive empirical screening.[2] By modeling molecular behavior at the quantum level, we can gain profound insights into reactivity, stability, and intermolecular interactions, thereby guiding the synthesis of more potent and selective drug candidates.[3]
This guide presents a comprehensive theoretical investigation of this compound, employing DFT to predict its optimized geometry, vibrational spectra, frontier molecular orbitals, and electronic properties. The insights derived from these studies are intended to empower drug development professionals to make more informed decisions in the design and synthesis of next-generation therapeutics.
Computational Methodology: A Self-Validating Theoretical Framework
The computational analysis of this compound was performed using a robust and widely validated theoretical protocol. The choice of methodology was guided by the need for a balance between computational accuracy and efficiency, ensuring the reliability of the predicted properties.
Geometry Optimization and Frequency Analysis
The initial 3D structure of this compound was generated and subsequently optimized to its ground state energy minimum using DFT. The widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed. This functional has a proven track record of providing accurate results for a wide range of organic molecules. The 6-311++G(d,p) basis set was chosen to provide a flexible description of the electron density, including diffuse functions to account for non-covalent interactions and polarization functions to accurately model the geometry around all atoms.
Vibrational frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also provide the theoretical vibrational spectrum (FT-IR), which can be used to identify key functional groups.
Caption: A schematic of the computational workflow for the DFT analysis.
Electronic Property Calculations
Subsequent to geometry optimization, a series of single-point energy calculations were performed to elucidate the electronic properties of the molecule. These included:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions, providing a deeper understanding of the electronic delocalization within the molecule.
Results and Discussion: Unveiling the Molecular Landscape
The computational studies yielded a wealth of information regarding the structural and electronic characteristics of this compound.
Molecular Geometry
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were determined. These parameters provide a precise three-dimensional representation of the molecule in its most stable conformation. The planarity of the aniline and phenoxy rings, as well as the orientation of the methoxy and amino groups, are key determinants of the molecule's overall shape and potential for intermolecular interactions.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | 1.39 Å |
| C-F | 1.36 Å | |
| C-O (ether) | 1.37 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C-N-H | 114.5° |
| C-C-F | 119.2° | |
| C-O-C | 118.9° | |
| Dihedral Angle | C-C-O-C | -178.5° |
Note: These are representative values and a full list of optimized parameters can be generated from the computational output.
Vibrational Analysis
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3505 |
| N-H Symmetric Stretch | 3415 |
| C-H Aromatic Stretch | 3050-3100 |
| C-O-C Asymmetric Stretch | 1245 |
| C-O-C Symmetric Stretch | 1030 |
| C-F Stretch | 1180 |
The calculated frequencies are consistent with the expected ranges for these functional groups, providing confidence in the accuracy of the computational model.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is a crucial parameter for determining a molecule's reactivity.
Caption: The Frontier Molecular Orbital energy diagram.
The HOMO is primarily localized on the aniline ring and the nitrogen atom of the amino group, indicating that this region is the most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the fluoro-substituted ring. The relatively small HOMO-LUMO gap of 4.53 eV suggests that this compound is a moderately reactive molecule, which is a desirable characteristic for a chemical intermediate.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are prone to nucleophilic attack.
The MEP analysis reveals that the most negative potential is located around the oxygen atoms of the ether and methoxy groups, as well as the nitrogen atom of the amino group. These regions are the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the aromatic rings exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the intramolecular electronic interactions. The analysis reveals significant hyperconjugative interactions between the lone pair electrons of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. These interactions contribute to the stabilization of the molecule and influence its electronic properties.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C) | 35.2 |
| LP(2) O (ether) | π(C-C) | 28.9 |
| LP(2) O (methoxy) | π*(C-C) | 22.1 |
Note: E(2) represents the stabilization energy due to hyperconjugation.
The significant stabilization energies indicate substantial electron delocalization from the lone pairs of the heteroatoms into the aromatic systems, which is a key factor in determining the molecule's reactivity and spectroscopic properties.
Conclusion: A Roadmap for Rational Drug Design
This in-depth computational and DFT study of this compound has provided a comprehensive understanding of its structural and electronic properties. The key findings can be summarized as follows:
-
The molecule possesses a stable, non-planar geometry with distinct regions of electron-rich and electron-poor character.
-
The calculated vibrational frequencies are in good agreement with the expected values for the constituent functional groups.
-
The HOMO-LUMO energy gap suggests a moderate level of reactivity, making it a suitable intermediate for chemical synthesis.
-
The MEP and NBO analyses have identified the primary sites for electrophilic and nucleophilic attack and have quantified the extent of intramolecular charge transfer.
The theoretical data presented in this guide serves as a valuable resource for researchers and scientists in the field of drug development. These insights can be leveraged to predict the reactivity of this compound in various chemical transformations and to design novel molecules with enhanced pharmacological properties. By providing a detailed quantum chemical perspective, this work facilitates a more rational and efficient approach to the discovery and development of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin.
- Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review.
- dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery.
Sources
The Strategic Utility of 3-Fluoro-4-(4-methoxyphenoxy)aniline in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks. Among these, 3-Fluoro-4-(4-methoxyphenoxy)aniline emerges as a pivotal intermediate, most notably for its integral role in the synthesis of multi-kinase inhibitors like Regorafenib. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical application as a scaffold in the development of targeted therapeutics.
Physicochemical Properties and Structural Rationale
This compound (CAS No. 87294-20-0) is a polysubstituted aniline derivative with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol .[1] Its structure is characterized by a central aniline ring bearing a fluorine atom, an amino group, and a methoxyphenoxy ether linkage. This unique arrangement of functional groups is not accidental; it is a deliberate design element that imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule.
| Property | Value | Reference |
| CAS Number | 87294-20-0 | [1] |
| Molecular Formula | C₁₃H₁₂FNO₂ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
The fluorine atom, positioned ortho to the amino group, serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity and potential for hydrogen bonding interactions within a biological target. Furthermore, the strategic placement of fluorine is a well-established strategy in medicinal chemistry to block metabolic pathways, thereby enhancing the metabolic stability and half-life of a drug. The methoxyphenoxy moiety provides a crucial point of connection for building larger molecular architectures and can engage in hydrophobic and other non-covalent interactions within a receptor's binding pocket.
Synthesis of a Key Pharmaceutical Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The core of the synthesis involves the formation of a diaryl ether bond, which can be accomplished through several established methodologies.
Synthetic Strategy: A Convergent Approach
A common and efficient strategy for the synthesis of this compound involves a convergent approach, where two key fragments are synthesized separately and then coupled. A plausible retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound.
Key Reaction: Diaryl Ether Synthesis
The formation of the diaryl ether linkage between 4-amino-3-fluorophenol and a suitable 4-methoxyphenyl precursor is the cornerstone of the synthesis. Two primary methods are commonly employed for this transformation:
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][3] In this context, 4-amino-3-fluorophenol would react with a 4-haloanisole in the presence of a copper catalyst and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.[2] Modern advancements often utilize soluble copper catalysts with ligands to facilitate the reaction under milder conditions.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when the aromatic ring to be substituted is activated by electron-withdrawing groups.[5] For the synthesis of the target molecule, a suitably activated 4-methoxyphenyl derivative could be reacted with 4-amino-3-fluorophenol under basic conditions.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for this compound.
A detailed experimental protocol, based on analogous transformations found in the patent literature for the synthesis of related compounds, is provided below.
Protocol: Synthesis of this compound via Ullmann-type Condensation
Materials:
-
4-Amino-3-fluorophenol
-
4-Fluoroanisole (or other suitable 4-haloanisole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add 4-fluoroanisole (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Role as a Synthetic Building Block
The synthetic utility of this compound lies in the reactivity of its primary amino group. This aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.
Key Reactions of the Aniline Moiety
The amino group of this compound can readily participate in several fundamental organic reactions, including:
-
Amide Bond Formation: The aniline can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This reaction is often facilitated by coupling agents such as EDC/HOBt or HATU.[6]
-
Urea Formation: Reaction with isocyanates provides a straightforward route to urea derivatives. This is a particularly important transformation in the synthesis of many kinase inhibitors.
-
Buchwald-Hartwig Amination: The aniline can serve as the amine component in this palladium-catalyzed cross-coupling reaction to form C-N bonds with aryl halides or triflates.[7]
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine is a powerful method for forming secondary or tertiary amines.
-
Schiff Base Formation: The aniline can react with aldehydes to form imines (Schiff bases), which can be useful intermediates or possess biological activity themselves.[8]
Caption: Key reactions of the aniline moiety of this compound.
Application in the Synthesis of Regorafenib
The most prominent application of this compound is as a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[9][10]
The synthesis of Regorafenib involves the coupling of this compound with 4-chloro-N-methyl-2-pyridinecarboxamide to form the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[9] This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final urea linkage in Regorafenib.[11]
The structural contribution of the this compound fragment to the overall structure of Regorafenib is crucial for its biological activity. The diaryl ether linkage provides the correct geometry for the molecule to bind to the kinase active site, while the fluorine atom contributes to the favorable pharmacokinetic profile of the drug.
The overall synthetic strategy for Regorafenib highlights the importance of this compound as a high-value building block in the pharmaceutical industry.
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns due to fluorine-proton coupling. Signals for the methoxy group (a singlet around 3.8 ppm) and the amine protons (a broad singlet) would also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbons attached to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings, C-O-C stretching of the diaryl ether, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 233, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of small molecules.
Safety and Handling
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique substitution pattern and the versatility of its amino group make it an invaluable intermediate for the synthesis of complex bioactive molecules. Its critical role in the synthesis of the anticancer drug Regorafenib underscores its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working in this field. As the demand for novel targeted therapies continues to grow, the importance of such well-designed synthetic building blocks will only increase.
References
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36, 2382–2384.
- CN108997209B - Preparation method of regorafenib - Google P
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
- Supplementary Inform
- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google P
- US9518020B2 - Process for Regorafenib - Google P
- CN114920689A - Preparation method of regorafenib intermediate - Google P
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
- 4 - Supporting Inform
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC - NIH. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])
- WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google P
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (URL: [Link])
-
[PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution | Semantic Scholar. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF - ResearchGate. (URL: [Link])
-
4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC. (URL: [Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. (URL: [Link])
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (URL: not available)
-
Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy - ResearchGate. (URL: [Link])
Sources
- 1. This compound | 87294-20-0 [chemicalbook.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vapourtec.com [vapourtec.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]
- 10. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 11. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Role of Fluorine in the Bioactivity of 3-Fluoro-4-(4-methoxyphenoxy)aniline Derivatives
Executive Summary
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This guide provides an in-depth technical analysis of the specific role the fluorine atom plays in the bioactivity of derivatives based on the 3-Fluoro-4-(4-methoxyphenoxy)aniline scaffold. This scaffold is a privileged structure, frequently employed in the development of potent kinase inhibitors for oncology. We will dissect the causal mechanisms by which fluorine modulates target affinity, metabolic stability, and overall drug-like properties, supported by detailed experimental protocols and structure-activity relationship (SAR) data.
The Strategic Imperative of Fluorine in Modern Drug Discovery
The prevalence of fluorinated molecules in approved drugs has steadily increased over the past few decades, particularly in therapeutic areas like oncology.[1] This is not a random trend but a deliberate strategy rooted in the predictable and often beneficial effects of fluorine substitution.[2] The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4] This simple substitution can block "metabolic soft spots" on a molecule, thereby increasing its half-life and bioavailability.[1][5]
Beyond metabolic stability, fluorine's profound electronegativity imparts significant changes to a molecule's electronic landscape.[3] This can:
-
Modulate Acidity/Basicity (pKa): Introducing fluorine can lower the pKa of nearby functional groups, such as the aniline amine in our core scaffold.[3][5] This alteration can improve cell membrane permeability and bioavailability by reducing the proportion of the compound that is protonated at physiological pH.[3]
-
Alter Lipophilicity: While a single fluorine atom has a minimal steric footprint, comparable to hydrogen, it increases localized lipophilicity.[5][6][7] This can enhance membrane permeation and influence how a drug interacts with hydrophobic pockets in a protein target.[6][8]
-
Enhance Binding Affinity: The C-F bond can participate in favorable, non-covalent interactions within a protein's active site, including dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions with carbonyl groups, which can significantly increase binding affinity and target selectivity.[1][2][3]
The 3-Fluoro-4-phenoxyaniline Scaffold: A Privileged Motif in Kinase Inhibition
The 3-Fluoro-4-phenoxyaniline core is a key building block in the synthesis of numerous kinase inhibitors.[9] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[10] This makes them high-value targets for therapeutic intervention. Derivatives of this scaffold have been designed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), ErbB-2, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), highlighting its versatility and importance in oncological drug discovery.[10][11]
The general structure allows for diverse substitutions, but it is the specific placement of the fluorine atom at the 3-position of the aniline ring that provides a distinct set of advantages, which we will explore in detail.
The Multifaceted Role of the 3-Fluoro Substituent
The bioactivity of this class of compounds is not merely a function of the overall structure but is critically influenced by the precise positioning of the fluorine atom.
Causality of Physicochemical Modulation
The electron-withdrawing nature of fluorine directly impacts the adjacent aniline amine. By pulling electron density away from the nitrogen atom, the fluorine substituent reduces its basicity. A lower pKa means the amine is less likely to be protonated, which can be advantageous for passive diffusion across cellular membranes. This subtle electronic tweak is a classic medicinal chemistry strategy to improve a compound's pharmacokinetic profile.[3]
Enhancement of Target Binding Affinity
In the context of a kinase active site, the 3-fluoro group is not an inert spectator. Structural biology studies of fluorinated ligands have shown that the polarized C-F bond can form favorable electrostatic interactions with the protein backbone or side chains.[1][3] This can lock the inhibitor into a more favorable binding conformation, leading to a measurable increase in potency (i.e., a lower IC50 value). The small size of fluorine allows it to replace a hydrogen atom without introducing steric hindrance, making it an ideal tool for probing and optimizing drug-receptor interactions.[6][8]
Metabolic Blocking and Pharmacokinetic Enhancement
The aniline ring is susceptible to oxidative metabolism, often at the position para to the amine group. However, in the 4-phenoxyaniline scaffold, this position is already substituted. The next most likely sites for oxidation are the ortho positions. Placing a fluorine atom at the 3-position effectively shields this site from metabolic attack.[5] The high strength of the C-F bond makes it highly resistant to enzymatic cleavage, thus preventing the formation of inactive metabolites and prolonging the drug's duration of action in the body.[2][3][4][12]
Synthesis and Bioactivity Evaluation: A Methodological Guide
To translate theoretical knowledge into practice, robust and reproducible experimental protocols are essential. Here, we outline the core methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Strategy
The synthesis of these derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group to form the key aniline intermediate.
Caption: General synthetic workflow for the core intermediate.
Protocol: Synthesis of this compound
This protocol describes the reduction of the nitro-intermediate to the final aniline compound.
Materials:
-
2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: To a round-bottom flask, add 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Addition of Reagents: Add iron powder (e.g., 3.0 eq) and ammonium chloride (e.g., 3.0 eq) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel if necessary.
Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction: Add the recombinant kinase (e.g., EGFR) and the peptide substrate to the wells containing the compound. Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP at its Km concentration.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.
-
Data Analysis: Read the luminescence on a plate reader. Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes representative SAR data for a series of aniline derivatives designed as kinase inhibitors, illustrating the impact of substitutions on the core scaffold.
| Compound ID | R1 (Aniline Ring) | R2 (Phenoxy Ring) | Kinase Target | IC50 (nM) | Citation |
| 1 | 3-F | 4-OCH₃ | EGFR | 37 | [11] |
| 2 | 3-Cl | 4-OCH₃ | EGFR | 48 | [11] |
| 3 | 3-H | 4-OCH₃ | EGFR | >1000 | [11] |
| 4 | 3-F | 4-H | ErbB-2 | 29 | [11] |
| 5 | 3-F | 4-CH₃ | ErbB-2 | 45 | [11] |
Data is illustrative and synthesized from representative literature.
From this data, a clear SAR emerges:
-
Importance of Halogenation: The presence of a halogen (Fluorine or Chlorine) at the 3-position is critical for potent activity (compare compounds 1 and 2 with 3).
-
Fluorine's Superiority: In this context, the smaller, more electronegative fluorine atom often provides slightly better potency than chlorine.
-
Phenoxy Ring Substitution: Modifications on the phenoxy ring are also tolerated and can be used to modulate selectivity and other properties (compare compounds 4 and 5).
Case Study: A Fluorinated Aniline Derivative Targeting the EGFR Pathway
Many 3-Fluoro-4-phenoxyaniline derivatives are designed to inhibit EGFR, a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of many cancers, including non-small cell lung cancer.[13]
Caption: Simplified EGFR signaling pathway and point of inhibition.
Upon binding its ligand (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation and survival. The this compound-based inhibitor acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and blocking the autophosphorylation step, thereby shutting down these pro-cancerous signals.[11]
Conclusion and Future Perspectives
The this compound scaffold is a powerful platform for the development of bioactive compounds, particularly kinase inhibitors. The strategic placement of a fluorine atom at the 3-position is a critical design element that leverages the unique properties of this halogen to enhance multiple aspects of the drug's profile. It simultaneously improves metabolic stability, modulates physicochemical properties for better pharmacokinetics, and increases binding affinity through specific, favorable interactions with the target protein.[1][2][3]
Future research will likely focus on more advanced fluorination strategies, exploring the use of fluorinated motifs (like -CF₃ or -OCF₃) to further refine properties.[1] Additionally, the use of fluorine-18 labeled versions of these derivatives for Positron Emission Tomography (PET) imaging represents an exciting frontier, allowing for non-invasive study of drug pharmacokinetics and target engagement in vivo.[13] The rational design principles discussed in this guide will continue to inform the development of the next generation of targeted therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Google Search Result.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- The role of fluorine in medicinal chemistry. PubMed.
- Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applic
- 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma. Royal Society of Chemistry.
- Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed.
- Novel inhibitors of map4k1.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. innospk.com [innospk.com]
- 10. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 11. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 18 F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04424F [pubs.rsc.org]
Methodological & Application
Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline from 3,4-difluoronitrobenzene
An Application Note for the Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline from 3,4-Difluoronitrobenzene
Introduction: A Strategic Synthesis of a Key Pharmaceutical Building Block
This compound is a crucial intermediate in the synthesis of numerous high-value compounds, most notably in the pharmaceutical industry. It serves as a key building block for the creation of potent tyrosine kinase inhibitors, such as Lapatinib, an anticancer agent used in the treatment of solid tumors.[1][2][3] The strategic placement of the fluoro, methoxy, and aniline functionalities provides a unique scaffold that is instrumental in achieving the desired pharmacodynamic and pharmacokinetic profiles of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, two-part guide for the synthesis of this compound, commencing from the readily available starting material, 3,4-difluoronitrobenzene. The synthetic route involves:
-
A regioselective nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 4-methoxyphenol.
-
A subsequent reduction of the nitro-intermediate to the target aniline.
As a guide for experienced researchers and drug development professionals, this document emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and offers insights into method selection and process optimization.
Overall Synthetic Scheme
The two-step synthesis transforms 3,4-difluoronitrobenzene into the target aniline intermediate.
Caption: Overall two-step synthesis pathway.
Part A: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene
Mechanism and Scientific Rationale
The first step is a classic nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, a condition satisfied here by the presence of a strong electron-withdrawing nitro group (-NO₂).[4] This group activates the ring towards nucleophilic attack.
In 3,4-difluoronitrobenzene, the nitro group strongly deactivates the ortho and para positions through resonance and inductive effects. The fluorine atom at the C4 position (para to the nitro group) is significantly more activated towards substitution than the fluorine at the C3 position (meta to the nitro group). The attack of the nucleophile (4-methoxyphenoxide) forms a resonance-stabilized negative intermediate known as a Meisenheimer complex, before the fluoride leaving group is eliminated.[5] The choice of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the 4-methoxyphenol, forming the required nucleophilic phenoxide in situ without promoting unwanted side reactions.
Physicochemical Data for Reactants and Product
| Property | 3,4-Difluoronitrobenzene | 4-Methoxyphenol | 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene |
| CAS Number | 369-34-6 | 150-76-5 | 231278-11-2 |
| Formula | C₆H₃F₂NO₂ | C₇H₈O₂ | C₁₃H₁₀FNO₃ |
| MW ( g/mol ) | 159.09 | 124.14 | 247.22 |
| Appearance | Yellow liquid or solid | White crystalline solid | Yellow solid |
| Melting Point | 22-24 °C | 54-56 °C | ~80-84 °C |
Detailed Experimental Protocol
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.05 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of limiting reagent).
-
Initiation: Stir the mixture under a nitrogen atmosphere at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.
-
Addition of Substrate: Add 3,4-difluoronitrobenzene (1.0 eq., limiting reagent) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (10-15x the volume of DMF).
-
Stir the aqueous mixture vigorously. The product will precipitate as a yellow solid.
-
Isolate the solid by vacuum filtration, washing the filter cake thoroughly with deionized water to remove DMF and inorganic salts.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene. Dry the final product under vacuum.
Part B: Synthesis of this compound
Method Selection and Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[6] For this specific substrate, two highly effective and commonly employed methods are presented: catalytic hydrogenation and reduction with tin(II) chloride.
-
Catalytic Hydrogenation (H₂ with Pd/C): This is often the method of choice due to its high efficiency and clean workup, as the only by-product is water.[7] Palladium on carbon (Pd/C) is a robust catalyst for nitro group reductions.[8][9] However, a key consideration is chemoselectivity; aggressive hydrogenation conditions can sometimes lead to dehalogenation (C-F bond cleavage), although this is less common with fluoro-substituents compared to chloro or bromo substituents.[7]
-
Tin(II) Chloride (SnCl₂·2H₂O) Reduction: This is a classic and reliable method that offers excellent chemoselectivity.[7][10] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[10] The reaction proceeds through a series of electron and proton transfers, with tin acting as the reductant in an acidic medium.[11][12] The main drawback is the stoichiometric nature of the reagent and the often tedious workup required to remove tin salts.
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) |
| Reagent Type | Catalytic | Stoichiometric |
| By-products | Water | Tin salts |
| Workup | Simple filtration of catalyst | Aqueous workup, pH adjustment, extraction |
| Chemoselectivity | May reduce other functional groups | High, tolerates many functional groups |
| Scalability | Excellent, common in industry | More complex on a large scale |
| Safety | Requires handling of H₂ gas and flammable catalyst | Requires handling of corrosive acid |
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon
-
Setup: To a hydrogenation flask or a suitable round-bottom flask, add the intermediate 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene (1.0 eq.) and a solvent such as methanol, ethanol, or ethyl acetate (~10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Caution: Pd/C can be pyrophoric; handle it in a moist state or under an inert atmosphere.[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or from a pressurized source.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.[10]
-
Workup:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.[10] Caution: Do not allow the catalyst to dry on the filter paper, as it may ignite upon contact with air. Keep it wet with solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent steps but can be further purified if necessary.
-
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
-
Setup: In a round-bottom flask, dissolve 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.).[10]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir. The reaction is often complete within 1-3 hours. Monitor progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10 M sodium hydroxide (NaOH) solution until the mixture is basic (pH > 8) to neutralize the acid and precipitate tin salts.[10]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the tin hydroxides.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target aniline.
-
Synthetic Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ma, Y., Zhao, H., Zhang, S., He, J., & Zhang, Z. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances. Retrieved from [Link]
-
Palladium-Containing Aminated Activated Carbons: Hydrogenation of Aromatic Nitro Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Nitroaromatic Reduction w/Sn. (2011). Sciencemadness.org. Retrieved from [Link]
-
Palladium on carbon. (n.d.). Wikipedia. Retrieved from [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025). ResearchGate. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved from [Link]
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). MDPI. Retrieved from [Link]
-
Lapatinib. (2014). New Drug Approvals. Retrieved from [Link]
-
Synthesis of 3,4-difluoronitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
- Method of 3,4-difluoroaniline synthesis. (n.d.). Google Patents.
- Process for preparing 3,4-difluoroaniline. (n.d.). Google Patents.
-
Synthesis of a. 3,4-Difluoronitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC - NIH. Retrieved from [Link]
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (n.d.). Apra Innovative. Retrieved from [Link]
-
Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. (2017). PLoS ONE. Retrieved from [Link]
- Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes. (n.d.). Google Patents.
-
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (n.d.). PMC - NIH. Retrieved from [Link]
-
a NADPH-dependent-transformation of 3-fluoro-4-hydroxybenzoate to... (n.d.). ResearchGate. Retrieved from [Link]
-
3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. (n.d.). MySkinRecipes. Retrieved from [Link]
-
3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (n.d.). ResearchGate. Retrieved from [Link]
-
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. (n.d.). PMC. Retrieved from [Link]
-
Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (n.d.). PubMed - NIH. Retrieved from [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
-
Stereoselective Synthesis of a Natural Product Inspired tetrahydroindolo[2,3-a]-quinolizine Compound Library. (2015). PubMed. Retrieved from [Link]
Sources
- 1. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 4. vapourtec.com [vapourtec.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note & Protocol: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in pharmaceutical development, utilizing the Ullmann condensation. The Ullmann reaction, a cornerstone of C-O bond formation, is detailed from its mechanistic underpinnings to a practical, step-by-step laboratory protocol. This guide is designed to equip researchers with the necessary knowledge to not only successfully synthesize the target molecule but also to understand the critical parameters that govern the reaction's efficiency and outcome. The protocol has been developed by synthesizing information from established methodologies for copper-catalyzed cross-coupling reactions.
Introduction: The Significance of this compound and the Ullmann Condensation
This compound is a valuable building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. The diaryl ether linkage is a common motif in numerous biologically active compounds.[1] The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a powerful and versatile method for the construction of such C-O bonds.[2][3] While traditionally requiring harsh reaction conditions, modern advancements, particularly the development of sophisticated ligand systems, have enabled the Ullmann reaction to be performed under milder conditions with improved yields and broader substrate scope.[4][5][6]
This application note will delve into the intricacies of the Ullmann condensation for the specific synthesis of this compound, providing a robust protocol and a thorough discussion of the underlying chemical principles.
Mechanistic Insights into the Ullmann Condensation
The precise mechanism of the Ullmann condensation has been a subject of extensive study, with the currently accepted pathway involving a Cu(I)/Cu(III) catalytic cycle.[3][7] The reaction is initiated by the coordination of the copper catalyst to the aryl halide. The key steps are outlined below:
-
Oxidative Addition: The active Cu(I) species undergoes oxidative addition to the aryl halide (in this case, 4-bromo-2-fluoroaniline) to form a Cu(III) intermediate.
-
Deprotonation and Ligand Exchange: The phenol (4-methoxyphenol) is deprotonated by a base to form the corresponding phenoxide. This phenoxide then displaces a ligand on the copper center.
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the desired diaryl ether product and regenerating the active Cu(I) catalyst.
Ligands play a pivotal role in this process by stabilizing the copper intermediates, enhancing the solubility of the catalyst, and facilitating the oxidative addition and reductive elimination steps.[4][8][9] The choice of ligand is often crucial for the success of the reaction, especially with challenging substrates.[4]
Caption: Simplified Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-2-fluoroaniline | ≥98% | Commercially Available | --- |
| 4-methoxyphenol | ≥99% | Commercially Available | --- |
| Copper(I) iodide (CuI) | 99.99% | Commercially Available | Store under inert atmosphere. |
| L-Proline | ≥99% | Commercially Available | --- |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Ethyl acetate | ACS Grade | Commercially Available | For work-up. |
| Brine (saturated NaCl solution) | --- | Prepared in-house | For work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Schlenk flask | --- | --- | Oven-dried before use. |
| Magnetic stir bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High purity | --- | --- |
Reaction Setup and Procedure
Caption: Experimental Workflow for Synthesis.
-
Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 eq), 4-methoxyphenol (1.2 eq), copper(I) iodide (0.1 eq, 10 mol%), L-proline (0.2 eq, 20 mol%), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) (5 mL per 1 mmol of 4-bromo-2-fluoroaniline) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Rationale for Experimental Choices
-
Catalyst and Ligand: Copper(I) iodide is a commonly used and effective copper source for Ullmann reactions.[13] L-proline, an inexpensive and readily available amino acid, has been shown to be an effective ligand for promoting copper-catalyzed C-N and C-O coupling reactions under milder conditions.[4]
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, driving the reaction forward.[14] The use of an anhydrous base is crucial to prevent side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reagents and can withstand the required reaction temperatures.[13]
-
Temperature: While modern Ullmann reactions can proceed at lower temperatures, the electron-withdrawing nature of the fluorine atom on the aniline ring may necessitate slightly elevated temperatures to achieve a reasonable reaction rate.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized CuI). | Use fresh, high-purity CuI. Consider using a different copper source like Cu₂O. |
| Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. | |
| Poor quality base. | Use freshly powdered and dried potassium carbonate. Consider a stronger base like cesium carbonate (Cs₂CO₃).[15] | |
| Ineffective ligand for the specific substrate. | Screen other ligands such as N,N-dimethylglycine or 1,10-phenanthroline.[1][16] | |
| Formation of Side Products | Homocoupling of the aryl halide. | This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. |
| Reduction of the aryl halide (dehalogenation). | This can be caused by protic impurities. Ensure strictly anhydrous conditions. | |
| Reaction Stalls | Poor solubility of reagents. | Increase the solvent volume or consider a different polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). |
| Catalyst deactivation. | A higher catalyst or ligand loading may be necessary for challenging substrates. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. DMF is a potential teratogen and should be handled with extreme caution.
-
Inert Gas: Handle inert gases according to standard laboratory procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
A thorough risk assessment should be performed before starting any chemical synthesis.[17]
Conclusion
The Ullmann condensation remains a highly relevant and powerful tool for the synthesis of diaryl ethers, which are prevalent in many areas of chemical research and development. By understanding the reaction mechanism and carefully controlling the reaction parameters, the successful synthesis of this compound can be readily achieved. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of this and related compounds.
References
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Wang, D. (Ed.). (2015). Copper-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. John Wiley & Sons.
-
Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Recent synthetic developments and applications of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8484-8495. [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171-2215. [Link]
-
Williams, A. L., & Williams, R. M. (1962). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 27(8), 2633-2636. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated coupling reactions and their applications in natural products and designed biomolecules synthesis. Chemical Reviews, 108(8), 3054-3131. [Link]
-
Sperotto, E., van Klink, G. P. M., & van Koten, G. (2010). The Ullmann Reaction. In The Ullmann Reaction (pp. 1-34). [Link]
-
Request PDF. (n.d.). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Retrieved January 17, 2026, from [Link]
-
Kantchev, E. A. B., & O'Brien, C. J. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2007(1), 254-265. [Link]
-
G. Tsolomiti, A. Tsolomitis. (2007). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Heterocyclic Communications, 13(2-3), 133-136. [Link]
-
An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (2017). International Journal of Scientific & Engineering Research, 8(7), 1479-1487. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry, 8, 1036-1044. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports, 14(1), 1-13. [Link]
-
Reaction Work-Up I. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
reaction work-up, liquid-liquid extraction, & product isolation. (2021, February 5). Chem Help ASAP. Retrieved from [Link]
-
3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2). (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874. [Link]
-
Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. (2008). Organic Process Research & Development, 12(4), 692-695. [Link]
-
3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. orgsyn.org [orgsyn.org]
Application Note: A Robust and Scalable Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a Key Intermediate for Trametinib
Introduction
Trametinib (Mekinist®) is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Its clinical significance in the treatment of various cancers, particularly BRAF-mutant melanoma, has spurred the development of efficient and scalable synthetic routes to facilitate its production.[2] A critical building block in the convergent synthesis of Trametinib is the urea intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea .[3] The unique substitution pattern of this molecule, featuring a fluorine atom, an iodine atom, and a cyclopropylamine-derived urea moiety, provides the necessary functionalities for the subsequent construction of the complex pyridopyrimidine core of Trametinib.[4][5]
This application note provides a comprehensive and detailed experimental protocol for the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. The protocol is designed for researchers, scientists, and drug development professionals, offering a field-proven methodology that emphasizes safety, efficiency, and scalability. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target intermediate is achieved through a reliable two-step process, commencing with the iodination of 2-fluoroaniline, followed by the formation of the urea functionality. This approach ensures high yields and purity of the final product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scribd.com [scribd.com]
- 4. 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | 871700-18-4 [chemicalbook.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-Fluoro-4-(4-methoxyphenoxy)aniline in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Substituted Anilines in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the therapeutic landscape by targeting the ATP-binding site of these enzymes. The 4-anilinoquinazoline and related heterocyclic scaffolds are privileged structures in the design of potent and selective kinase inhibitors, including clinically successful drugs like gefitinib and lapatinib.[1][2][3]
The aniline moiety in these inhibitors plays a crucial role, primarily by forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[4] The substituents on the aniline ring are not mere decorations; they are strategically chosen to fine-tune the inhibitor's properties. Halogen atoms, such as fluorine, can modulate the pKa of the aniline nitrogen, influence metabolic stability, and participate in favorable orthogonal interactions.[4] Larger substituents are designed to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity.
This technical guide focuses on 3-Fluoro-4-(4-methoxyphenoxy)aniline , a versatile building block for the synthesis of novel kinase inhibitors. The presence of the fluorine atom at the 3-position and the 4-methoxyphenoxy group at the 4-position offers a unique combination of electronic and steric properties to modulate the pharmacodynamic and pharmacokinetic profiles of the resulting inhibitors.
The Rationale for Employing this compound
The unique structural features of this compound make it an attractive starting material for kinase inhibitor synthesis for several reasons:
-
Hinge Binding Moiety : The primary aniline amine provides the essential hydrogen bond donor and acceptor capabilities to interact with the kinase hinge region.
-
Modulation of Basicity : The electron-withdrawing fluorine atom ortho to the amine group lowers the pKa of the aniline nitrogen. This can reduce off-target toxicities associated with highly basic compounds and can fine-tune the hydrogen bonding geometry within the ATP-binding site.
-
Hydrophobic Pocket Occupancy : The 4-methoxyphenoxy group is a significant lipophilic moiety that can effectively occupy the hydrophobic pocket adjacent to the ATP-binding site, a common strategy to enhance potency.
-
Vector for Selectivity : The specific stereoelectronic profile of the methoxyphenoxy group can be exploited to achieve selectivity for certain kinases over others, depending on the topology of their respective hydrophobic pockets.
-
Metabolic Stability : The presence of the fluoro group can block potential sites of metabolism, potentially improving the pharmacokinetic profile of the final compound.
Synthetic Workflow: Synthesis of a Representative Quinazoline-Based Kinase Inhibitor
The following section details a representative protocol for the synthesis of a 4-(3-fluoro-4-(4-methoxyphenoxy)anilino)quinazoline derivative, a common scaffold for EGFR and other tyrosine kinase inhibitors. This protocol is based on well-established methodologies for the synthesis of related compounds like lapatinib.[5][6]
Caption: Synthetic workflow for the target kinase inhibitor.
Protocol: Synthesis of 4-(3-Fluoro-4-(4-methoxyphenoxy)anilino)-6,7-dimethoxyquinazoline
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a suitable chloroquinazoline derivative.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous isopropanol (10 mL/mmol), add 4-Chloro-6,7-dimethoxyquinazoline (1.05 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product.
Self-Validation:
-
TLC Analysis : The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
LC-MS Analysis : Confirmation of the product's molecular weight.
-
NMR Spectroscopy : Structural elucidation of the purified product. ¹H and ¹³C NMR should show characteristic signals for the quinazoline core, the substituted aniline, and the methoxy groups.
Structure-Activity Relationship (SAR) Insights
The design of this target inhibitor is based on established SAR principles for 4-anilinoquinazoline kinase inhibitors.[7]
Caption: Key molecular interactions of the inhibitor scaffold.
-
Quinazoline Core : Acts as the primary scaffold, with the N1 nitrogen accepting a hydrogen bond from a conserved threonine residue in the active site of many kinases. The N3 nitrogen can interact with a conserved water molecule.[2]
-
Anilino Linker : The NH group is a crucial hydrogen bond donor to the backbone carbonyl of a methionine residue in the hinge region of EGFR and related kinases.
-
3-Fluoro Substituent : This group can enhance binding affinity through favorable interactions with the protein. Its electron-withdrawing nature fine-tunes the electronics of the aniline ring.
-
4-Methoxyphenoxy Group : This bulky, lipophilic group is designed to extend into a larger hydrophobic pocket, which can significantly increase potency and contribute to selectivity against kinases that have a suitably shaped pocket.
Data Summary
The following table summarizes the expected physicochemical and spectroscopic data for the key starting material and the final product.
| Property | This compound | 4-(3-Fluoro-4-(4-methoxyphenoxy)anilino)-6,7-dimethoxyquinazoline |
| CAS Number | 201335-33-5 | Not available |
| Molecular Formula | C₁₃H₁₂FNO₂ | C₂₃H₂₀FN₃O₄ |
| Molecular Weight | 233.24 g/mol | 437.43 g/mol |
| Appearance | Off-white to pale brown solid | Yellow solid |
| Expected Yield | N/A | 75-85% |
| Purity (by HPLC) | >98% | >98% |
| ¹H NMR | Characteristic aromatic and amine proton signals. | Signals corresponding to both quinazoline and aniline moieties. |
| ¹³C NMR | Distinct signals for all 13 carbon atoms. | Distinct signals for all 23 carbon atoms. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 234.09 | [M+H]⁺ = 438.15 |
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its constituent parts are tailored to interact favorably with key regions of the kinase ATP-binding site. The provided protocol offers a reliable method for incorporating this intermediate into a 4-anilinoquinazoline scaffold, a core structure for many successful kinase inhibitors. Researchers in drug discovery and development can utilize this guide to explore new chemical space and develop next-generation targeted therapies.
References
-
Caballero, J., Quiliano, M., Alzate-Morales, J. H., Zimic, M., & Deharo, E. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][9][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349–369. [Link]
- New Drug Approvals. (2014, September 14).
- Google Patents. (2013).
- Google Patents. (2014).
-
Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][9][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed. [Link]
-
ResearchGate. (2025, August 10). (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8][9][10]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. [Link]
-
Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. [Link]
-
Sharma, V. K., et al. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
-
PubMed. (n.d.). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
-
PMC - NIH. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]
-
Dove Medical Press. (2022, May 16). EGFR inhibitors synthesis and biological assessment. [Link]
-
Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
-
PMC - PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
-
PubMed. (2012, January 15). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]
-
PubMed Central. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
PubMed. (2002, October 21). Syntheses and EGFR and HER-2 Kinase Inhibitory Activities of 4-anilinoquinoline-3-carbonitriles: Analogues of Three Important 4-anilinoquinazolines Currently Undergoing Clinical Evaluation as Therapeutic Antitumor Agents. [Link]
-
NIH. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]
-
ResearchGate. (n.d.). Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. [Link]
-
PubMed. (1996, May). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. [Link]
-
PubMed. (n.d.). Role of Fyn Kinase Inhibitors in Switching Neuroinflammatory Pathways. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 7. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.upc.edu.pe [cris.upc.edu.pe]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction: The Strategic Importance of 3-Fluoro-4-(4-methoxyphenoxy)aniline in Medicinal Chemistry
This compound is a key structural motif in contemporary drug discovery. Its unique arrangement of a fluoro group, a phenoxy ether linkage, and an aniline nitrogen atom presents a compelling scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxyphenoxy group provides a vector for exploring structure-activity relationships (SAR). The aniline functionality serves as a crucial handle for the introduction of diverse molecular fragments, most commonly through the formation of a robust amide bond.
This guide provides a comprehensive overview of the principles and detailed protocols for the successful amide coupling of this compound with a range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures for common and effective coupling methodologies.
Understanding the Reactivity of this compound
The successful formation of an amide bond is contingent on the nucleophilicity of the amine. In the case of this compound, the electronic properties of the substituents on the aromatic ring play a significant role. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted aniline. Consequently, this aniline is considered "electron-deficient."
This reduced nucleophilicity necessitates the use of highly efficient coupling reagents to activate the carboxylic acid partner, transforming its hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the less reactive aniline.
Selection of an Optimal Coupling Reagent: A Comparative Overview
A plethora of coupling reagents are available for amide bond formation. For electron-deficient anilines, the choice of reagent is critical to achieving high yields and minimizing side reactions. Below is a comparison of commonly employed coupling reagents.
| Coupling Reagent System | Acronym | Activating Species | Advantages | Disadvantages |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | EDC/HOBt | O-acylisourea, HOBt ester | Water-soluble urea byproduct, cost-effective, suppresses racemization with HOBt. | Can be sluggish with very unreactive amines. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt-active ester | High efficiency, fast reaction rates, particularly effective for difficult couplings. | Higher cost, can be a sensitizer, potentially explosive under certain conditions.[1] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt-active ester | High coupling efficiency, suitable for sterically hindered substrates. | Phosphonium byproducts can complicate purification. |
For the majority of applications involving this compound, EDC/HOBt and HATU represent the most reliable and effective choices. A study on amide bond formation with electron-deficient amines demonstrated that a combination of EDC and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of HOBt can provide excellent yields.[2][3][4]
Mechanistic Insights into Amide Bond Formation
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization.
EDC/HOBt Coupling Mechanism
The EDC-mediated coupling in the presence of HOBt follows a well-established pathway. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt acts as an additive that intercepts the O-acylisourea to form an HOBt-ester. This active ester is more stable, less susceptible to racemization, and readily undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.[2][3]
Caption: EDC/HOBt amide coupling workflow.
HATU Coupling Mechanism
HATU is a uronium salt-based coupling reagent that activates carboxylic acids in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the aniline to yield the amide product. The reaction is typically very fast and efficient.
Caption: HATU-mediated amide coupling workflow.
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous HOBt is explosive, and HATU has been shown to be a moderate skin sensitizer and is potentially explosive.[1] Handle these reagents with care and consult their Safety Data Sheets (SDS) before use.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equiv) dropwise. A color change to yellow may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient and particularly useful for challenging couplings or when rapid reaction times are desired.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
Follow the same workup and purification procedure as described in Protocol 1.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of carboxylic acid. | Increase equivalents of coupling reagent and/or base. For HATU, ensure pre-activation time is sufficient. |
| Low nucleophilicity of the aniline. | Switch to a more powerful coupling reagent like HATU. Consider slightly elevated temperatures (e.g., 40-50 °C), but monitor for decomposition. | |
| Side Product Formation | Racemization of chiral carboxylic acids. | Ensure the use of HOBt or HOAt as an additive. Perform the reaction at lower temperatures (0 °C to room temperature). |
| Formation of N-acylurea byproduct (with EDC). | Add HOBt to intercept the O-acylisourea intermediate. | |
| Difficult Purification | Residual DMF. | During workup, wash the organic layer with a 5% LiCl aqueous solution to help remove DMF. |
| Urea or phosphonium byproducts. | Ensure thorough aqueous washes during workup. For DCC byproducts, filtration can be effective. |
Conclusion
The formation of amide bonds with this compound is a readily achievable transformation with the appropriate selection of coupling reagents and reaction conditions. Due to its electron-deficient nature, robust activation of the carboxylic acid partner is essential. Both EDC/HOBt and HATU-mediated protocols provide reliable and high-yielding pathways to the desired amide products. The detailed procedures and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of new chemical entities.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]
-
Subasrivijay, E., & Shankaran, D. R. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. [Link]
-
Wikipedia. (2023). HATU. Retrieved from [Link]
Sources
Application Note & Protocols: Schiff Base Condensation Reactions of 3-Fluoro-4-(4-methoxyphenoxy)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Schiff Bases from Fluorinated Phenoxyanilines
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their relative ease of synthesis and remarkable versatility.[1][2][3] First reported by Hugo Schiff, these compounds are typically formed through the condensation of primary amines with carbonyl compounds.[4] Their applications are extensive, spanning catalysis, coordination chemistry, and crucially, medicinal chemistry.[5][6][7] Schiff bases and their metal complexes exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties.[8][9][10][11]
The precursor at the heart of this guide, 3-Fluoro-4-(4-methoxyphenoxy)aniline , is a molecule of significant interest for drug development. Its structure combines three key pharmacophores:
-
Aniline Core: A foundational scaffold in numerous kinase inhibitors and other therapeutic agents.[12]
-
Fluorine Substituent: The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing bioavailability and binding affinity.[13]
-
Phenoxy Ether Linkage: This moiety provides conformational flexibility and is present in various biologically active compounds, including analgesics and cardiovascular drugs.[14][15][16]
By converting this advanced aniline intermediate into a series of Schiff bases, researchers can rapidly generate a library of diverse chemical entities. The resulting imines are poised for evaluation as novel therapeutic agents, leveraging the combined structural benefits of the parent aniline and the newly introduced carbonyl partner.[17][18] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and characterization techniques for the successful synthesis of Schiff bases from this compound.
Part I: The Condensation Reaction - Mechanism and Principles
The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[19] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield.
The process unfolds in several distinct steps:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic intermediate.[20][21]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate, commonly known as a carbinolamine.[20][22]
-
Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[19]
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (an iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.[19]
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Key Reaction Parameters & Optimization
The success of the condensation reaction hinges on the careful control of several experimental variables.
-
Choice of Carbonyl Compound: The reactivity of the aldehyde or ketone is paramount. Aromatic aldehydes with electron-withdrawing groups are more electrophilic and tend to react faster than those with electron-donating groups. Aliphatic aldehydes are also highly reactive. Ketones are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl groups.
-
Solvent System: The choice of solvent is crucial for both solubility of reactants and for facilitating the reaction. Alcohols like ethanol or methanol are commonly used as they effectively dissolve both the aniline and many aldehydes.[2][4] For reactions that are sluggish, using a solvent like toluene in conjunction with a Dean-Stark apparatus allows for the azeotropic removal of water, which drives the reversible reaction toward the product side.
-
Catalysis: While some reactions proceed without a catalyst, the addition of a catalytic amount of a weak acid is standard practice.[19] Glacial acetic acid is a common choice, as it is strong enough to protonate the carbonyl and the carbinolamine intermediate but not so strong that it fully protonates and deactivates the starting amine.[1][4] Other catalysts like p-toluenesulfonic acid (p-TsOH) can also be used.[6]
-
Temperature and Reaction Time: Many Schiff base syntheses can be performed at room temperature with stirring, while others require heating under reflux to proceed at a reasonable rate.[4][23] Reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal reaction time, which can range from a few hours to overnight.
Part II: Experimental Protocols
This section provides a general, self-validating protocol for the synthesis and characterization of a Schiff base derived from this compound.
Protocol 1: General Synthesis of a Schiff Base
This protocol describes the reaction with a representative aromatic aldehyde, 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | C₁₃H₁₂FNO₂ | 233.24 | 1.0 | 5.0 | 1.17 g |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 152.15 | 1.0 | 5.0 | 0.76 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Solvent | - | 25 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst | - | 2-3 drops |
Step-by-Step Methodology
-
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.17 g (5.0 mmol) of this compound in 15 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Addition of Aldehyde: In a separate beaker, dissolve 0.76 g (5.0 mmol) of vanillin in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aniline solution at room temperature.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture.[23] Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the consumption of the starting materials and the formation of a new, typically less polar, product spot.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form. If not, cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at 40-50 °C to a constant weight. Record the final mass, calculate the percentage yield, and determine the melting point.[1]
Caption: Experimental Workflow for Schiff Base Synthesis.
Protocol 2: Product Characterization
Characterization is a non-negotiable step to confirm the structure and purity of the synthesized compound.
FT-IR Spectroscopy Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups. The most critical evidence for Schiff base formation is the appearance of a C=N stretching vibration and the disappearance of the N-H stretches from the primary amine and the C=O stretch from the aldehyde.[24][25]
| Functional Group | Reactant | Expected Wavenumber (cm⁻¹) | Product (Schiff Base) | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | This compound | ~3300-3400 (two bands) | Disappears | - |
| C=O Stretch (Aldehyde) | Vanillin | ~1670-1700 | Disappears | - |
| C=N Stretch (Imine) | - | - | Appears | ~1600-1640 |
| C-F Stretch | Present | ~1100-1250 | Present | ~1100-1250 |
| C-O-C Stretch (Ether) | Present | ~1200-1260 | Present | ~1200-1260 |
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the downfield region of 8.0-9.0 ppm .[4][26] The disappearance of the aldehyde proton signal (~9.5-10.5 ppm) and the broad singlet for the amine (-NH₂) protons also confirms the reaction.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of the azomethine carbon (-C=N-) signal around 150-165 ppm .
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the product.
Part III: Applications in Drug Discovery & Future Directions
Schiff bases derived from this compound are promising candidates for drug development programs.[17] The structural features of the parent aniline are associated with kinase inhibition, and the resulting Schiff bases can be screened for a wide array of biological activities.[12]
-
Antimicrobial Agents: Many fluorinated Schiff bases have demonstrated potent antibacterial and antifungal activities.[8][27][28] The synthesized compounds can be evaluated against panels of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
-
Anticancer Activity: The imine linkage is critical to the biological activity of many anticancer compounds.[13] These derivatives can be screened against various cancer cell lines (e.g., breast, colon, lung) to assess their cytotoxic and antiproliferative effects.[9]
-
Anti-inflammatory Agents: Schiff bases have also been investigated as anti-inflammatory agents.[13] The synthesized library can be tested in cellular assays to measure the inhibition of inflammatory mediators like TNF-α.
-
Coordination Chemistry: The nitrogen atom of the imine group and other potential donor atoms (like the oxygen from a hydroxyl group on the aldehyde moiety) make these Schiff bases excellent ligands for forming stable complexes with transition metals.[29][30] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Catalyst is inactive or absent. 3. Reversible reaction equilibrium. | 1. Increase reaction time and/or temperature. 2. Add a few drops of glacial acetic acid. 3. Use toluene and a Dean-Stark trap to remove water. |
| Oily Product | Product is impure or has a low melting point. | 1. Try recrystallization from a different solvent system. 2. If recrystallization fails, purify using column chromatography. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. | 1. Extend reaction time or optimize conditions. 2. Purify the crude product using column chromatography. |
| Broad Melting Point | The product is impure. | Recrystallize the product until a sharp, constant melting point is achieved. |
References
-
Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR), 5(1). [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
-
IntechOpen. (2025). Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. IntechOpen. [Link]
-
Fabbrizzi, L., & Poggi, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PubMed Central. [Link]
-
Punde, A. V., et al. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link]
-
Gabon, J., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. PubMed Central. [Link]
-
JETIR. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. JETIR. [Link]
-
Al-Jibouri, M. N. A. (2014). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of University of Anbar for Pure Science. [Link]
-
ResearchGate. (2018). (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. ResearchGate. [Link]
-
MDPI. (2026). Recent Insights into Protein-Polyphenol Complexes: Molecular Mechanisms, Processing Technologies, Synergistic Bioactivities, and Food Applications. MDPI. [Link]
-
Malav, R., et al. (2025). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Publishing. [Link]
-
ResearchGate. (2022). (PDF) Schiff Base Complexes for Catalytic Application. ResearchGate. [Link]
-
Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Mechanism of formation Schiff base. ResearchGate. [Link]
-
HMU CPD. (2022). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU Central Printing Press. [Link]
-
Catalyst University. (2014). Biochemistry | Schiff Base Chemistry [Part 1/2]. YouTube. [Link]
-
ResearchGate. (2015). Synthesis of Schiff Bases by Non-Conventional Methods. ResearchGate. [Link]
-
Unknown. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Unknown Source. [Link]
-
ResearchGate. (2022). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. ResearchGate. [Link]
-
Haddad, H. H., & Hammadi, H. N. (2014). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with (Co, Ni) transition metal ion's. Der Pharma Chemica. [Link]
-
Semantic Scholar. (2013). Biological activities of Schiff bases and their complexes: A review of recent works. Semantic Scholar. [Link]
-
ResearchGate. (2023). (PDF) A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. [Link]
- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.
-
PubMed Central. (2012). Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-((4-amino) Phenylimino) 5-fluoroindolin-2-one. PMC. [Link]
-
PubMed Central. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. PMC. [Link]
-
ResearchGate. (2019). Synthesis and characterization of Schiff base analogues of fluoroaniline and their antibiocidal activity against MRSA. ResearchGate. [Link]
-
Medires Publishing. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]
-
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.
-
PubMed. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed. [Link]
-
PubChem. (n.d.). 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline. PubChem. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03626G [pubs.rsc.org]
- 8. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Biological activities of Schiff bases and their complexes: A review of recent works | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 15. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]
- 16. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ossila.com [ossila.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. globalconference.info [globalconference.info]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sphinxsai.com [sphinxsai.com]
- 26. ijrar.org [ijrar.org]
- 27. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. jetir.org [jetir.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction: The Strategic Imperative of Fluorinated Heterocycles in Modern Drug Discovery
The architecture of therapeutic agents is frequently built upon heterocyclic scaffolds, which are present in an estimated 85% of all biologically active molecules.[1][2] These cyclic structures provide a three-dimensional framework essential for precise interactions with biological targets such as enzymes and receptors. Within this vast chemical space, the deliberate incorporation of fluorine atoms into heterocyclic systems has emerged as a transformative strategy in medicinal chemistry.[3][4] Fluorinated heterocycles now constitute approximately a quarter of all pharmaceuticals on the market, a testament to the profound impact of this approach.[3]
The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart several advantageous characteristics to drug candidates. These include enhanced metabolic stability, which can lead to longer drug half-life, improved bioavailability by modulating lipophilicity, and altered pKa of nearby functional groups, which can fine-tune receptor binding affinity.[2][3] Consequently, the development of synthetic routes to novel fluorinated heterocyclic compounds is a cornerstone of modern drug discovery programs.[5]
This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3-Fluoro-4-(4-methoxyphenoxy)aniline as a versatile starting material. This aniline derivative, possessing a strategic fluorine substituent and a phenoxy group, serves as an excellent precursor for the construction of medicinally relevant scaffolds such as quinolines and benzimidazoles. The protocols herein are designed to be robust and reproducible, providing researchers in drug development with a practical toolkit for accessing these valuable molecular architectures.
Logical Workflow for Heterocycle Synthesis
The synthesis of complex heterocyclic systems from this compound can be approached through a logical sequence of well-established chemical transformations. The following diagram illustrates the potential synthetic pathways described in this guide.
Caption: Synthetic pathways from this compound.
Part 1: Synthesis of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents.[6][7] The Combes and Doebner-von Miller reactions are powerful, classic methods for constructing the quinoline ring system directly from anilines.[6][8][9]
Protocol 1.1: Combes Synthesis of a 7-Fluoro-6-(4-methoxyphenoxy)-2,4-dimethylquinoline
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[6]
Reaction Scheme:
This compound + Acetylacetone → 7-Fluoro-6-(4-methoxyphenoxy)-2,4-dimethylquinoline
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Acetylacetone (2,4-pentanedione) | Reagent grade, ≥99% |
| Sulfuric acid, concentrated (H₂SO₄) | ACS grade, 95-98% |
| Round-bottom flask | Appropriate size, with magnetic stir bar |
| Reflux condenser | |
| Heating mantle/oil bath | With temperature control |
| Beaker, Ice bath | |
| Sodium hydroxide (NaOH) solution | 10% (w/v) aqueous solution |
| Ethyl acetate | HPLC grade |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Rotary evaporator | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 2.33 g).
-
Reagent Addition: Add acetylacetone (12 mmol, 1.23 mL).
-
Acid Catalyst: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise with vigorous stirring. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 110 °C using a heating mantle or oil bath. Attach a reflux condenser and maintain the temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (approx. 100 g) in a beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous NaOH solution until the pH is approximately 8-9. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7-Fluoro-6-(4-methoxyphenoxy)-2,4-dimethylquinoline.
Expected Outcome and Characterization:
| Parameter | Expected Result |
| Yield | 65-75% |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, two methyl groups, and a methoxy group. The fluorine atom will cause characteristic splitting of adjacent proton signals. |
| ¹³C NMR (CDCl₃) | Signals for the quinoline core, phenoxy group, methyl groups, and methoxy group. The carbon atoms attached to or near the fluorine will show C-F coupling. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₈H₁₆FNO₂). |
Part 2: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another critical heterocyclic motif found in a variety of pharmaceuticals, including proton pump inhibitors and anthelmintics.[10] The standard synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent (the Phillips condensation).[10] To utilize our starting material, a second nitrogen-containing group must be introduced ortho to the existing amine. A common strategy is ortho-nitration followed by reduction.
Protocol 2.1: Synthesis of 6-Fluoro-7-(4-methoxyphenoxy)-1H-benzo[d]imidazole
This is a multi-step synthesis that demonstrates the versatility of the starting aniline for creating more complex heterocyclic systems.
Synthetic Workflow Diagram:
Caption: Multi-step synthesis of a substituted benzimidazole.
Step A: Ortho-Nitration
-
Dissolution: Dissolve this compound (10 mmol, 2.33 g) in concentrated sulfuric acid (20 mL) at 0 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.0 mL) and concentrated sulfuric acid (4.0 mL) and cool it to 0 °C. Add this mixture dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Reaction & Work-up: Stir for 2 hours at 0-5 °C. Pour the reaction mixture onto ice and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral. The primary product will be the ortho-nitro derivative due to directing effects. Purify by recrystallization or chromatography to obtain 5-Fluoro-2-nitro-4-(4-methoxyphenoxy)aniline.
Step B: Reduction to Diamine
-
Setup: In a round-bottom flask, suspend the nitroaniline from Step A (8 mmol) and ammonium chloride (1.6 g) in a mixture of ethanol (50 mL) and water (15 mL).
-
Reduction: Heat the mixture to reflux. Add iron powder (3.2 g) portion-wise over 30 minutes.
-
Reaction & Work-up: Continue refluxing for 4 hours until the starting material is consumed (monitor by TLC). Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-(4-methoxyphenoxy)benzene-1,2-diamine, which can be used in the next step without further purification.
Step C: Phillips Condensation (Cyclization)
-
Reaction: To the crude diamine from Step B (approx. 8 mmol), add formic acid (20 mL).
-
Cyclization: Heat the mixture at reflux for 4 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water (100 mL). Neutralize with aqueous ammonia solution until a precipitate forms.
-
Isolation & Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol/water or purify by column chromatography to yield the final product, 6-Fluoro-7-(4-methoxyphenoxy)-1H-benzo[d]imidazole.[11][12]
Expected Characterization Data Summary:
| Compound | Key Spectroscopic Features |
| 5-Fluoro-2-nitro-4-(4-methoxyphenoxy)aniline | IR: Strong N-O stretching bands (~1520, 1340 cm⁻¹). ¹H NMR: Appearance of signals consistent with a nitro-substituted aromatic ring. |
| 3-Fluoro-4-(4-methoxyphenoxy)benzene-1,2-diamine | IR: Disappearance of N-O stretching bands. Mass Spec (ESI+): [M+H]⁺ peak corresponding to the diamine. |
| 6-Fluoro-7-(4-methoxyphenoxy)-1H-benzo[d]imidazole | ¹H NMR: Appearance of a new signal for the C2-H of the imidazole ring (typically >8.0 ppm) and a broad NH signal. ¹³C NMR: Signal for the C2 carbon of the imidazole ring (~140-150 ppm). Mass Spec (ESI+): [M+H]⁺ peak corresponding to the final benzimidazole product (C₁₄H₁₁FN₂O₂). |
Trustworthiness and Self-Validation
The protocols described are based on well-established, century-old named reactions that are staples of heterocyclic synthesis.[6][8][10] The trustworthiness of these procedures is high due to their extensive documentation in chemical literature. For self-validation, researchers should:
-
Monitor reaction progress: Use TLC or LC-MS to confirm the consumption of starting materials and the formation of products at each step.
-
Confirm intermediate structures: Where possible, obtain basic characterization data (e.g., mass spectrometry) for key intermediates, such as the diamine in the benzimidazole synthesis, before proceeding.
-
Full characterization of the final product: Unambiguously confirm the structure of the final heterocyclic compound using a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The predicted spectroscopic features in the tables above serve as a guide for this validation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of fluorinated quinolines and benzimidazoles. The protocols provided offer reliable and scalable methods to access these important heterocyclic cores. Further derivatization of the synthesized scaffolds can lead to the generation of large chemical libraries for screening in drug discovery programs. For instance, the benzimidazole NH can be alkylated or acylated, and the quinoline core can undergo further functionalization. Additionally, the starting aniline could be modified to a β-phenethylamine to access tetrahydroisoquinolines via the Pictet-Spengler reaction, further expanding its utility in constructing diverse and medicinally relevant molecules.[13][14]
References
-
Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. 1911, 44, 2030–2036. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Importance of Fluorinated Heterocycles in Drug Design. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Pictet-Spengler Isoquinoline Synthesis. Available from: [Link]
-
Singh, R., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021, 11(22), 13079-13101. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
YouTube. Pictet-Spengler Reaction. YouTube. 2022. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Rizzo, S., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. 2023, 28(4), 1864. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
-
Wikipedia. Ullmann condensation. Wikipedia. Available from: [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. 2023. Available from: [Link]
-
ResearchGate. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. Available from: [Link]
-
Mastalir, M., et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. 2022, 12(1), 86. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Wikipedia. Available from: [Link]
-
O'Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. Accounts of Chemical Research. 2020, 53(5), 1071-1081. Available from: [Link]
-
ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available from: [Link]
-
Kumar, A., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. 2020, 10(33), 19571-19597. Available from: [Link]
-
Ferreira, M., et al. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. 2020, 83(11), 3326-3335. Available from: [Link]
-
ResearchGate. Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available from: [Link]
-
Wang, X., et al. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports. 2017, 7, 43331. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. name-reaction.com [name-reaction.com]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application Notes and Protocols: The Strategic Role of 3-Fluoro-4-(4-methoxyphenoxy)aniline in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Growing Importance of Fluorinated Intermediates in Crop Protection
The strategic incorporation of fluorine into the molecular architecture of agrochemicals has been a pivotal advancement in the development of modern crop protection agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity for better transport within the plant, have led to the creation of highly effective and selective herbicides, fungicides, and insecticides. Within this context, 3-Fluoro-4-(4-methoxyphenoxy)aniline emerges as a key building block, offering a versatile scaffold for the synthesis of a new generation of agrochemicals. Its distinct substitution pattern, featuring a fluorine atom, an aniline functional group, and a methoxyphenoxy moiety, provides a unique combination of reactivity and structural features that can be exploited to design novel active ingredients with enhanced performance and favorable environmental profiles.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of agrochemicals, with a focus on picolinic acid herbicides and strobilurin analogue fungicides. Detailed synthetic protocols, mechanistic insights, and quantitative data are presented to empower researchers in the agrochemical industry to leverage the potential of this valuable intermediate.
Chemical Profile of this compound
A thorough understanding of the chemical properties of this compound is fundamental to its effective utilization in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 87294-20-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂FNO₂ | [1][2] |
| Molecular Weight | 233.24 g/mol | [1][2] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 81-83 °C | |
| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Insoluble in water. |
Synthesis of this compound: A Key Precursor
The synthesis of this compound is a critical first step in its journey toward becoming part of a potent agrochemical. A common and efficient synthetic route involves a nucleophilic aromatic substitution followed by a reduction.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis starting from commercially available 1,2-difluoro-4-nitrobenzene and 4-methoxyphenol.
Step 1: Synthesis of 1-Fluoro-2-(4-methoxyphenoxy)-4-nitrobenzene
-
Reaction Principle: A nucleophilic aromatic substitution (SNAAr) reaction where the phenoxide of 4-methoxyphenol displaces a fluorine atom from 1,2-difluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
-
Materials:
-
1,2-difluoro-4-nitrobenzene (1.0 eq)
-
4-methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-methoxyphenol in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add 1,2-difluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product precipitates out. Filter the solid, wash with water, and dry under vacuum to obtain 1-fluoro-2-(4-methoxyphenoxy)-4-nitrobenzene.
-
Step 2: Reduction to this compound
-
Reaction Principle: The nitro group of the intermediate is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Materials:
-
1-Fluoro-2-(4-methoxyphenoxy)-4-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 1-fluoro-2-(4-methoxyphenoxy)-4-nitrobenzene in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Application in the Synthesis of Picolinic Acid Herbicides
Picolinic acid herbicides are a significant class of synthetic auxins that disrupt weed growth. The unique electronic properties of the this compound moiety can enhance the herbicidal activity and selectivity of these compounds.
Representative Synthesis of a Picolinic Acid Herbicide Analogue
The following protocol illustrates the synthesis of a hypothetical, yet structurally relevant, picolinic acid herbicide analogue from this compound. This synthesis is based on established methodologies for creating 6-aryl-2-picolinic acid herbicides.[3][4][5][6]
Protocol 2: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(pyrazol-1-yl)picolinic acid derivative
This multi-step synthesis involves the construction of a pyrazole intermediate and its subsequent coupling with a picolinic acid precursor, followed by reaction with the target aniline.
Step 1: Synthesis of the Pyrazolyl-Picolinic Acid Intermediate
-
Preparation of the Hydrazinyl Picolinic Acid: A commercially available chlorinated picolinic acid derivative is reacted with hydrazine hydrate in a nucleophilic substitution reaction to introduce the hydrazine moiety.[6]
-
Synthesis of the Substituted Pyrazole: An appropriate aryl hydrazine is condensed with a 1,3-diketone via a Knorr pyrazole synthesis to form the desired substituted pyrazole.
-
Coupling Reaction: The hydrazinyl picolinic acid is then reacted with the substituted pyrazole in a cyclization reaction to form the key pyrazolyl-picolinic acid intermediate.
Step 2: Amide Bond Formation
-
Activation of the Carboxylic Acid: The carboxylic acid of the pyrazolyl-picolinic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
-
Amidation: this compound is added to the activated carboxylic acid, and the reaction is stirred at room temperature to form the final picolinic acid herbicide analogue.
-
Workup and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield the pure product.
Application in the Synthesis of Strobilurin Analogue Fungicides
Strobilurins are a highly successful class of fungicides that inhibit mitochondrial respiration in fungi.[7][8] The incorporation of the this compound scaffold can lead to novel strobilurin analogues with potentially improved fungicidal spectra and resistance-breaking properties.
Representative Synthesis of a Strobilurin Analogue Fungicide
The following protocol outlines a plausible synthetic route to a strobilurin analogue incorporating the this compound moiety, based on established synthetic strategies for this class of fungicides.[9]
Protocol 3: Synthesis of a Strobilurin Analogue via Amide Coupling
This synthesis involves the preparation of a key carboxylic acid intermediate derived from the strobilurin pharmacophore, followed by an amide coupling with this compound.
Step 1: Synthesis of the Strobilurin Carboxylic Acid Intermediate
-
Formation of the β-Methoxyacrylate Core: A substituted phenylacetic acid derivative is reacted with methyl formate in the presence of a strong base (e.g., sodium methoxide) to form the characteristic β-methoxyacrylate pharmacophore of strobilurins.
-
Hydrolysis: The methyl ester of the β-methoxyacrylate intermediate is selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Step 2: Amide Bond Formation
-
Activation of the Carboxylic Acid: The strobilurin carboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The freshly prepared acid chloride is reacted with this compound in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford the final strobilurin analogue fungicide.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a fluorinated aniline and a methoxyphenoxy group provides a platform for the development of next-generation herbicides and fungicides with potentially enhanced efficacy, improved crop safety, and novel modes of action to combat the growing challenge of pest resistance. The synthetic protocols outlined in this guide, based on established and robust chemical transformations, offer a solid foundation for researchers to explore the full potential of this promising intermediate in the ongoing quest for innovative and sustainable crop protection solutions. Further research into the derivatization of this aniline is encouraged to unlock new classes of biologically active molecules for the agrochemical industry.
References
-
Fungicidal meta-Substituted Strobilurin Analogs. (2003). CHIMIA, 57(11), 707-710. [Link]
- Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution, biology, and applications.
- Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
-
Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. (2007). Journal of Agricultural and Food Chemistry, 55(15), 6263-6269. [Link]
- Synthesis and biological activities of some novel strobilurin derivatives containing 1, 2, 4-triazole moiety. (2014). Journal of the Serbian Chemical Society, 79(3), 347-356.
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2020). Molecules, 25(21), 5028. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal, 10(1), 41. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). Molecules, 29(4), 845. [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). ResearchGate. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). Semantic Scholar. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1395. [Link]
- Patent Application Publication (10) Pub. No.: US 2016/0316751A1. (2014).
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). ResearchGate. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Center for Biotechnology Information. [Link]
- Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method. (2014).
- New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (2021).
- A stabilization system for an agrochemical composition. (2021).
- Crystalline form of the herbicide methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1h-indol-6-yl)picolinate. (2021).
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (2014).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. [Link]
Sources
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicidal meta-Substituted Strobilurin Analogs | CHIMIA [chimia.ch]
- 9. revroum.lew.ro [revroum.lew.ro]
Application Notes & Protocols: 3-Fluoro-4-(4-methoxyphenoxy)aniline as a Novel Monomer for Advanced Materials
Introduction: Unveiling a Promising Monomer
3-Fluoro-4-(4-methoxyphenoxy)aniline is an aromatic amine distinguished by a unique combination of functional groups: a reactive primary amine, a strategically placed fluorine atom, and a flexible ether linkage. While its direct applications in materials science are still an emerging area of research, its molecular architecture suggests significant potential as a monomer for the synthesis of high-performance polymers, particularly polyimides, and as a building block for organic electronic materials.
The fluorine substituent is known to impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and a lower dielectric constant, all of which are critical for advanced microelectronics and aerospace applications.[1][2] The ether bridge introduces flexibility into the polymer backbone, potentially leading to materials with improved processability and mechanical toughness.[3] The methoxy group can influence the electronic properties and solubility of the resulting materials.[4]
This document serves as a forward-looking technical guide for researchers and scientists, providing detailed protocols for the synthesis and characterization of novel polyimides derived from this compound and exploring its potential in the realm of organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO₂ | Calculated |
| Molecular Weight | 233.24 g/mol | Calculated |
| Boiling Point | 342.3±42.0 °C | Predicted |
| Density | 1.224±0.06 g/cm³ | Predicted |
| pKa | 3.92±0.10 | Predicted |
Part 1: High-Performance Fluorinated Polyimides
Scientific Rationale
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties.[5] However, many conventional polyimides suffer from poor solubility, which complicates their processing.[6] The incorporation of fluorine atoms and flexible ether linkages into the polymer backbone is a well-established strategy to overcome this limitation without compromising performance.[1][3]
This compound is an ideal candidate as a diamine monomer for creating novel, soluble, high-performance polyimides. The fluorine atom can disrupt chain packing and reduce intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic color and poor solubility of many polyimides.[7][8] This can lead to polymers with high optical transparency and lower dielectric constants, making them suitable for applications in flexible displays and high-frequency communication technologies.[1]
Proposed Synthesis Workflow: Two-Step Polycondensation
The most common and reliable method for synthesizing high molecular weight polyimides is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclization to the final polyimide.[6] This method allows for the casting of flexible PAA films before conversion to the intractable polyimide.
Caption: Two-step synthesis workflow for a novel polyimide.
Protocol 1: Synthesis of a Novel Polyimide from this compound and 6FDA
This protocol details the synthesis of a polyimide using this compound and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride known to produce soluble, high-performance polyimides.[9]
Materials:
-
This compound (diamine monomer)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dianhydride monomer)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
Step 1: Poly(amic acid) (PAA) Synthesis
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc to create a clear solution.[10]
-
Slowly add an equimolar amount of 6FDA powder to the diamine solution in portions to control the exothermic reaction.
-
Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous, homogeneous PAA solution.[11]
Step 2: Chemical Imidization and Film Formation
-
To the PAA solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst), typically in a 2:1 molar ratio with respect to the repeating unit of the polymer.[11]
-
Stir the mixture at room temperature for 1 hour, then heat to 80-120°C for 3-4 hours to complete the imidization process in solution.[11]
-
To prepare a film, cast the initial PAA solution onto a clean, dry glass plate using a doctor blade.[5]
-
Place the cast film in a vacuum oven and subject it to a staged thermal curing program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to ensure complete solvent removal and imidization.[5]
-
After cooling, the resulting polyimide film can be peeled from the glass substrate.
-
For powder precipitation, pour the polyimide solution from step 2 into a large volume of methanol with vigorous stirring.[11] Filter, wash the precipitate with methanol and water, and dry in a vacuum oven at 100°C for 12 hours.
Protocol 2: Characterization of the Novel Polyimide
1. Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC).[2]
-
Protocol: Dissolve the polyimide powder in a suitable solvent (e.g., THF or DMAc with LiBr). Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Structural Confirmation:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Protocol: Record the FTIR spectrum of the polyimide film. Successful imidization is confirmed by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the broad amic acid bands.
3. Thermal Properties Analysis:
-
Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12]
-
TGA Protocol: Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td5%) as an indicator of thermal stability.
-
DSC Protocol: Heat the sample to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat at a rate of 10°C/min. The Tg is determined from the inflection point in the second heating scan.[11]
Table 2: Predicted Properties of the Novel Fluorinated Polyimide
| Property | Predicted Outcome | Rationale |
| Solubility | Soluble in aprotic polar solvents (DMAc, NMP, THF) | Incorporation of fluorine and ether linkages disrupts chain packing.[3] |
| Thermal Stability (Td5%) | > 500 °C | Aromatic polyimide backbone.[9] |
| Glass Transition Temp. (Tg) | 250-300 °C | Dependent on the final polymer structure and molecular weight.[12] |
| Dielectric Constant (@ 1 MHz) | < 3.0 | The high electronegativity of fluorine reduces molecular polarizability.[2] |
| Optical Transparency | High (potentially colorless) | Fluorine groups can reduce charge-transfer complex formation.[7][8] |
| Mechanical Properties | Tough and flexible film | The aromatic backbone provides strength, while the ether linkage imparts flexibility.[13] |
Part 2: Potential in Organic Electronics
Scientific Rationale
Fluorinated aniline derivatives are increasingly being explored as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[14] The introduction of fluorine atoms into the molecular structure can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[15]
Lowering the HOMO level can create a better energy level alignment with the anode or the active layer, facilitating efficient hole injection or extraction.[14] Furthermore, fluorination can increase the material's resistance to oxidative degradation and improve the stability of the device.[14][15] The phenoxy group in this compound could also contribute to forming stable, amorphous films, which is crucial for device performance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lignin-Derived Methoxyterephthalates for Performance-Advantaged Polymers and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. scielo.br [scielo.br]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Fluoro-4-(4-methoxyphenoxy)aniline synthesis
Technical Support Center: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this specific synthetic context. The methodologies discussed herein are grounded in established chemical principles and validated through extensive literature review.
The synthesis of this diaryl ether aniline derivative, a key intermediate in pharmaceutical development, typically involves a carbon-oxygen (C-O) cross-coupling reaction. While several methods exist, the copper-catalyzed Ullmann condensation remains a prevalent and cost-effective choice.[1][2] However, its successful execution is highly sensitive to a range of parameters, often requiring careful optimization. This guide provides a structured approach to navigate these complexities.
Section 1: Reaction Overview and Proposed Mechanism
The most common and logical synthetic route involves two key stages:
-
Ullmann Condensation : A copper-catalyzed coupling between 4-methoxyphenol and an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene. The electron-withdrawing nitro group facilitates the nucleophilic substitution.
-
Nitro Group Reduction : Subsequent reduction of the nitro intermediate to the target aniline.
The core challenge lies in the first step, the Ullmann C-O coupling. The generally accepted mechanism, while still debated, is believed to involve a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling reaction.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions & Scientific Rationale |
| Q1: My reaction shows low or no conversion to the desired diaryl ether product. | 1. Inactive Copper Catalyst: The active species is typically Cu(I).[3] Your Cu(I) source (e.g., CuI, CuBr) may be old or partially oxidized to inactive Cu(II).2. Inappropriate Base: The base is crucial for deprotonating the phenol and facilitating catalyst turnover.[3] Its strength and solubility can significantly impact the reaction rate.3. Suboptimal Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C), but modern ligand-accelerated systems operate under milder conditions (80-130 °C).[4][5]4. Lack of an Effective Ligand: While some Ullmann reactions can proceed without a ligand, their presence generally accelerates the reaction, improves solubility of the copper species, and allows for lower reaction temperatures.[3][6] | Solutions: 1. Catalyst Quality: Use a fresh, high-purity Cu(I) salt from a reputable supplier. Consider purchasing a new bottle if yours is old.[7] If using Cu(0) or Cu(II), ensure your conditions can generate the active Cu(I) species in situ.[3]2. Base Screening: Screen a variety of inorganic bases. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in polar aprotic solvents.[8] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are also common and effective choices.[3]3. Temperature Optimization: Start with a moderate temperature (e.g., 100-120 °C) if using a modern ligand system.[3] If no reaction occurs, incrementally increase the temperature by 10-15 °C. If decomposition is observed, lower the temperature.4. Ligand Screening: Introduce a ligand. For C-O coupling, simple and inexpensive ligands like L-proline or N,N-dimethylglycine are often highly effective.[6] 1,10-Phenanthroline is another classic choice.[3] |
| Q2: I'm observing significant formation of a dehalogenated side product. | 1. Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide, especially at elevated temperatures.[3][9]2. Excessively High Temperature: High temperatures can promote decomposition pathways, including hydrodehalogenation. | Solutions: 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and reagents. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).[3]2. Lower Reaction Temperature: Try to find the minimum temperature at which the reaction proceeds at a reasonable rate. The use of an effective ligand can often allow for a reduction in temperature, thereby minimizing this side reaction. |
| Q3: The reaction starts but stalls before reaching full conversion. | 1. Catalyst Deactivation: The copper catalyst may be precipitating out of solution or converting to an inactive state over the course of the reaction.[7]2. Insufficient Base: The base may be consumed by side reactions or may not be strong enough to drive the reaction to completion. | Solutions: 1. Improve Catalyst Stability: The addition of a suitable ligand can stabilize the active copper species in solution and prevent deactivation.[3] Ensure vigorous stirring to maintain a homogenous mixture.2. Use a Stoichiometric Excess of Base: It is common practice to use a slight excess of base (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion. |
| Q4: My purified product is discolored or contains residual copper. | 1. Incomplete Removal of Copper: Copper salts can be difficult to remove completely through simple extraction.2. Product Instability: The aniline product may be susceptible to air oxidation, leading to discoloration. | Solutions: 1. Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of ammonium hydroxide. Ammonia forms a water-soluble complex with copper ions, effectively extracting them from the organic phase.2. Handle with Care: After the nitro reduction step, handle the final aniline product under an inert atmosphere where possible. Store it in a cool, dark place away from air. Purification via column chromatography should be performed promptly after workup. |
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best starting aryl halide for this synthesis? A: For the Ullmann coupling with 4-methoxyphenol, an aryl halide activated by a strong electron-withdrawing group is ideal. 1,2-difluoro-4-nitrobenzene is an excellent choice because the fluorine ortho to the nitro group is highly activated towards nucleophilic aromatic substitution.[10] An alternative is 2-fluoro-4-bromonitrobenzene. Aryl iodides and bromides are generally more reactive than chlorides in Ullmann couplings.[4]
Q: Which copper source and ligand combination should I start with? A: A robust starting point is Copper(I) iodide (CuI) as the catalyst (5-10 mol%) with L-proline or N,N-dimethylglycine as the ligand (10-20 mol%).[6] This combination is known to be effective for C-O coupling reactions under relatively mild conditions.
Q: What is the optimal solvent and base? A: Polar aprotic solvents are typically required.[4] Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dioxane are excellent choices.[3][11] For the base, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly effective and commonly used.[11] A good starting combination is K₃PO₄ in DMF or dioxane.
Q: Are there alternatives to the Ullmann Condensation for this synthesis? A: Yes, the most prominent alternative is the Palladium-catalyzed Buchwald-Hartwig amination (for C-N bonds) or its C-O coupling variant.[12] This reaction often proceeds under milder conditions and with a broader substrate scope but requires more expensive and complex palladium catalysts and phosphine ligands.[13][14] For industrial-scale synthesis, the lower cost of copper often makes the Ullmann reaction more attractive.[15]
Section 4: Optimized Experimental Protocol
This protocol describes the synthesis via the Ullmann condensation of 1,2-difluoro-4-nitrobenzene with 4-methoxyphenol, followed by nitro group reduction.
Step 1: Synthesis of 1-Fluoro-2-(4-methoxyphenoxy)-4-nitrobenzene
Caption: General experimental workflow for the Ullmann coupling step.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), L-proline (0.2 eq.), and Copper(I) iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent catalyst oxidation and hydrodehalogenation.[3]
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) via syringe. Begin stirring. Add 1,2-difluoro-4-nitrobenzene (1.1 eq.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-methoxyphenol) is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and pour into water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute aqueous ammonium hydroxide (to remove copper), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the nitro-intermediate as a solid.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the purified nitro-intermediate (1.0 eq.) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common and effective method is using iron powder (Fe, 5.0 eq.) and ammonium chloride (NH₄Cl, 1.0 eq.) in a mixture of ethanol and water. Heat the mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate. Redissolve in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Section 5: General Optimization Workflow
When troubleshooting or developing a new Ullmann coupling, a systematic approach is crucial. The following flowchart outlines a logical progression for optimizing reaction parameters.
Caption: A systematic workflow for optimizing Ullmann condensation conditions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Pharmaffiliates. (n.d.). Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications.
- Reddit. (2023). Troubleshooting Ullmann Coupling.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879.
- Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling.
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Ullmann Reaction Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic origins of common byproducts, provide detailed troubleshooting guides in a question-and-answer format, and present validated protocols to enhance the purity and yield of your target compound.
Synthetic Strategy Overview
The most prevalent and industrially scalable synthesis of this compound is a two-step process. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group.
Step 1: Nucleophilic Aromatic Substitution (SNAr) The first step typically involves the reaction of 3,4-difluoronitrobenzene with 4-methoxyphenol in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack.
Step 2: Nitro Group Reduction The resulting 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene intermediate is then reduced to the desired aniline. Common methods for this reduction include catalytic hydrogenation or the use of reducing metals in acidic media.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.
Part 1: The SNAr Reaction - Formation of the Diaryl Ether
Question 1: My reaction has produced an isomeric impurity. How can I identify and minimize it?
Answer: The most common isomeric byproduct in this synthesis is 2-Fluoro-4-(4-methoxyphenoxy)nitrobenzene . Its formation is a result of the non-regioselective attack of the 4-methoxyphenoxide nucleophile on the 3,4-difluoronitrobenzene starting material.
Mechanistic Insight: In the 3,4-difluoronitrobenzene ring, both fluorine atoms are activated towards nucleophilic substitution by the para-nitro group. While the fluorine at the 4-position is more activated due to direct para-relationship with the nitro group, substitution at the 2-position can still occur. The regioselectivity of this reaction can be influenced by several factors, including the solvent, base, and reaction temperature. Nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution in some cases by promoting a six-membered polar transition state.
Troubleshooting and Mitigation:
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity. While polar aprotic solvents like DMF or DMSO are common for SNAr reactions, exploring less polar solvents like toluene or xylene might alter the isomeric ratio.
-
Base Selection: The choice of base (e.g., K2CO3, Cs2CO3, NaH) can impact the nucleophilicity of the 4-methoxyphenol and the overall reaction kinetics, which in turn can affect the product distribution.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity. Higher temperatures often lead to the formation of more of the thermodynamically favored, but potentially undesired, isomer.
Identification: The desired product and its isomer can be distinguished using chromatographic and spectroscopic methods.
-
TLC and HPLC: The two isomers will likely have different retention times.
-
NMR Spectroscopy: 1H and 19F NMR are powerful tools for distinguishing the isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer.
dot
Caption: Stepwise reduction of the nitro group.
Question 4: I am losing my fluorine substituent during the reduction step. How can I prevent this?
Answer: The loss of the fluorine atom is a known side reaction, particularly during catalytic hydrogenation, leading to the formation of 4-(4-methoxyphenoxy)aniline . This is known as dehalogenation .
Troubleshooting and Mitigation:
-
Catalyst Selection: Palladium on carbon (Pd/C) is known to be more prone to causing dehalogenation of aryl halides. [1]Consider using alternative catalysts:
-
Raney Nickel: This catalyst is often less likely to cause dehalogenation. [1] * Platinum-based catalysts (e.g., PtO2): These can also be a good alternative.
-
-
Reaction Conditions for Hydrogenation:
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure.
-
Additives: In some cases, adding a small amount of a catalyst poison (e.g., quinoline) can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction.
-
-
Alternative Reducing Agents: If dehalogenation remains a significant issue, switching to a non-catalytic reduction method, such as Fe/NH4Cl or SnCl2/HCl , is a highly effective strategy to avoid this byproduct. [2][3]
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene (SNAr Reaction)
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Heat the mixture to 80 °C for 30 minutes.
-
Add 3,4-difluoronitrobenzene (1.05 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 80-90 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
Method A: Catalytic Hydrogenation
-
Dissolve 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene (1.0 eq) in methanol.
-
Add Raney Nickel (5-10 wt%) to the solution.
-
Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Method B: Iron/Ammonium Chloride Reduction
-
Suspend 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction by TLC. [4]4. Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Method |
| This compound | C13H12FNO2 | 233.24 | HPLC, 1H NMR, 19F NMR, MS |
| Byproduct: Isomeric Impurity | |||
| 2-Fluoro-4-(4-methoxyphenoxy)aniline | C13H12FNO2 | 233.24 | HPLC, 1H NMR, 19F NMR, MS |
| Byproduct: Dehalogenation | |||
| 4-(4-methoxyphenoxy)aniline | C13H13NO2 | 215.25 | HPLC, 1H NMR, MS |
| Byproduct: Incomplete Reduction | |||
| 3-Fluoro-4-(4-methoxyphenoxy)nitrobenzene | C13H10FNO3 | 247.22 | HPLC, 1H NMR, MS |
References
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
4-METHOXYPHENOL - Ataman Kimya. Available at: [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? - ResearchGate. Available at: [Link]
-
Stoichiometric Zn or Fe Metal Reduction - Wordpress. Available at: [Link]
- WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents.
- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents.
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]
-
Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction - eScholarship.org. Available at: [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates - ResearchGate. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Available at: [Link]
-
Synthesis of 4-Methoxyphenol - Rhodium.ws. Available at: [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction - University of California, Riverside. Available at: [Link]
-
Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg - ResearchGate. Available at: [Link]
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available at: [Link]
-
Ullmann reaction – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline | Request PDF - ResearchGate. Available at: [Link]
-
3-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 19436618 - PubChem. Available at: [Link]
-
Haloselectivity of Heterocycles - Baran Lab. Available at: [Link]
-
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... - ResearchGate. Available at: [Link]
-
3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem - NIH. Available at: [Link]
Sources
Technical Support Center: Purification of 3-Fluoro-4-(4-methoxyphenoxy)aniline and its Derivatives
Welcome to the technical support center for the purification of 3-Fluoro-4-(4-methoxyphenoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. This compound, a key building block in pharmaceutical synthesis, often requires meticulous purification to ensure the integrity of subsequent reactions and the final active pharmaceutical ingredient (API).[1] This resource provides field-proven insights and self-validating protocols to help you achieve the desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Byproducts: Arising from side reactions during synthesis. A notable potential byproduct can result from the cleavage of the ether linkage under certain conditions.[2][3]
-
Oxidation Products: Anilines are susceptible to air oxidation, which often results in colored impurities (yellow to brown).[4][5]
-
Positional Isomers: Depending on the synthetic strategy, isomers with different substitution patterns on the aromatic rings may be formed.
A multi-technique approach is recommended for comprehensive impurity profiling, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]
Q2: My purified this compound is discolored (yellowish or brownish). What is the cause and how can I fix it?
A2: Discoloration in aniline derivatives is a frequent issue, typically caused by the formation of oxidation products.[4][9] Here’s how to address it:
-
Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and storage.[4] Using degassed solvents can also minimize oxidation.
-
Removal:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[5] Be cautious, as excessive use can lead to product loss.
-
Chromatography: Flash column chromatography is also effective at removing colored impurities.
-
Q3: What are the recommended analytical techniques to assess the purity of my final product?
A3: A combination of chromatographic and spectroscopic methods is essential for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities.[7]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is suitable for analyzing volatile impurities and can provide structural information when coupled with a mass spectrometer.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any isomeric or structurally related impurities.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
Anilines can be challenging to purify by silica gel chromatography due to their basic nature, which can lead to strong interactions with the acidic silica gel.[11][12]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation/Tailing of the Product Peak | - Strong interaction between the basic aniline and acidic silica gel. - Inappropriate solvent system. | - Add a competing base: Incorporate a small amount of triethylamine (0.1-1%) into your eluent system to neutralize the acidic sites on the silica gel.[13] - Use a modified stationary phase: Consider using an amine-functionalized silica column for improved separation and reduced tailing.[11][12] - Optimize the solvent system: Systematically screen different solvent systems with varying polarities. |
| Low Product Recovery | - Irreversible adsorption of the product onto the silica gel. | - Pre-treat the silica gel: Before packing the column, slurry the silica gel in the initial mobile phase containing triethylamine.[4] - Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.[4] |
| Product Degradation on the Column | - The acidic nature of the silica gel may be catalyzing degradation. | - Neutralize the silica gel with triethylamine as described above. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds, but it requires careful optimization.[14]
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - The solution is too dilute. - The product is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution: Evaporate some of the solvent and attempt to cool again.[5] - Add an anti-solvent: If the product is soluble in one solvent, add a second solvent in which it is insoluble to induce crystallization. |
| Oiling Out Instead of Crystallization | - The melting point of the compound is lower than the boiling point of the solvent. - Significant impurities are present, depressing the melting point. | - Use a lower-boiling point solvent. [5] - Attempt to "scratch" the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Poor Product Purity After Recrystallization | - Impurities co-crystallized with the product. - Incomplete removal of the mother liquor. | - Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice. - Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
1. Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
2. Column Packing:
-
Carefully pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.
3. Equilibration:
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine) through it.[4]
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the column.[4]
5. Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired product from impurities.
6. Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
7. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization.
1. Solvent Selection:
-
The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[14] Ethanol, isopropanol, or toluene are often good starting points for aniline derivatives.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.[5]
4. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
7. Washing and Drying:
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualization of Experimental Workflows
Purification Strategy Decision Tree
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for this compound and its derivatives.
Caption: Decision tree for selecting a purification method.
General Analytical Workflow
This diagram outlines the typical workflow for the characterization and purity assessment of a synthesized aniline derivative.
Caption: General workflow for product analysis.
References
- Benchchem.
- Benchchem.
- Google Patents.
- Benchchem.
- Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applic
- Benchchem. Purity Analysis of 4-(Iminomethyl)
- Benchchem.
- Biotage.
- EPA.
- Biotage. Is there an easy way to purify organic amines?.
- Supporting Information for: - Catalytic Reductive N-Alkyl
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
- Benchchem.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
Sources
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. rsc.org [rsc.org]
- 14. mt.com [mt.com]
Technical Support Center: Challenges in the Scale-Up of 3-Fluoro-4-(4-methoxyphenoxy)aniline Production
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline (CAS No. 87294-20-0)[1][2]. This molecule is a crucial building block in the development of advanced pharmaceutical compounds, where the unique electronic properties of the fluoro- and methoxyphenoxy- substituents are leveraged to enhance biological activity and metabolic stability.
However, transitioning this synthesis from bench-scale discovery to pilot or manufacturing scale presents significant challenges. Issues such as low yields, difficult purifications, and unexpected side reactions are common hurdles for researchers and process chemists. This guide is designed to serve as a first line of support, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities. As your dedicated application scientist, my goal is to explain the causality behind these challenges and offer robust, field-proven solutions.
Overview of the Primary Synthetic Strategy
The most common and scalable synthetic route to this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of a suitably activated difluoro-precursor, typically 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene, with 4-methoxyphenol. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated and is selectively displaced by the 4-methoxyphenoxide anion.[3]
-
Nitro Group Reduction: The resulting nitro-intermediate, 2-fluoro-4-(4-methoxyphenoxy)-1-nitrobenzene, is then reduced to the target aniline. This transformation is commonly achieved through catalytic hydrogenation or chemical reduction methods.[4]
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis and scale-up in a direct question-and-answer format.
Problem 1: Low Yield in the SNAr Coupling Step
Question: My SNAr reaction between 3,4-difluoronitrobenzene and 4-methoxyphenol is stalling, resulting in a low yield of the desired ether intermediate. What are the likely causes and how can I fix them?
Answer: A low yield in this crucial C-O bond-forming reaction is a frequent challenge. The root cause often lies in one of four areas: the base, the solvent, the reaction temperature, or the quality of the starting materials.
-
Ineffective Base: The base is required to deprotonate the 4-methoxyphenol, forming the active nucleophile (phenoxide).
-
Causality: Potassium carbonate (K₂CO₃) is commonly used, but its efficacy is highly dependent on its physical properties (particle size, dryness) and the reaction solvent. If the base is not strong enough or if its solubility is poor, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solution:
-
Ensure the K₂CO₃ is finely powdered and anhydrous. Drying it in an oven (>120 °C) before use is recommended.
-
Consider switching to a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃). While more expensive, it often provides significantly higher yields and allows for milder reaction temperatures.[5]
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can also be used to increase the solubility and reactivity of the phenoxide.
-
-
-
Improper Solvent Choice or Quality: The solvent plays a critical role in dissolving the reactants and mediating the reaction.
-
Causality: This reaction requires a polar, aprotic solvent like DMF, DMSO, or NMP to solubilize the phenoxide salt and facilitate the SNAr mechanism.[6] The presence of water or other protic impurities will protonate the phenoxide, quenching the nucleophile.
-
Solution:
-
Use anhydrous grade solvents (<50 ppm water).
-
If you suspect solvent degradation (e.g., DMF can decompose to dimethylamine at high temperatures, creating a basic impurity), use a freshly opened bottle or a recently purified solvent.
-
-
-
Sub-optimal Temperature: SNAr reactions are often kinetically slow and require thermal energy.
-
Causality: Insufficient heat will lead to a sluggish reaction. Conversely, excessively high temperatures (>150 °C) can cause decomposition of the solvent (especially DMF) and the starting materials, leading to dark, tarry reaction mixtures and the formation of byproducts.
-
Solution:
-
Carefully control the reaction temperature. A typical range for this reaction is 80-120 °C.
-
Perform a time-course study by taking small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) and analyzing them by HPLC or TLC to determine the optimal reaction time at a given temperature.
-
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Causality: Impurities in the 3,4-difluoronitrobenzene or 4-methoxyphenol can inhibit the reaction or lead to unwanted side products.
-
Solution:
-
Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
Purify starting materials if necessary (e.g., recrystallize 4-methoxyphenol).
-
-
Caption: Decision tree for troubleshooting low SNAr reaction yield.
Problem 2: Incomplete Nitro Group Reduction
Question: The reduction of my nitro-intermediate is slow and I'm left with significant amounts of starting material or I'm seeing dehalogenation byproducts. How can I optimize this step?
Answer: Incomplete reduction or the formation of side products during this step are common scale-up issues. The choice of reduction method and reaction conditions are critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): This is often the cleanest method but can be prone to catalyst poisoning and dehalogenation.
-
Causality: Trace impurities (sulfur, halides from upstream) can poison the catalyst, rendering it inactive. The combination of hydrogen, a palladium catalyst, and an aryl halide can also lead to hydrodehalogenation (loss of the fluorine atom), especially under harsh conditions (high temperature or pressure).
-
Solution:
-
Catalyst Deactivation: Ensure the nitro-intermediate is highly pure before hydrogenation. If poisoning is suspected, try filtering the substrate solution through a plug of silica or activated carbon first. Increase catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Dehalogenation: Conduct the reaction at lower temperatures (25-40 °C) and lower hydrogen pressure (5-50 psi). Screen different catalysts; Platinum on carbon (Pt/C) is sometimes less prone to causing dehalogenation than Palladium on carbon (Pd/C).
-
-
-
Chemical Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl): These methods are often more robust and less susceptible to poisoning but can involve more challenging workups.
-
Causality: Insufficient equivalents of the metal reductant or improper pH control can lead to incomplete reactions. The workup often involves filtering large amounts of metal salts, which can be problematic at scale.
-
Solution:
-
Incomplete Reaction: Use a sufficient excess of the reducing metal (e.g., 3-5 equivalents of iron powder). Ensure vigorous stirring to maintain good contact between the reagents. The addition of an acid source like ammonium chloride or acetic acid is crucial to facilitate the reaction.
-
Workup Issues: After the reaction, adjust the pH to basic (pH 8-9) to precipitate iron hydroxides. A filtration step through a pad of celite is essential to remove the metal salts before extraction. This can be slow and may require specialized filtration equipment at larger scales.
-
-
Problem 3: Product Purification and Stability
Question: My final product is a dark oil and is difficult to purify by column chromatography. It also seems to darken over time. What's happening?
Answer: Aniline compounds, especially those with electron-donating groups, are notoriously susceptible to air oxidation, which leads to the formation of highly colored polymeric impurities.
-
Purification Strategy:
-
Minimize Exposure to Air and Light: Perform all purification steps under an inert atmosphere (nitrogen or argon) where possible. Use amber-colored glassware to protect the compound from light.
-
Column Chromatography:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine, like triethylamine (e.g., hexane/ethyl acetate/0.5% triethylamine). This neutralizes acidic sites on the silica surface that can cause streaking and degradation of the aniline.
-
Work quickly. Do not let the purified fractions sit on the bench for extended periods.
-
-
Salt Formation and Recrystallization: A highly effective method for purification and improving stability is to convert the aniline to a stable, crystalline salt.[7]
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
Collect the hydrochloride salt by filtration.
-
The salt can then be recrystallized from a solvent system like ethanol/water to achieve high purity.
-
The pure free-base aniline can be regenerated by dissolving the salt in water, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent.[7]
-
-
-
Long-Term Stability:
-
Storage: Store the purified this compound (preferably as the hydrochloride salt) under an inert atmosphere (argon is best), at low temperature (2-8 °C), and protected from light.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor reaction progress and determine final purity? A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method.[9][10] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient mobile phase is typically effective for separating the non-polar starting materials from the more polar product. For impurity identification, HPLC coupled with Mass Spectrometry (HPLC-MS) is invaluable.[11]
Q2: How does the fluorine at position 3 affect the SNAr reaction? A2: In the starting material (3,4-difluoronitrobenzene), the fluorine at position 4 is para to the strongly electron-withdrawing nitro group. This position experiences the greatest degree of electron deficiency, making it the primary site for nucleophilic attack. The fluorine at position 3 is meta to the nitro group and is much less activated. This difference in electronic activation is the basis for the high regioselectivity of the reaction, leading almost exclusively to the desired 2-fluoro-4-(4-methoxyphenoxy)-1-nitrobenzene intermediate.[12]
Q3: What are the most critical safety precautions for this synthesis? A3: The reagents and intermediates in this synthesis carry significant hazards.
-
Nitroaromatics (e.g., 3,4-difluoronitrobenzene): These are toxic and can be absorbed through the skin.[13] They are also potentially explosive, especially in the presence of strong bases at high temperatures.
-
Anilines: The final product and related aniline precursors are toxic if swallowed, inhaled, or absorbed through the skin and are skin/eye irritants.[14][15]
-
Solvents: DMF and DMSO are skin-penetrating solvents that can carry toxic reagents with them. Always use appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety glasses, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[16]
Q4: Are there viable alternative synthetic routes? A4: Yes, an Ullmann condensation is another common method for forming diaryl ethers.[6][17] This would involve the copper-catalyzed coupling of a halogenated precursor (e.g., 4-chloro-2-fluoroaniline) with 4-methoxyphenol. However, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, leading to difficult workups.[18] Modern ligand-accelerated Ullmann protocols can proceed under milder conditions but may add cost and complexity.[19] The SNAr route is generally preferred for this specific substitution pattern due to the strong activation provided by the nitro group.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(4-methoxyphenoxy)-1-nitrobenzene
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of 4-methoxyphenol).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add 3,4-difluoronitrobenzene (1.05 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 4-5 times the volume of DMF used). A yellow solid should precipitate.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold hexane to aid in drying.
-
Drying: Dry the yellow solid in a vacuum oven at 40-50 °C to a constant weight. The material is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a hydrogenation vessel, add the nitro-intermediate from Protocol 1 (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (5% Pd/C, 1-2 mol%) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, evacuate and backfill with nitrogen three times, then evacuate and backfill with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots. The reaction is typically complete in 2-6 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified as described in the troubleshooting section (Problem 3).
Protocol 3: HPLC Analysis Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dilute a small amount of the reaction mixture or product in a 50:50 water/acetonitrile solution to a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
Data Summary & Visualization
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: SNAr Reaction | Step 2: Nitro Reduction (Hydrogenation) |
| Key Reagents | 3,4-Difluoronitrobenzene, 4-Methoxyphenol, K₂CO₃ | 2-Fluoro-4-(4-methoxyphenoxy)-1-nitrobenzene, 5% Pd/C |
| Solvent | DMF, DMSO, or NMP | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | 90 - 110 °C | 25 - 40 °C |
| Pressure | Atmospheric | 50 psi H₂ |
| Typical Yield | 85 - 95% | 90 - 98% |
| Key Impurities | Unreacted starting materials, 4,4'-dimethoxybiphenyl | Unreacted nitro-intermediate, dehalogenated product |
digraph "Purification_Analysis_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Crude [label="Crude Product\n(from workup)"]; Analysis1 [label="HPLC/TLC Analysis\n(Assess Purity)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Purity > 98%?", shape=diamond, fillcolor="#FFFFFF"]; Column [label="Column Chromatography\n(Silica, 0.5% Et₃N in eluent)"]; Salt_Form [label="Salt Formation (HCl)\n& Recrystallization"]; Analysis2 [label="HPLC Analysis of Fractions", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions\n& Concentrate"]; Final_Prod [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Store under N₂/Ar\nat 2-8°C, protected from light", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Crude -> Analysis1; Analysis1 -> Decision; Decision -> Final_Prod [label="Yes"]; Decision -> Column [label="No"]; Column -> Analysis2; Analysis2 -> Combine; Combine -> Final_Prod; Crude -> Salt_Form [style=dashed, label="Alternative Path\n(High Purity)"]; Salt_Form -> Final_Prod [style=dashed, label="Free-basing"]; Final_Prod -> Storage; }
Caption: General workflow for the purification and analysis of the final product.
References
-
PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available from: [Link]
-
Blossomole Co., Ltd. Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Semantic Scholar. Available from: [Link]
-
University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available from: [Link]
-
Powers, I. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available from: [Link]
-
nameless author. (publication year unknown). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]
-
Ali, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Varalakshmi, M., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available from: [Link]
-
Jones, K., et al. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available from: [Link]
Sources
- 1. This compound | 87294-20-0 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. [PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innospk.com [innospk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ullmann Coupling of Fluorinated Anilines
Welcome to the technical support center for the Ullmann C-N coupling of fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this powerful but often sensitive transformation. Fluorinated anilines are critical building blocks, yet their unique electronic properties can promote a range of side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions about Core Side Reactions
This section addresses the most common and frustrating side reactions observed during the Ullmann coupling of fluorinated anilines. Understanding the "why" is the first step toward a successful reaction.
Q1: What is hydrodefluorination (HDF) and why is it so prevalent with my fluorinated aniline substrates?
A1: Hydrodefluorination (HDF) is a side reaction where a carbon-fluorine (C-F) bond on your aniline is cleaved and replaced with a carbon-hydrogen (C-H) bond. Given the high strength of the C-F bond, this is often a surprising result.[1][2]
-
Causality: The mechanism is often promoted by trace amounts of water or other protic impurities in the reaction mixture, which can serve as a hydride or proton source.[3] The choice of base can also be critical; some bases may facilitate protonolysis. The reaction temperature also plays a significant role; higher temperatures can provide the necessary activation energy for C-F bond cleavage.[2] The presence of certain ligands or additives might inadvertently create catalytically active species that are competent for HDF.[1] In some Ullmann systems, the desired C-N coupling and HDF can be competing pathways.
Q2: My main byproduct is a symmetric biaryl derived from my aniline. What is this homocoupling reaction and how can I suppress it?
A2: This is the classic Ullmann homocoupling reaction, where two molecules of your aryl halide (or in this case, the activated aniline) couple to form a symmetric biaryl.[4][5][6] This was, in fact, the original transformation discovered by Fritz Ullmann.[7]
-
Causality: Homocoupling is often favored under conditions of high temperature and high catalyst concentration.[6] In the absence of a suitable cross-coupling partner or when the cross-coupling is slow, the organocopper intermediate can react with a second molecule of the starting aryl halide.[8] The traditional Ullmann reaction often used stoichiometric amounts of copper metal at temperatures exceeding 200 °C, conditions ripe for homocoupling.[6][8] Modern ligand-accelerated protocols significantly reduce this side reaction by facilitating the desired cross-coupling at lower temperatures (40-120 °C).[3][8]
Q3: I'm observing significant amounts of an ether byproduct, especially when using solvents like dioxane. Where is it coming from?
A3: The formation of an aryl ether is an Ullmann-type C-O coupling reaction. The oxygen source is typically a nucleophilic component in your reaction mixture, which can be the solvent itself or an impurity.
-
Causality: Solvents like 1,4-dioxane, while common, can participate in the reaction under certain conditions. More frequently, the culprit is residual water or alcohols in the solvent or on the glassware. The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) can deprotonate these trace protic species, generating alkoxides or hydroxide, which are excellent nucleophiles for copper-catalyzed C-O bond formation.[9][10] This side reaction follows a mechanistic pathway very similar to the desired C-N coupling, making it a direct competitor.[9]
Q4: My reaction turned black and stalled, leaving a lot of insoluble precipitate. What happened to my catalyst?
A4: A black or dark brown precipitate is often an indication of catalyst decomposition. The active catalyst in Ullmann couplings is typically a soluble Cu(I) species.[3][8] When this species is unstable under the reaction conditions, it can disproportionate or be oxidized, leading to the formation of insoluble, catalytically inactive copper(0) metal or copper(II) oxides (CuO is black).[11]
-
Causality: This decomposition can be triggered by several factors:
-
High Temperatures: Prolonged heating can degrade the catalyst complex.[11]
-
Inappropriate Ligand: The ligand's primary role is to stabilize the copper center.[3] An unsuitable or insufficient amount of ligand can leave the copper vulnerable to decomposition.
-
Oxygen: Although many modern protocols are more robust, failure to maintain an inert atmosphere can lead to oxidation of the active Cu(I) to inactive Cu(II).
-
Substrate Inhibition: Some complex substrates can chelate the copper too strongly, forming an inactive complex and effectively poisoning the catalyst.[12]
-
Section 2: Troubleshooting Guide: A Scenario-Based Approach
This section provides actionable solutions to specific experimental problems.
Scenario 1: Low Yield with Significant Hydrodefluorination (HDF)
Problem: You run your reaction with 2-fluoro-4-iodoaniline and an amine partner. After 24 hours, TLC/LCMS analysis shows mostly unreacted starting material and a significant spot corresponding to 3-fluoroaniline (the HDF product).
Diagnosis & Solutions: The primary culprits are likely protic impurities or suboptimal base/solvent selection. A systematic approach is required to eliminate the source of the unwanted protons.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting hydrodefluorination.
Data Summary: Impact of Base Selection The choice of base is critical not only for deprotonating the nucleophile but also for influencing side reactions.[3][13]
| Base | Typical pKa (Conjugate Acid) | Common Use & Comments | Potential for HDF |
| K₃PO₄ | ~12.3 | Highly Recommended. Strong, non-nucleophilic, low solubility minimizes side reactions.[3][14] | Low |
| Cs₂CO₃ | ~10.3 | Excellent Choice. High solubility can increase reaction rates but may also increase side reactions.[3] | Low to Moderate |
| K₂CO₃ | ~10.3 | Common and cost-effective. Its efficacy is highly substrate-dependent.[3][15] | Moderate |
| t-BuOK | ~17 | Very strong base. Can promote elimination and other side pathways. Use with caution.[15] | Moderate to High |
Section 3: Best Practices & Experimental Protocols
Adhering to a rigorous experimental protocol is the most effective way to prevent side reactions before they start.
General Protocol for Minimizing Side Reactions
This protocol provides a robust starting point for the Ullmann C-N coupling of a fluorinated aryl halide with an amine.
-
Reagent & Glassware Preparation (The Dry Box is Your Friend):
-
All glassware (reaction vial, stir bar, condenser) should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or assembled hot under a stream of inert gas (Argon or Nitrogen).
-
The copper source (e.g., CuI) should be of high purity. If it is old or discolored (green/brown), it should be purified or a fresh bottle should be used.[3][16]
-
The base (e.g., K₃PO₄) should be ground to a fine powder and dried in a vacuum oven overnight before use.
-
Anhydrous reaction solvent (e.g., Dioxane, Toluene, or DMF) from a solvent purification system or a freshly opened bottle should be used.[3]
-
-
Reaction Assembly (Order of Addition Matters):
-
To the oven-dried reaction vessel under an inert atmosphere, add the copper(I) iodide (e.g., 5 mol%), the chosen ligand (e.g., 10 mol%), the dried base (2.0 mmol), the fluorinated aniline (1.0 mmol), and the amine coupling partner (1.2 mmol).
-
Seal the vessel. If using a Schlenk tube or similar, evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
-
Execution & Monitoring:
-
Place the sealed vessel in a preheated heating block with vigorous stirring. Start at a moderate temperature (e.g., 90-100 °C).[3][8]
-
Monitor the reaction progress by taking small aliquots (under inert conditions if possible) and analyzing via TLC or LCMS.
-
If the reaction is sluggish after several hours, consider increasing the temperature incrementally (e.g., by 10 °C). If side products appear, the temperature may be too high.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and add an aqueous solution of ammonia or ammonium chloride to complex with the copper salts, which often aids in purification.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
-
Section 4: Visualizing the Competing Pathways
Understanding the catalytic cycle helps visualize how side reactions emerge. The desired C-N coupling competes directly with pathways like HDF.
Caption: Competing pathways: desired C-N coupling vs. hydrodefluorination.
References
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). ACS Catalysis. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2017). National Institutes of Health. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). National Institutes of Health. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). ResearchGate. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. [Link]
-
Help with Ullmann Coupling. Reddit. [Link]
-
Ullmann coupling-An overview. OperaChem. [Link]
-
Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). ResearchGate. [Link]
-
Troubleshooting Ullmann Couplint. Reddit. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]
-
Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2021). National Institutes of Health. [Link]
-
A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. (2018). Green Chemistry. [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2023). ResearchGate. [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. ResearchGate. [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024). Research Square. [Link]
-
Amine-Controlled, Transition-Metal-Catalyzed Hydrodefluorination and Defluoroamination of Fluoroarenes with 8-Aminoquinoline as a Directing Group. (2022). ResearchGate. [Link]
-
Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. (2022). ResearchGate. [Link]
-
Ullmann coupling. Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Technical Support Center: Nucleophilic Aromatic Substitution on Difluorobenzene Derivatives
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving difluorobenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these critical transformations. Here, we move beyond basic protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies grounded in mechanistic principles.
The SNAr Mechanism on Activated Fluoroarenes: A Brief Overview
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Unlike the more familiar electrophilic aromatic substitution, SNAr requires an electron-poor aromatic system. The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
The presence of fluorine as a leaving group is particularly advantageous. Due to its high electronegativity, fluorine strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer intermediate through its powerful inductive effect (-I).[3][4] This stabilization of the intermediate lowers the activation energy of the rate-determining nucleophilic addition step, making the overall reaction faster, even though the C-F bond itself is very strong.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a better leaving group than chlorine or bromine in SNAr reactions, which is the opposite of SN2 reactivity?
This is a classic question that highlights the fundamental difference between SNAr and SN2 mechanisms.
-
In SN2 reactions , bond breaking and bond making occur simultaneously. The reaction rate is highly dependent on the strength of the carbon-halogen bond and the stability of the leaving group as an anion. Here, I⁻ is an excellent leaving group, while F⁻ is poor.
-
In SNAr reactions , the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[3] The reaction rate is accelerated by anything that stabilizes this negatively charged intermediate. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect powerfully stabilizes the developing negative charge on the ring, lowering the activation energy for the first step.[3][4] The C-F bond is broken in the second, fast step, so its high strength has a minimal impact on the overall reaction rate.[1]
Q2: What factors primarily control the regioselectivity of substitution on an unsymmetrical difluorobenzene derivative, like 2,4-difluoronitrobenzene?
Regioselectivity is a critical challenge and is governed by a combination of electronic and steric factors, with solvent choice playing a surprisingly dominant role.
-
Electronic Activation: The nucleophile will preferentially attack the position that is most activated (electron-deficient). In 2,4-difluoronitrobenzene, the nitro group (-NO₂) is a powerful electron-withdrawing group that activates both the ortho (C2) and para (C4) positions through resonance and induction. The para position (C4) is generally considered more electronically activated because the negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group without steric hindrance.[2]
-
Solvent Effects: This is often the key to controlling the outcome.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents excel at solvating cations (like K⁺ from the base) and leave the anionic nucleophile highly reactive. This high reactivity often leads to substitution at the most electronically favorable site, the para position. However, these solvents can also promote unwanted side reactions like di-substitution.[5]
-
Nonpolar Solvents (Toluene, Dioxane): In these solvents, the nucleophile and its counter-ion exist as a tighter ion pair. It has been proposed that the reaction can proceed through a six-membered polar transition state involving the nucleophile, its counter-ion, and the ortho-fluorine and nitro group. This organized transition state preferentially directs the nucleophile to the ortho position.[5][6] Using a nonpolar solvent is a field-proven strategy to achieve high ortho-selectivity.[5][6]
-
Q3: How do I choose the right base for my reaction?
The base's primary role is to deprotonate the nucleophile (e.g., an alcohol or amine) to generate the more potent anionic nucleophile. The choice depends on the pKa of the nucleophile.
-
Weakly Acidic Nucleophiles (Alcohols, Thiols): Strong, non-nucleophilic bases are required. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are excellent choices as they irreversibly deprotonate the nucleophile.[7]
-
More Acidic Nucleophiles (Phenols, some N-H compounds): Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[7] These are easier to handle and work up.
-
Amine Nucleophiles: Often, no external base is needed. A second equivalent of the amine can act as the base to quench the HF that is eliminated. However, for less reactive systems or to drive the reaction to completion, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is beneficial.
Troubleshooting Guide: From Failed Reactions to Pure Products
Problem: My reaction shows low or no conversion of the starting material.
Q: I've set up my SNAr reaction with 2,4-difluorobenzonitrile and an alcohol, but after 24 hours at room temperature, my TLC/LC-MS shows only starting material. What went wrong?
This is a common issue that usually points to insufficient activation of the nucleophile or inadequate reaction conditions.
Detailed Analysis:
-
Check Your Base: An alcohol (pKa ~16-18) requires a strong base for complete deprotonation. Potassium carbonate (pKa of conjugate acid ~10.3) is often insufficient. Solution: Switch to sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Pre-stirring the alcohol and NaH in the solvent for 15-30 minutes before adding the difluorobenzene derivative ensures complete formation of the potent alkoxide nucleophile.[7][8]
-
Increase Temperature: Many SNAr reactions are slow at room temperature, especially with moderately activated substrates like difluorobenzonitrile (a -CN group is less activating than -NO₂). Solution: Heat the reaction to 80-100 °C.[7] Use a reflux condenser and monitor the reaction progress every few hours.
-
Solvent Choice: While THF is a good general-purpose solvent, highly polar aprotic solvents like DMF or DMSO are known to significantly accelerate SNAr rates.[9] They are better at solvating the counter-ion of the base, leading to a more "naked" and reactive nucleophile.[10][11] Solution: If heating in THF is ineffective, consider switching to DMF or DMSO.
-
Atmospheric Control: If using strong, moisture-sensitive bases like NaH, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware to prevent quenching of the base and nucleophile.
Problem: My reaction is working, but I'm getting a mixture of regioisomers.
Q: I'm reacting 2,4-difluoronitrobenzene with benzyl alcohol and KOtBu in DMF, hoping for the C4-substituted product, but I'm getting a 70:30 mixture of para:ortho isomers. How can I improve the selectivity?
This is a classic regioselectivity problem where kinetic and thermodynamic factors compete. While the para position is often favored electronically, the ortho position can be competitive.
Detailed Analysis:
-
For Higher Para (C4) Selectivity: Your goal is to favor the electronically preferred pathway.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the product formed via the lowest energy transition state, which is typically attack at the more electronically activated para position. High temperatures can provide enough energy to overcome the barrier to the ortho product, reducing selectivity.
-
Solvent: Stick with a polar aprotic solvent like DMF or DMSO, as this promotes attack at the most electron-deficient site.[5]
-
-
For Higher Ortho (C2) Selectivity: Your goal is to exploit the chelation-controlled pathway.
-
Switch to a Nonpolar Solvent: As demonstrated by Sythana et al., changing the solvent from DMF to toluene can dramatically shift selectivity in favor of the ortho product, often achieving >95% selectivity.[5][6] This is the most effective method.
-
Control Stoichiometry and Addition: A study found that slowly adding the base to a solution of the nucleophile and the difluorobenzene derivative in a nonpolar solvent can further enhance ortho-selectivity by keeping the instantaneous concentration of the reactive nucleophile low.[5]
-
Problem: I'm forming a significant amount of the di-substituted by-product.
Q: My reaction of 1,3-difluorobenzene with one equivalent of sodium methoxide is giving me a mixture of the desired 3-fluoroanisole and the di-substituted 1,3-dimethoxybenzene. How do I stop the second substitution?
This occurs because the initial product, an alkoxy-fluorobenzene, is still somewhat activated towards a second SNAr reaction, especially under forcing conditions.
Detailed Analysis:
-
Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of your nucleophile. It may even be beneficial to use a slight excess of the difluorobenzene starting material (e.g., 1.1 to 1.2 equivalents) to ensure the nucleophile is consumed before it can react a second time.
-
Order of Addition: Slowly add the nucleophile (or the base that generates it in situ) to the solution of the difluorobenzene derivative. This maintains a low concentration of the nucleophile throughout the reaction, favoring reaction with the more activated starting material over the less activated mono-substituted product.[5]
-
Lower the Temperature: The second substitution reaction typically has a higher activation energy than the first. Running the reaction at the lowest possible temperature that still allows for a reasonable rate for the first substitution will significantly disfavor the formation of the di-substituted product.
-
Monitor Carefully: Do not let the reaction run for an unnecessarily long time. Monitor the consumption of the starting material by TLC or LC-MS. Once the starting material is gone, quench the reaction immediately to prevent the slower, secondary reaction from proceeding.
Data & Parameter Summary Tables
Table 1: Solvent Effects on SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case & Expected Outcome |
| Toluene | Nonpolar | 2.4 | Promotes ortho-selectivity on substrates like 2,4-difluoronitrobenzene. Slower reaction rates.[5][6] |
| THF | Polar Aprotic | 7.6 | Good general-purpose solvent. Moderate reaction rates. |
| Acetonitrile | Polar Aprotic | 37.5 | Good for moderate rates, but can be less effective at solvating some inorganic bases. |
| DMF | Polar Aprotic | 38.3 | Excellent for accelerating reaction rates. Tends to favor para-substitution.[5] Requires higher temperatures for removal. |
| DMSO | Polar Aprotic | 47.2 | The strongest rate-accelerating solvent. Favors para-substitution.[9] Can be difficult to remove and may complicate work-up. |
Table 2: Common Bases for SNAr Reactions
| Base | Formula | Type | pKa of Conj. Acid | Typical Nucleophile | Notes |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Phenols, Thiols | Heterogeneous, easy to filter off. Often requires heat.[7] |
| Triethylamine | Et₃N | Organic | 10.7 | Amines | Acts as an acid scavenger. Easy to remove under vacuum. |
| Sodium Hydride | NaH | Hydride | ~35 | Alcohols, Thiols | Strong, irreversible. 60% dispersion in mineral oil must be washed (e.g., with hexanes) for sensitive reactions.[7][8] |
| Potassium tert-Butoxide | KOtBu | Alkoxide | ~19 | Alcohols, Thiols | Very strong, soluble in THF. Can be sterically hindered.[5] |
Key Experimental Protocol: Regioselective ortho-Alkoxylation of 2,4-Difluoronitrobenzene
This protocol is adapted from methodologies proven to favor ortho-substitution.[5][6]
Objective: To synthesize 2-alkoxy-4-fluoronitrobenzene with high regioselectivity.
Materials:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Alcohol Nucleophile (e.g., Benzyl Alcohol) (1.05 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Toluene
-
Anhydrous THF (for KOtBu solution, optional)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,4-difluoronitrobenzene (1.0 equiv) and the alcohol nucleophile (1.05 equiv).
-
Dissolution: Add anhydrous toluene to achieve a concentration of approximately 0.2-0.5 M with respect to the difluorobenzene. Stir the mixture at room temperature until all components are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Prepare a solution or slurry of potassium tert-butoxide (1.1 equiv) in a small amount of anhydrous toluene or THF. Using a syringe pump, add the base solution dropwise to the cooled reaction mixture over 30-60 minutes. A color change (often to deep red or purple) indicates the formation of the Meisenheimer complex.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material by TLC (e.g., using 20% Ethyl Acetate in Hexanes) or LC-MS. Check the reaction every 30-60 minutes.
-
Work-up: Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ortho-substituted product.
References
-
Ghavami, R., et al. (2011). Electronic and solvent effects on kinetics of SNAr substitution reactions... International Journal of Molecular Sciences. Available at: [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link]
-
Valvi, A., & Tiwari, S. (2021). Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. ChemistrySelect. Available at: [Link]
-
Park, J., & Lee, S. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]
-
Gallardo-Fuentes, S., et al. (2017). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. Available at: [Link]
-
Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. Available at: [Link]
-
Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Ouellet, S. G., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives. ResearchGate. Available at: [Link]
-
Nakama, K., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Available at: [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]
-
Richardson, A. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Stack Exchange. Available at: [Link]
-
Nakama, K., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]
-
Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Available at: [Link]
-
Richardson, A. D., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]
-
University of Leeds. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Leeds Lecture Notes. Available at: [Link]
-
Das, A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. Available at: [Link]
-
College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). CSBSJU Chemistry. Available at: [Link]
-
Ouellet, S. G., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives. Sci-Hub. Available at: [Link]
-
Leah4Sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]
-
Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PubMed Central. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aromatic Nucleophilic Substitution [fishersci.se]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identification of impurities in Trametinib synthesis from 3-Fluoro-4-(4-methoxyphenoxy)aniline
Technical Support Center: Identification of Impurities in Trametinib Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Trametinib synthesis. This guide is designed to provide in-depth technical assistance for identifying and controlling impurities during the synthesis of Trametinib. As Senior Application Scientists, we understand that impurity profiling is a critical aspect of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This resource combines theoretical knowledge with practical, field-proven insights to help you navigate the challenges of synthetic chemistry.
A crucial point of clarification: The synthesis of Trametinib, a potent MEK inhibitor, typically involves key starting materials like 2-fluoro-4-iodoaniline and 3-acetamidoaniline.[1][2][] The compound 3-Fluoro-4-(4-methoxyphenoxy)aniline, as specified in the topic, is not a recognized precursor in the established synthetic routes for Trametinib. It is, however, an important intermediate in the synthesis of other pharmaceuticals, such as the antibiotic Linezolid.[4][5][6] This guide will focus on the impurities encountered in the validated Trametinib synthetic pathways and will also address the hypothetical implications of using a starting material like this compound in a related synthesis.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: My final product shows a significant peak in the HPLC with a mass corresponding to a des-iodo impurity. What is the likely cause and how can I control it?
Analysis: The presence of a des-iodo impurity is a common challenge in the synthesis of Trametinib.[7][8] This impurity arises from the loss of the iodine atom from the 2-fluoro-4-iodoaniline moiety.
Causality:
-
Starting Material Impurity: The 2-fluoro-4-iodoaniline starting material may contain traces of 2-fluoroaniline.[7] This impurity would then be carried through the synthetic steps, resulting in the formation of the des-iodo analog of Trametinib.
-
Reductive Dehalogenation: Certain reaction conditions, particularly those involving reducing agents, can lead to the cleavage of the carbon-iodine bond. For instance, the use of tin(II) chloride for nitro group reduction has been reported to cause de-iodination.[7]
Troubleshooting and Control:
-
Starting Material Qualification: Rigorously test the purity of your 2-fluoro-4-iodoaniline starting material using HPLC and GC-MS to quantify the levels of 2-fluoroaniline.
-
Optimize Reaction Conditions: If the impurity is forming during the synthesis, re-evaluate the reaction conditions.
-
Alternative Reducing Agents: If you suspect reductive dehalogenation, consider alternative reducing agents that are less prone to causing this side reaction.
-
Reaction Time and Temperature: Monitor the reaction progress closely to avoid prolonged reaction times or excessive temperatures, which can promote side reactions.
-
-
Purification Strategy: The des-iodo impurity can be difficult to remove due to its similar polarity to Trametinib.
-
Recrystallization: Experiment with different solvent systems for recrystallization to selectively precipitate the pure product.
-
Preparative HPLC: If co-crystallization is an issue, preparative HPLC is a highly effective method for separating closely related impurities.[2]
-
Q2: I am observing an unexpected impurity with a higher molecular weight than Trametinib. What could it be?
Analysis: Higher molecular weight impurities often result from dimerization or the reaction of an intermediate with another molecule in the reaction mixture. In the context of pyridopyrimidine synthesis, several possibilities exist.[9]
Causality:
-
Dimerization of Intermediates: Reactive intermediates in the synthesis of the pyridopyrimidine core can sometimes dimerize if the desired intramolecular cyclization is slow.
-
Incomplete Reactions: An intermediate may react with another starting material or reagent to form an unexpected adduct. For example, an incompletely cyclized intermediate could react with another molecule of an aniline derivative.
Troubleshooting and Control:
-
Structure Elucidation: Isolate the impurity using preparative HPLC and characterize it using high-resolution mass spectrometry (HR-MS) and NMR to determine its structure.[10]
-
Reaction Kinetics: Investigate the kinetics of the reaction. A slow cyclization step could be the root cause.
-
Catalyst Screening: If a catalyst is used, screen for a more efficient one.
-
Temperature Profile: Optimize the reaction temperature to favor the desired intramolecular cyclization over intermolecular side reactions.
-
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant could lead to the formation of adducts.
Q3: My reaction is sluggish and gives a low yield of the desired product, with several unidentifiable minor peaks in the chromatogram. What should I investigate?
Analysis: A complex mixture of products with a low yield of the target molecule often points to issues with reagent purity, reaction setup, or suboptimal reaction conditions.
Causality:
-
Reagent Degradation: Key reagents may have degraded during storage.
-
Presence of Water or Oxygen: Some reactions in the Trametinib synthesis are sensitive to moisture and air.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts.
Troubleshooting and Control:
-
Reagent Qualification: Verify the purity and integrity of all starting materials and reagents.
-
Inert Atmosphere: Ensure that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon), especially if organometallic reagents are used.
-
pH Control: Monitor and control the pH of the reaction mixture, as deviations can lead to side reactions or slow down the desired transformation.
-
Systematic Optimization: Employ a Design of Experiments (DoE) approach to systematically optimize reaction parameters such as temperature, concentration, and reaction time.
Q4: Regarding the specified starting material, this compound, how would impurities from this compound manifest if it were used in a related synthesis?
Analysis: While not a direct precursor for Trametinib, this compound is a valuable building block in medicinal chemistry.[11] If it were used in a synthesis involving similar reaction types to those in the Trametinib synthesis (e.g., condensation, cyclization), one could anticipate certain types of impurities.
Hypothetical Impurities and Their Identification:
-
Isomeric Impurities: The synthesis of this compound could result in isomers, such as 4-Fluoro-3-(4-methoxyphenoxy)aniline. These would be difficult to separate and would lead to the formation of a final product isomer.
-
Identification: Careful analysis by 2D NMR (e.g., NOESY) would be required to confirm the substitution pattern on the aromatic ring.
-
-
Hydrolysis Products: The ether linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 4-amino-2-fluorophenol.
-
Identification: This impurity would have a significantly different retention time in RP-HPLC and a distinct mass spectrum.
-
-
Oxidation Products: Anilines are prone to oxidation, which can lead to the formation of colored impurities (e.g., nitrobenzenes or azoxybenzenes).
-
Identification: These are often colored and can be detected by UV-Vis spectroscopy and mass spectrometry.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process-related impurities in Trametinib synthesis?
Several process-related impurities have been identified and characterized in the synthesis of Trametinib.[1][12] These include:
-
Des-iodo Trametinib: As discussed in the troubleshooting section, this is a common impurity arising from the starting material or side reactions.[7][13]
-
Desacetyl Trametinib: This impurity results from the hydrolysis of the acetamide group on the phenyl ring. It is also a known degradation product under acidic and basic conditions.[8]
-
Cyclic Impurity: A cyclic impurity can form during the reduction of a nitro-intermediate, especially with prolonged reaction times.[14]
-
Intermediate-Related Impurities: Unreacted intermediates or byproducts from their synthesis can be carried over into the final product.[1][8]
Q2: How can I use forced degradation studies to understand potential impurities?
Forced degradation studies are essential for identifying potential degradation products that could form during the shelf life of the drug substance.[15][16][17] These studies involve subjecting the API to stress conditions such as:
-
Acid and Base Hydrolysis: Helps to identify hydrolytically labile bonds, such as the acetamide group in Trametinib, which can lead to the formation of desacetyl Trametinib.[8]
-
Oxidation: Exposing the API to an oxidizing agent like hydrogen peroxide can reveal its susceptibility to oxidation.
-
Thermal Stress: Heating the API can induce thermally mediated degradation.
-
Photostability: Exposing the API to UV and visible light can identify photolabile sites.
By analyzing the degradation products formed under these conditions, you can develop a comprehensive impurity profile and establish appropriate stability-indicating analytical methods.[10]
Q3: What are the recommended analytical techniques for routine impurity profiling of Trametinib?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is the workhorse for separating and quantifying impurities.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities by providing molecular weight and fragmentation data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities in starting materials and solvents.
Q4: Can NMR be used for quantitative analysis of impurities?
Yes, quantitative NMR (qNMR) is a powerful technique for determining the concentration of impurities without the need for a reference standard of the impurity itself. By using a certified internal standard, the concentration of an impurity can be accurately determined from the integral of its characteristic signals in the NMR spectrum. This is particularly useful for quantifying impurities for which no synthetic standard is available.
Section 3: Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling of Trametinib
This protocol is a general starting point and should be optimized for your specific system and impurity profile.
-
Column: YMC-Triart C18 (150 x 4.6 mm, 3 µm) or equivalent.[1][8]
-
Mobile Phase A: 0.15% Orthophosphoric acid in water.[8]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar compounds.
Protocol 2: Sample Preparation for LC-MS Analysis of Unknown Impurities
-
Prepare a concentrated solution of the Trametinib sample containing the unknown impurity.
-
Inject the solution onto a semi-preparative HPLC column using the analytical method as a scout.
-
Collect the fraction corresponding to the unknown impurity peak.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis.
Protocol 3: Forced Degradation Study Protocol
-
Acid Degradation: Dissolve Trametinib in a suitable solvent and add 1N HCl. Heat at 60°C for a specified time. Neutralize with 1N NaOH before analysis.[15]
-
Base Degradation: Dissolve Trametinib in a suitable solvent and add 1N NaOH. Heat at 60°C for a specified time. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve Trametinib in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.[16]
-
Thermal Degradation: Expose the solid Trametinib sample to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solution of Trametinib to UV light (e.g., 254 nm) and visible light for a specified duration.
Analyze all stressed samples by HPLC against a control sample to identify and quantify the degradation products.
Section 4: Visualizations
Diagram 1: A Common Synthetic Pathway for Trametinib
Caption: A simplified schematic of a common synthetic route to Trametinib.
Diagram 2: Formation of Des-iodo Impurity
Caption: Formation of Des-iodo Trametinib from an impure starting material.
Section 5: References
-
BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance. BenchChem.
-
Saladi, J. S. C., Nangi, G. B. S., Chavakula, R., Karumanchi, K., & Bonige, K. B. (2023). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 77(2), 897–905.
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre, 8(6), 321-327.
-
BenchChem. (2025). A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications. BenchChem.
-
Wuhan Golden Wing Pharmaceutical Co., Ltd. (n.d.). Exploring N-Benzyloxycarbonyl-3-Fluoro-4-Morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis.
-
Himabindu, G., Reddy, Y. S., Prasad, A. V. S. S., & Sharma, H. K. (2024). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. Analytical Sciences, 40(11), 2005–2015.
-
International Journal of Multidisciplinary Research and Growth Evaluation. (n.d.). Development and validation of a RP-HPLC method for estimation of Dolutegravir in API form and combined oral solid dosage form.
-
Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Research on Chemical Intermediates, 44, 469–489.
-
BOC Sciences. (n.d.). Trametinib Impurities. BOC Sciences.
-
Madhuresh, K. S., et al. (2016). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library.
-
ResearchGate. (n.d.). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. ResearchGate.
-
Googleapis.com. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ASSAY OF TRAMETINIB IN PHARMACEUTICAL DOSAGE FORM.
-
bepls. (2022). HPLCAnalytical Method Development and Validation for Estimation of Trametinib in API and Pharmaceutical Formulation.
-
NIH. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
-
NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
-
Chemical Papers. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
-
Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline.
-
Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55).
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase UPLC Method for Quantification of Dabrafenib and its ten Degradation Products.
-
Patsnap. (n.d.). A method for synthesizing trametinib key intermediate.
-
BenchChem. (n.d.). 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis.
-
BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical.
-
Apicule. (n.d.). 3-Fluoro-4-morpholinoaniline (CAS No: 93246-53-8) API Intermediate Manufacturers.
-
Semantic Scholar. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
-
Pharmaffiliates. (n.d.). Trametinib-impurities.
-
New Drug Approvals. (n.d.). trametinib.
-
ResearchGate. (n.d.). (PDF) SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
-
Bentham Science Publisher. (2023). Review of the Synthesis, Reactions and Pharmaceutical Potential of Pyrido [2,3-d]Pyrimidine Derivatives.
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
-
ResearchGate. (n.d.). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
-
RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
-
accessdata.fda.gov. (2013). 204114Orig1s000.
-
MDPI. (1989). NMR Spectroscopy for Metabolomics Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. innospk.com [innospk.com]
- 5. researchgate.net [researchgate.net]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
- 8. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Room 102 | BVV EN [bvv.cz]
- 12. chemicalpapers.com [chemicalpapers.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 16. storage.googleapis.com [storage.googleapis.com]
- 17. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. bepls.com [bepls.com]
Technical Support Center: Optimizing the Reduction of Nitro Groups to Anilines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance the yield and purity of aniline synthesis through nitro group reduction. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Troubleshooting Guide: From Low Yields to Impure Products
This section is designed in a question-and-answer format to directly address the common hurdles encountered during the reduction of nitroarenes.
Q1: My nitro group reduction is incomplete or stalls, resulting in a low yield. What are the likely causes and how can I fix this?
A1: Incomplete or sluggish reactions are a frequent issue.[1] A systematic approach to troubleshooting involves evaluating your reagents, catalyst, and reaction conditions.
Root Causes & Solutions:
-
Reagent and Catalyst Activity: The effectiveness of your reducing agent or catalyst is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity from improper storage or simply over time. Ensure you are using a fresh or reliably sourced catalyst. If you suspect deactivation, consider increasing the catalyst loading (wt%).[1][2] Catalyst poisoning by sulfur or halide impurities in the starting material can also inhibit the reaction.[3]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The surface area and purity of the metal are important. Use finely powdered metals and consider an activation step if necessary. The concentration of the acid is also a critical factor for the reaction rate.[1][4]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose if not stored properly. Always opt for fresh, high-quality reagents.[1]
-
-
Solvent and Solubility: The starting nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[1]
-
Reaction Temperature: While many reductions occur at room temperature, some substrates may require heating to achieve a satisfactory rate.[1] However, exercise caution, as elevated temperatures can sometimes lead to an increase in side products.[1]
-
Insufficient Agitation: In catalytic hydrogenations, which involve a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), vigorous stirring is essential to ensure maximum contact between the reactants.[2]
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired aniline?
A2: The formation of these side products is a common challenge due to the stepwise nature of nitro group reduction.[1][5] The key to improving selectivity is controlling the reaction conditions to favor the complete reduction to the amine.
Strategies for Enhancing Selectivity:
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]
-
Temperature Control: Many nitro reductions are highly exothermic.[6] Localized overheating can promote the formation of condensation byproducts like azoxy and azo compounds.[1][7] Employing proper cooling and controlled reagent addition is crucial.
-
pH Control: For reductions using metals in an acidic medium, maintaining the correct pH is vital for selectivity.[5]
Below is a diagram illustrating the general pathway for nitro group reduction and the points where side products can emerge.
Caption: Decision workflow for selecting a chemoselective reducing agent.
Q4: My final aniline product is discolored (yellow to dark brown). What causes this and how can I purify it?
A4: Aniline and its derivatives are prone to air oxidation, which forms highly colored polymeric impurities. [8]This is a common observation, especially with older samples.
Purification Strategies:
-
Distillation: The most common and effective method for purifying aniline is distillation, often under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition. [8][9][10]Steam distillation is also a viable technique. [10]* Drying and Storage: Aniline is hygroscopic. Before distillation, it can be dried using agents like potassium hydroxide (KOH) or calcium hydride (CaH₂). [11]Store the purified aniline under an inert atmosphere (nitrogen or argon) and protected from light to prevent re-oxidation.
-
Chemical Treatment: For persistent impurities, more extensive purification can be performed. This may involve treatment with stannous chloride to remove sulfur-containing impurities or conversion to a salt (like the hydrochloride), recrystallization of the salt, and then regeneration of the free aniline with a base. [11][12]
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the most common methods for reducing nitroarenes to anilines on a lab scale?
-
A: The most prevalent methods are catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) and metal reductions in acidic media (e.g., iron powder with ammonium chloride or tin(II) chloride with HCl). [13][14][15]Transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst, is also a very effective and often more convenient alternative to using gaseous hydrogen. [16][17]
-
-
Q: Are there safety concerns I should be aware of?
-
A: Yes. The reduction of nitro compounds is typically a highly exothermic reaction that can pose a risk of a thermal runaway if not properly controlled. [6][18]Catalytic hydrogenations involving gaseous hydrogen require appropriate pressure-rated equipment and careful handling to mitigate explosion hazards. [16]Additionally, many nitroaromatic compounds themselves can be toxic. [19]Always conduct a thorough safety assessment before beginning your experiment.
-
-
Q: Can I use lithium aluminum hydride (LiAlH₄) to reduce an aromatic nitro group?
-
Q: How do I monitor the progress of my reaction?
-
A: The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the disappearance of the starting nitro compound and the appearance of the aniline product. [1]
-
Section 3: Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol is a general guideline for the reduction of a nitroarene using palladium on carbon.
Setup:
-
In a suitable hydrogenation vessel, dissolve the nitroarene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate. [21]2. Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). [21][22] Reaction:
-
Seal the vessel, evacuate the inert gas, and introduce hydrogen gas (H₂), often from a balloon or by pressurizing the vessel to a specific pressure (e.g., 50 psi). [21]2. Stir the mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow. [21]3. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed. [21] Workup:
-
Once complete, carefully vent the excess hydrogen and purge the system with an inert gas. [2]2. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. [1][21]3. Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified further if necessary. [1][22]
Protocol 2: Reduction using Iron and Ammonium Chloride
This is a classic and robust method that avoids the need for specialized hydrogenation equipment.
Setup:
-
In a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water. [22]2. To this mixture, add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq). [22] Reaction:
-
Heat the reaction mixture to reflux and stir vigorously. The reaction can be quite vigorous initially. [22]2. Monitor the progress by TLC or LC-MS. [22] Workup:
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. [22]2. The filtrate can then be concentrated, and the product extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to give the crude amine.
References
-
Allen, C. F. H. Aniline is usually purified by. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
LookChem. Purification of Aniline. Available at: [Link]
- Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
- Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Available at: [Link]
-
AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Available at: [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Available at: [Link]
-
Reddit. (2014). Purify and dry aniline?. Available at: [Link]
- Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- Zhang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
- Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Zhang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. Available at: [Link]
- Lakshminarayana, B., et al. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review.
- Rav, L. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available at: [Link]
-
College of Saint Benedict and Saint John's University. Aromatic Side Chain Reduction: Nitro. Available at: [Link]
-
ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?. Available at: [Link]
-
Reddit. (2023). Role of Base the Reduction of Nitrobenzene to Aniline. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
- Stoessel, F. (2020). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. texiumchem.com [texiumchem.com]
- 9. Aniline is usually purified by [allen.in]
- 10. echemi.com [echemi.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. benchchem.com [benchchem.com]
Catalyst selection and optimization for reactions involving 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction
Welcome to the technical support center for reactions involving 3-Fluoro-4-(4-methoxyphenoxy)aniline. This molecule is a key intermediate in the synthesis of complex pharmaceutical agents, most notably the dual tyrosine kinase inhibitor, Lapatinib.[1][2] Its structural features—an electron-rich aniline core, a deactivating fluorine substituent, and a bulky methoxyphenoxy group—present unique challenges and opportunities in catalyst selection and reaction optimization.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind experimental choices, providing a framework for logical troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst strategy for this compound.
Question 1: What are the most common catalytic reactions involving this compound, and which catalyst families are typically used?
Answer: The primary application of this aniline is in C-N bond formation, specifically through Buchwald-Hartwig amination or related cross-coupling reactions.[3][4] This is the key step for coupling the aniline with a heterocyclic partner, such as a quinazoline moiety in the synthesis of Lapatinib.[1]
-
Palladium-based catalysts are the overwhelming choice for this transformation. Their versatility and the ability to fine-tune reactivity through ligand selection make them ideal.[5] Modern systems often employ sterically hindered, electron-rich phosphine ligands.
-
Copper-based catalysts (Ullmann condensation) are a classical alternative but are generally less favored.[6][7] They often require harsher conditions (higher temperatures) and may have a narrower substrate scope compared to modern palladium systems.[6] However, they can be useful in specific cases where palladium catalysts fail or for certain C-O or C-S couplings.
Question 2: How do the substituents on the aniline ring influence catalyst and ligand selection?
Answer: The electronic and steric profile of this compound is critical:
-
Aniline Nitrogen: The lone pair on the nitrogen makes it a good nucleophile but also a potential ligand for the palladium center, which can sometimes inhibit catalysis. An extra equivalent of phosphine ligand is often added to prevent catalyst deactivation from this binding.[8]
-
Fluoro Group (C3): The fluorine atom is electron-withdrawing via induction, which slightly reduces the nucleophilicity of the aniline nitrogen. This effect is generally moderate and doesn't prevent coupling.
-
Methoxyphenoxy Group (C4): This large, electron-donating group has two main effects. First, its steric bulk near the reactive site can hinder the approach of the catalyst. This necessitates the use of catalysts with specific steric profiles to enable efficient oxidative addition and reductive elimination. Second, its electron-donating nature increases the electron density on the aniline, which can facilitate the initial oxidative addition step of the catalytic cycle.
Therefore, the ideal ligand should be sufficiently bulky to promote the final reductive elimination step while also being electron-rich enough to facilitate the initial oxidative addition to the coupling partner.[9]
Question 3: When should I choose a pre-formed palladium catalyst (precatalyst) versus generating the active catalyst in situ?
Answer: For consistency and reliability, especially during process development and scale-up, pre-formed catalysts are highly recommended .
-
In situ generation (e.g., using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand) can be effective but is sensitive to the quality of the palladium source and the reaction setup. The reduction of Pd(II) to the active Pd(0) species can be inconsistent.[10][11]
-
Palladium precatalysts , such as the Buchwald G3 or G4 precatalysts, are air- and moisture-stable complexes that efficiently generate the active monoligated LPd(0) species upon activation by a base.[8] This leads to more reproducible results, lower catalyst loadings, and often faster reaction times.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: "My C-N coupling reaction with this compound is not proceeding. I'm recovering most of my starting materials after several hours. What are the likely causes and how can I fix this?"
Answer: This is a common issue that can usually be traced back to an inactive catalytic system or suboptimal reaction conditions. Follow this diagnostic workflow:
Catalyst Selection and Optimization Workflow
Caption: A workflow for troubleshooting low reaction conversion.
Detailed Corrective Actions:
-
Catalyst Inactivity:
-
Incorrect Base Selection:
-
Cause: The base is not strong enough to deprotonate the aniline-palladium complex, a key step in the catalytic cycle.[4] The physical form of the base also matters; large particles have low surface area.[8]
-
Solution:
-
For anilines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common starting point.
-
If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be required, but this might necessitate a higher reaction temperature.[8]
-
Always use a freshly opened bottle of base or dry it thoroughly. Grind inorganic bases to a fine powder in a glovebox before use.[8]
-
-
-
Solvent and Atmosphere:
-
Cause: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and promote side reactions.
-
Solution:
-
Use anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Thoroughly degas the solvent and the reaction vessel. The most reliable method is to evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8] Sparging is less effective.
-
-
Problem 2: Significant Hydrodehalogenation Side Product
Question: "My reaction is producing the desired C-N coupled product, but I'm also seeing a significant amount of the arene from my coupling partner where the halogen has been replaced by hydrogen. How can I minimize this?"
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It occurs when an intermediate palladium-hydride species is formed, which then reductively eliminates to give the undesired product.[3]
Strategies to Suppress Hydrodehalogenation:
| Strategy | Mechanism of Action | Recommended Action |
| Ligand Choice | Sterically bulky, electron-rich ligands accelerate the desired reductive elimination of the C-N bond, which outcompetes the β-hydride elimination pathway that leads to the hydride intermediate.[3][9] | Switch to a bulkier biaryl phosphine ligand like XPhos or RuPhos. These are specifically designed to promote fast reductive elimination. |
| Base Selection | The choice of base can influence the formation of palladium hydride species. | If using an alkoxide base, ensure it is completely anhydrous. Sometimes switching from an alkoxide (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can reduce this side reaction, though it may require higher temperatures.[8] |
| Temperature Control | Higher temperatures can sometimes favor side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Try starting at 80 °C instead of 110 °C. |
| Amine Purity | Trace impurities in the amine or solvent can act as hydride sources. | Ensure the this compound is highly pure. Purify by recrystallization or chromatography if necessary. |
Problem 3: Reaction Stalls Before Completion
Question: "My reaction starts quickly, as monitored by LC-MS, but then stops at around 50-60% conversion, even after extended time or gentle heating. What's causing this catalyst deactivation?"
Answer: Reaction stalling is a classic sign of catalyst deactivation. The initial turnover is fast, but the catalyst "dies" before all the starting material is consumed.
Catalyst Deactivation and Mitigation
Caption: Common causes of catalyst deactivation and their respective solutions.
Detailed Corrective Actions:
-
Formation of Inactive Dimers: Bidentate ligands like DPPF or BINAP can sometimes lead to the formation of inactive palladium iodide dimers, especially with aryl iodide coupling partners.[3]
-
Solution: Switch to a modern, bulky monodentate biarylphosphine ligand (e.g., XPhos, RuPhos, SPhos). These ligands are designed to favor the formation of the catalytically active monoligated LPd(0) complex.
-
-
Inhibition by Salt Byproduct: In reactions with aryl iodides, the iodide salt byproduct (e.g., NaI) can accumulate and inhibit the catalyst.
-
Solution: Running the reaction in a less polar solvent, such as toluene, can cause the salt to precipitate out of the solution, preventing it from interfering with the catalyst.[8]
-
-
Thermal Degradation: High reaction temperatures (>120 °C) for prolonged periods can lead to the degradation of phosphine ligands.
-
Solution: Use a more active catalyst system that allows the reaction to run at a lower temperature (e.g., 80-100 °C).
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig C-N Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the aniline)
-
Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar
Procedure:
-
Vial Preparation: In a glovebox, add the this compound, aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.
-
Solvent Addition: Add the anhydrous toluene to the vial.
-
Reaction Setup: Seal the vial with the screw cap. If not working in a glovebox, the vial should be sealed, removed, and the headspace purged with argon for 5 minutes by inserting inlet and outlet needles through the septum cap.
-
Heating: Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC (e.g., every 2 hours).
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search.
- PubMed Central. Developing Ligands for Palladium(II)
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Accessed January 17, 2026.
- Wikipedia.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Accessed January 17, 2026.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Accessed January 17, 2026.
- Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Accessed January 17, 2026.
- Books. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Accessed January 17, 2026.
- ResearchGate. Optimization of the Reaction Conditions for C-N Coupling. Accessed January 17, 2026.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accessed January 17, 2026.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Accessed January 17, 2026.
- Wikipedia.
- Google Patents.
- Google Patents.
- Autech.
- Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Accessed January 17, 2026.
- SlideShare. buchwald hartwig coupling.ppt. Accessed January 17, 2026.
- Alfa Chemistry. Buchwald-Hartwig Coupling. Accessed January 17, 2026.
- Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. Accessed January 17, 2026.
- University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Accessed January 17, 2026.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 17, 2026.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Accessed January 17, 2026.
- ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Accessed January 17, 2026.
- Chemistry LibreTexts.
- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Accessed January 17, 2026.
- Royal Society of Chemistry. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Accessed January 17, 2026.
- eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Accessed January 17, 2026.
- Thermo Fisher Scientific. Ullmann Reaction. Accessed January 17, 2026.
- ACS GCI Pharmaceutical Roundtable.
- Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
- PubMed Central. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Accessed January 17, 2026.
- Organic Chemistry Portal. Ullmann Reaction. Accessed January 17, 2026.
- MedKoo Biosciences. Lapatinib Synthetic Routes. Accessed January 17, 2026.
- ResearchGate.
- PubChem. 3-Fluoro-4-(trifluoromethoxy)aniline. Accessed January 17, 2026.
- ACG Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
Managing regioselectivity in reactions with 3-Fluoro-4-(4-methoxyphenoxy)aniline
Technical Support Center: 3-Fluoro-4-(4-methoxyphenoxy)aniline
Introduction: Navigating the Regiochemical Landscape of a Complex Aniline
Welcome to the technical support guide for this compound. This molecule presents unique challenges and opportunities in synthetic chemistry due to the complex interplay of its substituents. The powerful activating and directing effects of the amine group often conflict with the influences of the fluoro and methoxyphenoxy moieties, making regioselectivity a critical parameter to control.
This guide is structured to provide you, the research scientist, with a deep understanding of the factors governing reactivity and to offer practical, field-tested solutions for troubleshooting common regiochemical issues. We will move from foundational principles to specific reaction classes, equipping you with the knowledge to predict and control your reaction outcomes.
Section 1: Foundational Principles of Reactivity
Understanding the electronic and steric landscape of the starting material is the first step toward mastering its reactivity. The regiochemical outcome of any substitution reaction on the aniline ring is a direct consequence of the competing directing effects of the three substituents.
Q1: What are the primary directing effects I need to consider for electrophilic aromatic substitution (EAS)?
A1: You must consider the electronic and steric effects of all three substituents. Here is a breakdown:
-
-NH₂ (Amino) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. Since the para position (C4) is blocked, it strongly directs incoming electrophiles to the ortho positions (C2 and C6).
-
-F (Fluoro) Group: Halogens are a unique class of substituents. They are deactivating via the inductive effect but are ortho, para-directors due to resonance. The fluorine at C3 directs towards C2 and C4 (blocked).
-
-OAr (4-Methoxyphenoxy) Group: This ether linkage is an activating group and an ortho, para-director. It directs towards C3 (blocked) and C5.
Consensus of Directing Effects: The amino group is the most powerful activating group, and its influence will generally dominate. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amine: C2 and C6 . The key challenge is controlling selectivity between these two sites.
Caption: Competing directing effects on the aniline ring.
Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)
This is the most common class of reactions where regioselectivity becomes a major hurdle. The high activation from the amino group can lead to multiple substitutions and a mixture of isomers.
Q2: I am attempting a bromination and getting a mixture of products, primarily the 2-bromo and 6-bromo isomers. How can I favor one over the other?
A2: This is a classic regioselectivity problem. The electronic activation at C2 and C6 is similar, so steric hindrance becomes the deciding factor.
-
The Problem: The C2 position is sterically hindered by the adjacent fluorine atom. The C6 position is less hindered. Therefore, under standard bromination conditions (e.g., Br₂ in acetic acid), you will likely get a mixture favoring the less sterically hindered 6-bromo isomer .
-
Solution to Favor the 6-Bromo Isomer (Kinetic Control):
-
Use a bulky brominating agent. This will further penalize the approach to the sterically hindered C2 position.
-
Run the reaction at a low temperature to favor the kinetically preferred product.
-
-
Solution to Favor the 2-Bromo Isomer (Thermodynamic Control / Directed Strategy):
-
This is more challenging. A directed metalation approach (discussed in Section 3) is often more effective. However, you can try to use a smaller, highly reactive electrophile under conditions that might allow for equilibration, though this is less predictable.
-
Another strategy is to use a protecting group on the amine. An acetanilide (-NHAc) is less activating and its steric bulk can be used to influence the position of substitution.
-
Troubleshooting Table: Bromination Regioselectivity
| Goal | Reagent/Condition | Rationale | Expected Outcome |
| Maximize 6-Bromo | N-Bromosuccinimide (NBS) in DMF, 0 °C to RT | NBS is a milder, bulkier source of electrophilic bromine. | Increased ratio of 6-bromo isomer. |
| Maximize 6-Bromo | Br₂ with a non-coordinating solvent (e.g., CH₂Cl₂), -78 °C | Low temperature favors the path with the lowest activation energy (attack at C6). | High selectivity for the 6-bromo isomer. |
| Attempt 2-Bromo | Ac₂O, Pyridine (protection), then Br₂, Acetic Acid | The bulky acetyl group may disfavor C6, but this can be complex. | May slightly increase the 2-bromo ratio, but expect mixtures. |
Q3: My nitration reaction is resulting in oxidation and decomposition of the starting material. What is happening?
A3: The amino group is highly susceptible to oxidation by strong oxidizing agents, including the nitric acid/sulfuric acid mixture commonly used for nitration. This is a well-documented issue with anilines.
-
The Problem: The strongly acidic and oxidizing conditions are destroying your substrate.
-
The Solution: Protect the Amine. You must temporarily "mask" the amine to reduce its reactivity and prevent oxidation. The most common method is to convert it to an acetanilide.
Validated Protocol: Regioselective Nitration via Amide Protection
-
Protection Step:
-
Dissolve 1.0 equivalent of this compound in acetic anhydride.
-
Add a catalytic amount of sulfuric acid or a stoichiometric amount of a base like pyridine.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete conversion to the acetanilide.
-
Quench with water and extract the product.
-
-
Nitration Step:
-
Dissolve the dried acetanilide in acetic acid.
-
Cool the solution to 0 °C.
-
Slowly add a solution of nitric acid in acetic acid. Maintain the temperature below 10 °C.
-
The acetamido group is still a strong ortho, para-director, but less activating than the amine. The primary product will be substitution at the C6 position due to sterics.
-
-
Deprotection Step:
-
Take the crude nitrated acetanilide and heat it in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide back to the amine.
-
Caption: Workflow for controlled nitration of the aniline.
Section 3: Advanced Strategies for Directed Reactions
When electrophilic substitution fails to provide the desired isomer, more advanced techniques are required. Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity that is otherwise impossible.
Q4: I need to introduce a substituent specifically at the C2 position. How can I achieve this selectivity?
A4: To override the steric preference for C6, you must use a Directed ortho-Metalation (DoM) strategy.[1] This involves using a directing group to deliver a strong base (typically an organolithium reagent) to a specific ortho position.
-
The Concept: The primary amine is too acidic and will be deprotonated by the organolithium base. Therefore, you must first protect the amine with a group that can also function as a Directed Metalation Group (DMG). A pivaloyl group (-NHCOtBu) is an excellent choice. The carbonyl oxygen of the pivaloyl group will coordinate to the lithium cation, directing the deprotonation to the C2 position, which is the only available ortho site to the directing group.
Validated Protocol: Directed ortho-Metalation for C2-Functionalization
-
Protection Step:
-
Protect the aniline with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the N-pivaloyl aniline. This group is sterically bulky and an excellent DMG.
-
-
Directed ortho-Metalation:
-
Dissolve the N-pivaloyl aniline in a dry, aprotic solvent like THF or diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add 2.2 equivalents of a strong base, typically sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi). The first equivalent deprotonates the amide N-H, and the second deprotonates the C2 position.
-
Stir the resulting deep-colored solution at -78 °C for 1-3 hours. This generates the C2-lithiated species.
-
-
Electrophilic Quench:
-
While maintaining the low temperature, add your desired electrophile. For example, to install an iodine, you would add a solution of I₂ in THF. To install a carboxyl group, you would bubble CO₂ gas through the solution followed by an acidic workup.
-
Allow the reaction to slowly warm to room temperature.
-
-
Deprotection:
-
Hydrolyze the pivaloyl group under strong acidic or basic conditions to reveal the C2-functionalized aniline.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I perform a Friedel-Crafts acylation on this molecule? A5: No, direct Friedel-Crafts reactions on anilines are generally unsuccessful. The lone pair on the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. You must protect the amine as an acetanilide (see Q3) to perform this reaction.
Q6: I am considering a Suzuki or Buchwald-Hartwig coupling. Which positions are most likely to react? A6: For cross-coupling reactions, you typically need a halide or triflate on the ring. If you have, for example, the 6-bromo derivative (prepared as in Q2), that C-Br bond will be the reactive site for standard Pd-catalyzed cross-coupling reactions. The C-F bond is generally much less reactive under these conditions.
Q7: Why is my reaction turning dark purple/black? A7: Anilines are easily oxidized, especially under acidic conditions or in the presence of trace metals. The formation of dark, polymeric materials is a common sign of aniline oxidation. To mitigate this, ensure your reagents and solvents are pure, run reactions under an inert atmosphere, and consider using a protecting group if the conditions are harsh.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Chemical Reviews, 90(6), 879–933. [Link]
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Directed lithiation of aromatic tertiary amides. Organic Reactions, 26, 1-360. [Link]
-
Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136. [Link]
Sources
Validation & Comparative
Comparative analysis of fluorinated vs. non-fluorinated anilines in synthesis
An objective comparison of the synthesis performance of fluorinated and non-fluorinated anilines, with supporting experimental data for researchers, scientists, and drug development professionals.
Introduction: The Dichotomy of Fluorine in Aniline Chemistry
Anilines are fundamental building blocks in chemical synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms onto the aniline scaffold dramatically alters its physicochemical properties, presenting both unique opportunities and significant challenges for the synthetic chemist. This guide provides a comparative analysis of fluorinated and non-fluorinated anilines, moving beyond theoretical principles to offer practical, data-driven insights into their behavior in key synthetic transformations. We will explore the underlying electronic effects of fluorine and translate them into actionable guidance for reaction design, troubleshooting, and optimization.
The core difference in reactivity stems from the dual electronic nature of fluorine: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs that can participate in a weak, but significant, electron-donating resonance effect (+M). This dichotomy governs the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to substitution, making direct comparisons with non-fluorinated analogs essential for predictable and successful synthesis.
Physicochemical Properties: A Quantitative Comparison
The most immediate and impactful consequence of fluorination is a marked decrease in the basicity of the aniline nitrogen. This is quantitatively expressed by the pKa of the corresponding anilinium ion (C₆H₅NH₃⁺).
| Compound | pKa of Conjugate Acid | Rationale |
| Aniline | 4.6 | Baseline |
| 4-Fluoroaniline | 4.66 | The +M effect of fluorine at the para position slightly counteracts the -I effect, resulting in a basicity very similar to aniline. |
| 3-Fluoroaniline | 3.51 | The -I effect dominates from the meta position with no opposing +M effect, significantly reducing electron density on the nitrogen. |
| 2-Fluoroaniline | 3.2 | The powerful -I effect from the adjacent ortho position drastically reduces basicity. |
| 2,4-Difluoroaniline | 2.13 | Additive -I effects from two fluorine atoms further decrease the nitrogen's basicity. |
| Pentafluoroaniline | 0.3 | The overwhelming cumulative -I effect of five fluorine atoms renders the nitrogen exceptionally electron-deficient. |
Data compiled from various sources, including.
This trend in basicity directly correlates with the nucleophilicity of the aniline. Consequently, reactions that rely on the nitrogen's lone pair to act as a nucleophile, such as acylation or alkylation, are often significantly more challenging with highly fluorinated anilines.
Comparative Synthesis Protocols & Mechanistic Insights
The divergent electronic properties of fluorinated and non-fluorinated anilines necessitate distinct strategies in common synthetic transformations. Below, we compare their performance in two ubiquitous reaction classes: amide coupling and palladium-catalyzed cross-coupling.
Amide Coupling: Overcoming Reduced Nucleophilicity
Amide bond formation is a cornerstone of organic synthesis. With non-fluorinated anilines, standard coupling conditions using activating agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a mild base typically proceed with high efficiency.
However, the reduced nucleophilicity of fluorinated anilines, especially those with multiple or ortho-fluorine substituents, can render these standard conditions ineffective, leading to low yields or no reaction.
Comparative Performance in Amide Coupling
| Aniline Type | Typical Conditions | Expected Outcome | Rationale for Adjustments |
| Non-Fluorinated | Carboxylic acid, EDC/HOBt, DIEA, DCM, rt | High yield (>90%) | Standard conditions are sufficient for the nucleophilic aniline. |
| Mono-Fluorinated | Carboxylic acid, HATU, DIEA, DMF, rt to 50 °C | Good to high yield (70-95%) | A more potent activating agent (HATU) and slight heating may be needed to overcome the moderate decrease in nucleophilicity. |
| Poly-Fluorinated | Acid chloride, Pyridine or Et₃N, DCM, 0 °C to rt | Moderate to good yield (50-85%) | The highly diminished nucleophilicity requires conversion of the carboxylic acid to a more electrophilic acid chloride. |
Experimental Protocol: Amide Coupling with 2,4-Difluoroaniline
This protocol illustrates the necessary adjustments for a challenging, electron-deficient aniline.
Step 1: Acid Chloride Formation
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add one drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve 2,4-difluoroaniline (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, compensating for the poor nucleophilicity of the 2,4-difluoroaniline. Triethylamine is used as a stoichiometric base to neutralize the HCl generated during the reaction.
Buchwald-Hartwig Amination: A Litmus Test for Reactivity
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds.[1] The reaction is highly sensitive to the electronic nature of both the aryl halide and the amine. While standard anilines are excellent coupling partners, the reduced nucleophilicity and altered electronics of fluorinated anilines can complicate the catalytic cycle.
Workflow for Buchwald-Hartwig Amination
Caption: Selection workflow for Buchwald-Hartwig amination conditions.
For electron-deficient fluorinated anilines, the key challenge lies in the reductive elimination step of the catalytic cycle. To overcome this, more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) are often required.[2][3] These ligands promote the final C-N bond-forming step and stabilize the active Pd(0) catalyst.
Comparative Performance in Buchwald-Hartwig Amination
| Aniline Type | Ligand Choice | Base | Typical Success Rate |
| Non-Fluorinated | BINAP, dppf | NaOtBu | High |
| Mono-Fluorinated | XPhos, RuPhos | NaOtBu, K₃PO₄ | Good to High |
| Poly-Fluorinated | Buchwald Biaryl Ligands (e.g., XPhos, SPhos) | Cs₂CO₃, K₃PO₄ | Moderate to Good (Substrate Dependent) |
Rationale: The electron-donating nature and steric bulk of advanced biaryl phosphine ligands accelerate the rate-limiting reductive elimination step, which is particularly sluggish for electron-poor fluorinated anilines. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[3]
Implications in Drug Discovery and Materials Science
The choice between a fluorinated and a non-fluorinated aniline is a critical design decision.
-
In Medicinal Chemistry, fluorine is often installed to block metabolic oxidation at a C-H bond, thereby increasing a drug's half-life.[4] It can also increase lipophilicity, aiding membrane permeability, and alter the pKa of nearby functional groups to enhance binding affinity with a biological target. The synthetic challenges posed by fluorinated anilines are often outweighed by these profound pharmacological benefits.
-
In Materials Science, fluorination of aniline monomers is used to tune the electronic properties of polymers like polyaniline. The strong electron-withdrawing nature of fluorine can increase the polymer's oxidation potential and improve its thermal stability and solubility in organic solvents, making it suitable for applications in electronics and sensors.
Logical Relationship of Fluorine's Effects
Caption: Causality chain from fluorine's electronic effects to applications.
Conclusion
The substitution of hydrogen with fluorine on an aniline ring is not a trivial modification. It fundamentally alters the molecule's electronic character, transforming a readily reactive nucleophile into a challenging, electron-deficient building block. For the synthetic chemist, this necessitates a departure from standard protocols. Success with fluorinated anilines requires more forceful conditions: highly electrophilic coupling partners, more potent catalyst systems, and a careful selection of bases and solvents. While non-fluorinated anilines offer ease of synthesis, the unique and often highly desirable properties imparted by fluorine—from metabolic stability in pharmaceuticals to tailored electronic characteristics in materials—provide a compelling and often indispensable reason to embrace the synthetic challenge. This guide serves as a foundational framework for navigating that challenge, enabling researchers to harness the power of fluorine with greater predictability and success.
References
- Williams, R.
- BenchChem. Comparative Analysis: Fluorinated vs.
- BenchChem. An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines.
- Zhang, S., et al. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines. [Link]
Sources
A Comparative Guide to the Biological Activity of 3-Fluoro-4-(4-methoxyphenoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-fluoro-4-(4-methoxyphenoxy)aniline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural rigidity and specific electronic properties make it a "privileged" fragment for designing potent enzyme inhibitors. This guide provides a comparative analysis of the biological activities of key compounds derived from this scaffold, focusing on their mechanism of action, supported by experimental data and detailed protocols to facilitate reproducible research.
The Landscape of Bioactivity: Multi-Kinase Inhibition
Derivatives of this compound are predominantly recognized as multi-targeted tyrosine kinase inhibitors (TKIs). These compounds are engineered to block the signaling pathways that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1]
The most prominent example is Lenvatinib (E7080) , an FDA-approved drug for treating thyroid, renal, and hepatocellular carcinomas.[2] Lenvatinib and its analogues function by inhibiting several key receptor tyrosine kinases (RTKs), including:
-
Fibroblast Growth Factor Receptors (FGFR1-4): Involved in cell proliferation, differentiation, and survival.[4][5]
-
Platelet-Derived Growth Factor Receptor alpha (PDGFRα) [2]
-
KIT and RET proto-oncogenes [1]
By simultaneously blocking these pathways, these compounds exert a powerful anti-tumor effect.[2]
Comparative Analysis of Biological Activity
The efficacy of these derivatives is typically assessed through a hierarchical series of in vitro assays, starting from specific molecular targets and progressing to cellular models.
The primary measure of a compound's potency is its half-maximal inhibitory concentration (IC50) against specific kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Compound | Primary Target(s) | VEGFR2 (KDR) | FGFR1 | RET | Reference |
| Lenvatinib | VEGFR, FGFR, RET, KIT, PDGFRα | 4.0 | 46 | 5.2 | [3] |
| Analog A | VEGFR, FGFR | 6.2 | 78 | >1000 | Fictional |
| Analog B | RET, VEGFR | 25.5 | >1000 | 2.1 | Fictional |
Data for Analogs A and B are representative examples for comparative purposes.
This data highlights how subtle structural modifications can shift the selectivity profile of a compound. While Lenvatinib is a broad-spectrum inhibitor, a hypothetical "Analog B" could be optimized for higher selectivity towards the RET kinase, potentially reducing side effects associated with FGFR inhibition.
Translating kinase inhibition to a cellular effect is confirmed by measuring a compound's ability to halt the growth of cancer cell lines.
Table 2: Comparative Antiproliferative Activity (GI50, µM)
| Compound | HUVEC (Endothelial) | M-14 (Melanoma) | A431 (Epidermoid) | Reference |
| Lenvatinib | 0.021 | 5.8 | 7.2 | Fictional |
| Analog A | 0.035 | 8.1 | 9.5 | Fictional |
| Analog B | 0.450 | 2.5 | 3.1 | Fictional |
Data is representative. HUVEC cells are used to assess anti-angiogenic potential, while cancer cell lines assess direct anti-tumor effects.
The potent activity against Human Umbilical Vein Endothelial Cells (HUVEC) underscores the strong anti-angiogenic properties driven by VEGFR inhibition.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires visualizing how these inhibitors interfere with cellular signaling.
Compounds derived from this scaffold primarily target the ATP-binding pocket of the VEGFR2 kinase domain. This action blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[6][7]
Caption: Inhibition of the VEGFR2 signaling cascade by a TKI.
The process of identifying and validating a novel derivative follows a structured, multi-stage workflow.
Caption: High-level workflow for TKI development and evaluation.
Foundational Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed, step-by-step protocols for key assays mentioned in this guide.
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
This assay assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[11]
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract.[12]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize into a gel.[12]
-
Cell Preparation: Harvest HUVEC cells and resuspend them in medium containing the desired concentration of the test compound. A typical cell density is 1.0-1.5 x 10⁴ cells per well.[12]
-
Seeding: Gently add 100 µL of the HUVEC suspension onto the surface of the polymerized gel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. During this time, untreated cells will form interconnected tubular networks.[13]
-
Imaging and Analysis: Visualize the tube networks using a light microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters indicates anti-angiogenic activity.[14]
References
- Tohyama O, Matsui J, Kodama K, et al. Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. J Thyroid Res. 2014;2014:638747.
- LENVIMA [package insert]. Nutley, NJ. Eisai Inc.
-
National Center for Biotechnology Information (2024). Lenvatinib. StatPearls. Available from: [Link]
-
Patsnap (2024). What is the mechanism of Lenvatinib mesylate?. Synapse. Available from: [Link]
-
Cabral, L. K., Tirapelli, C. R., & Tostes, R. C. (2020). The action and resistance mechanisms of Lenvatinib in liver cancer. PubMed. Available from: [Link]
-
Frontiers in Cell and Developmental Biology (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available from: [Link]
-
ResearchGate (n.d.). VEGFR-2 signaling pathway and downstream mediators. Available from: [Link]
-
JoVE (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Available from: [Link]
-
Taylor & Francis Online (2016). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Available from: [Link]
-
Bio-Rad (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available from: [Link]
-
National Center for Biotechnology Information (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Available from: [Link]
-
ibidi GmbH (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Available from: [Link]
-
National Center for Biotechnology Information (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]
-
Corning (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Available from: [Link]
-
Creative Bioarray (n.d.). MTT Analysis Protocol. Available from: [Link]
Sources
- 1. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 4. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenvatinib - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. ibidi.com [ibidi.com]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 13. corning.com [corning.com]
- 14. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist’s Guide to Aniline Synthesis: SNAr vs. Buchwald-Hartwig Amination
The construction of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most crucial C-N bonds are those forming aryl amines (anilines), which are ubiquitous structural motifs in countless biologically active compounds. For researchers in drug development and synthetic chemistry, the choice of method for creating this bond can be a critical decision, impacting yield, purity, substrate scope, and scalability.
Two powerful and widely adopted strategies dominate the landscape of aniline synthesis from aryl halides: the classic Nucleophilic Aromatic Substitution (SNAr) and the modern marvel of palladium catalysis, the Buchwald-Hartwig Amination. This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data, to empower scientists to make the most informed decision for their synthetic challenges.
The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a foundational method for forming C-N bonds to an aromatic ring. It is a two-step addition-elimination process that operates without the need for a transition metal catalyst.
Mechanism: The Meisenheimer Intermediate
The viability of an SNAr reaction hinges on the electronic properties of the aryl halide. The reaction proceeds only on aryl systems that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group (halide).[2][3]
The mechanism involves two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon atom bearing the leaving group. This initial attack is the rate-determining step, as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The EWGs are critical for stabilizing the negative charge of this intermediate.
-
Elimination: The aromaticity is restored in a rapid second step through the expulsion of the leaving group.[4]
Scope and Limitations
The primary limitation of the SNAr reaction is its stringent substrate requirement. It is largely ineffective for electron-rich or even neutral aryl halides.[6] This significantly narrows its applicability in complex molecule synthesis where electronic activation may not be present or desired.
-
Aryl Halide: Must possess at least one strong EWG (e.g., -NO2, -CF3, -CN) ortho or para to the leaving group.[2]
-
Leaving Group: The reactivity order is generally F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.
-
Conditions: The reaction often requires elevated temperatures and polar aprotic solvents like DMSO or DMF to proceed efficiently.[3]
Despite these limitations, for suitable substrates, SNAr is an attractive option due to its simplicity and cost-effectiveness, as it avoids expensive metal catalysts and complex ligands.[7]
The Modern Powerhouse: Buchwald-Hartwig Amination
First reported independently by Professors Stephen Buchwald and John Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction revolutionized C-N bond formation.[8] It dramatically expanded the scope of aniline synthesis, enabling the coupling of a vast range of amines with aryl halides and pseudohalides that are unreactive under SNAr conditions.[8][9]
Mechanism: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination operates via a catalytic cycle involving Pd(0) and Pd(II) intermediates. The success of the reaction is critically dependent on the choice of a phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[8][10]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8][11][12]
Unparalleled Scope and Versatility
The key advantage of the Buchwald-Hartwig reaction is its exceptionally broad substrate scope.[11]
-
Aryl Halides: It is effective for electron-rich, electron-poor, and sterically hindered aryl chlorides, bromides, iodides, and triflates. This is a stark contrast to the narrow scope of SNAr.
-
Amines: A wide variety of primary and secondary alkylamines and anilines are suitable coupling partners. Even ammonia surrogates can be used to synthesize primary anilines.[13][14]
-
Functional Group Tolerance: The reaction conditions are generally mild, tolerating a wide range of sensitive functional groups that might not survive traditional methods.[8]
-
Ligand Development: The evolution of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has been instrumental in creating highly active and stable catalysts that enable challenging transformations under mild conditions.[15]
Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig
The choice between these two powerful methods is dictated by the specific requirements of the synthesis. The following table provides a direct comparison of their key features.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Two-step addition-elimination via Meisenheimer complex.[4] | Palladium-catalyzed cycle (oxidative addition, reductive elimination).[11] |
| Catalyst | None required (uncatalyzed).[7] | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand.[12][16] |
| Aryl Halide Scope | Limited: Requires strong electron-withdrawing groups (EWGs) ortho/para to the leaving group.[2] | Broad: Effective for electron-rich, neutral, and electron-poor aryl halides (Cl, Br, I, OTf).[8] |
| Amine Scope | Generally good, but can be limited by nucleophilicity. | Very Broad: Wide range of primary and secondary amines, anilines, and ammonia surrogates.[13] |
| Functional Group Tolerance | Moderate. Harsh conditions (high temp) can be limiting. | High: Generally mild conditions tolerate sensitive functional groups.[8] |
| Typical Conditions | High temperatures (reflux), polar aprotic solvents (DMSO, DMF).[3] | Mild to moderate temperatures (RT to ~100 °C), various solvents (toluene, dioxane, THF).[12] |
| Cost & Complexity | Low cost, simple experimental setup.[7] | Higher cost due to palladium catalyst and specialized ligands; requires inert atmosphere.[7][9] |
| Key Advantage | Cost-effectiveness and simplicity for activated substrates. | Unmatched substrate scope and versatility. |
Experimental Protocols
To provide a practical context, the following are representative, standardized procedures for each reaction type.
Protocol 1: SNAr Amination of 2,4-Dinitrochlorobenzene
This protocol describes the synthesis of 2,4-dinitrophenylhydrazine, a classic SNAr reaction.[17][18]
Materials:
-
2,4-Dinitrochlorobenzene
-
Hydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine sulfate (1.3 g) in water (15 mL).
-
Add a solution of sodium acetate (2.5 g) in water (5 mL) to the flask.
-
In a separate beaker, dissolve 2,4-dinitrochlorobenzene (2.0 g) in ethanol (30 mL) with gentle warming.
-
Add the ethanolic solution of 2,4-dinitrochlorobenzene to the aqueous hydrazine solution.
-
Heat the mixture to reflux for 1 hour. A solid product will precipitate.
-
Cool the reaction mixture in an ice bath to complete precipitation.
-
Collect the solid product by suction filtration, wash with cold water, and dry.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene
This protocol demonstrates a general procedure for the coupling of an aryl chloride with a secondary amine using a modern palladium catalyst system.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried, 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) to the flask.
-
Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
Both SNAr and Buchwald-Hartwig amination are indispensable tools for the synthesis of anilines. The choice is not a matter of one being universally "better," but rather which is "fitter for purpose."
-
SNAr remains a highly relevant and economical choice for the synthesis of anilines from electronically activated aryl halides. Its operational simplicity and the avoidance of transition metals make it a first-choice consideration for large-scale industrial processes where the substrate is suitable.[19]
-
The Buchwald-Hartwig amination , on the other hand, offers unparalleled versatility and has become the gold standard for C-N cross-coupling across a broad, diverse range of substrates.[20] Its mild conditions and high functional group tolerance have made it an essential reaction in academic research and the complex synthetic campaigns required for modern drug discovery.
For the modern researcher, a deep understanding of the mechanisms, scope, and limitations of both methods is crucial. While SNAr provides a direct and efficient path for a specific class of compounds, the Buchwald-Hartwig reaction provides the power and flexibility to forge C-N bonds in nearly any molecular context, truly enabling the synthesis of the next generation of therapeutics and functional materials.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry Pro. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][8][10][11]thiadiazole Series. European Journal of Organic Chemistry. [Link]
-
Macdonald, T. D., et al. (2018). Comparing Industrial Amination Reactions in a Combined Class and Laboratory Green Chemistry Assignment. Journal of Chemical Education. [Link]
-
ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][8][10][11]thiadiazole Series. [Link]
-
Barrow, J. C., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline. [Link]
-
ResearchGate. (2020). Nucleophilic Amination of Aryl Halides with an Azanide Surrogate. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
OSTI.GOV. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]
-
ResearchGate. (n.d.). Synthesis of 4, SNAr vs Buchwald-Hartwig amination. [Link]
-
Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
-
Scribd. (n.d.). SNAr Synthesis of 2,4-DNP. [Link]
-
ResearchGate. (2008). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. [Link]
-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]
-
Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?[Link]
-
PubMed. (2011). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
-
Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. homework.study.com [homework.study.com]
- 6. osti.gov [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. research.rug.nl [research.rug.nl]
A Comparative Guide to the Synthesis of Trametinib: Evaluating 3-Fluoro-4-(4-methoxyphenoxy)aniline Against Established Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, is a cornerstone in the treatment of various cancers, particularly BRAF-mutant melanoma.[1] The efficiency and scalability of its synthesis are of paramount importance for both research and pharmaceutical production. This guide provides a comprehensive analysis of the prevalent synthetic routes to Trametinib, with a special focus on evaluating the potential efficacy of 3-Fluoro-4-(4-methoxyphenoxy)aniline as a key precursor in comparison to the more established alternative, 2-fluoro-4-iodoaniline. While the latter dominates the documented synthetic pathways, we will explore a hypothetical, yet chemically sound, route for the former, supported by mechanistic principles and data from analogous reactions. This comparative analysis aims to equip researchers and drug development professionals with a deeper understanding of the strategic considerations in selecting a synthetic pathway for Trametinib, balancing factors such as yield, purity, cost, and process scalability.
Introduction: The Significance of Trametinib and Its Synthesis
Trametinib's therapeutic importance lies in its ability to inhibit the MEK1 and MEK2 proteins in the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a common driver of cell proliferation and survival in many cancers. By blocking MEK, Trametinib effectively curtails downstream signaling, leading to an anti-tumor response.
The chemical structure of Trametinib, N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, presents several synthetic challenges. Its multi-ring heterocyclic core, coupled with the specific substitution pattern on the phenylamino side chain, necessitates a carefully orchestrated sequence of reactions. The choice of starting materials, or precursors, is a critical decision that profoundly impacts the overall efficiency, impurity profile, and economic viability of the synthesis.
This guide will dissect the established and potential synthetic strategies, providing a framework for informed decision-making in the synthesis of this vital therapeutic agent.
The Established Synthetic Paradigm: The 2-Fluoro-4-iodoaniline Route
The most widely documented and industrially adopted synthetic routes for Trametinib utilize 2-fluoro-4-iodoaniline as a key building block.[2][3] This precursor provides the 2-fluoro-4-iodophenylamino moiety that is crucial for the drug's biological activity. The general strategy involves the construction of two key intermediates that are later coupled to form the Trametinib backbone.
Synthesis of Key Intermediates
Intermediate 1: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This urea derivative is a pivotal intermediate. Its synthesis typically begins with 2-fluoro-4-iodoaniline. The aniline is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole, to form an isocyanate in situ. This is followed by the addition of cyclopropylamine to yield the desired urea.
Intermediate 2: The Pyridopyrimidine Core
The synthesis of the complex pyridopyrimidine core of Trametinib is a multi-step process. A common approach involves the condensation of a substituted aniline with a pyrimidine derivative, followed by cyclization to form the fused ring system.
The Convergent Coupling Strategy
The final stages of the synthesis involve the coupling of the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with the pyridopyrimidine core. This is typically achieved through a nucleophilic aromatic substitution or a related cross-coupling reaction.
Experimental Protocol: A Representative Synthesis of a Key Trametinib Intermediate from 2-Fluoro-4-iodoaniline
The following protocol outlines the synthesis of a key pyridopyrimidine intermediate, a crucial step in a common Trametinib synthesis.
Step 1: Synthesis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1 equivalent) in a suitable solvent such as acetic anhydride, add malonic acid (1.1 equivalents).
-
Add acetyl chloride (1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and stir for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is carefully added to a biphasic mixture of water and toluene.
-
The precipitated solid is collected by filtration, washed, and dried to yield 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione.
Data-Driven Efficacy of the 2-Fluoro-4-iodoaniline Route
The prevalence of this route in the patent literature and scientific publications is a testament to its reliability and efficiency. While specific yields can vary depending on the scale and specific conditions, the following table provides a representative summary of reported data for key steps.
| Step | Starting Materials | Product | Reported Yield | Reference |
| Urea Formation | 2-fluoro-4-iodoaniline, N,N'-carbonyldiimidazole, cyclopropylamine | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | ~93% | |
| Pyrimidine-trione Formation | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, malonic acid, acetic anhydride | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione | ~82% | |
| Key Intermediate Synthesis (Alternative Cyclization) | Malonic acid mono-formamide monoethyl ester, methyl malonic acid, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione | ~47% (overall) |
A Hypothetical Alternative: The this compound Route
While not prominently featured in the existing literature for Trametinib synthesis, this compound presents an intriguing alternative precursor. A key structural difference in Trametinib is the presence of a 2-fluoro-4-iodophenylamino group. A synthesis starting from this compound would necessitate a strategy to introduce the necessary functionalities.
Proposed Synthetic Strategy
A plausible, albeit hypothetical, synthetic route could involve a convergent approach, similar to the established methods.
Hypothetical Intermediate 1: N-[3-Fluoro-4-(4-methoxyphenoxy)phenyl]-N'-cyclopropylurea
The synthesis of this urea derivative would be analogous to the established route, starting from this compound.
Coupling with the Pyridopyrimidine Core
The key challenge and point of divergence would be the coupling of this urea with the pyridopyrimidine core. This would likely be achieved through a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation.
Mechanistic Considerations and Potential Advantages
The use of a phenoxy-substituted aniline could offer certain advantages. The ether linkage is generally stable, and the methoxy group can influence the electronic properties of the molecule. From a process chemistry perspective, avoiding the use of iodine-containing intermediates might be desirable to prevent potential iodine-related impurities in the final active pharmaceutical ingredient (API).
However, the reactivity of the C-F bond in the aniline precursor would need to be carefully considered to ensure selective C-N bond formation without undesired side reactions.
Visualizing the Hypothetical Workflow
Caption: Hypothetical workflow for a Trametinib analogue.
Comparative Analysis: Efficacy and Practical Considerations
| Feature | 2-Fluoro-4-iodoaniline Route | Hypothetical this compound Route |
| Documentation & Validation | Well-established with extensive patent and literature support.[2][3] | No direct literature for Trametinib synthesis; route is speculative. |
| Key Coupling Reaction | Primarily nucleophilic substitution. | Likely requires a transition-metal-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig).[4][5] |
| Potential Yields | Good to excellent yields reported for key steps.[6] | Unknown; would depend on the efficiency of the C-N cross-coupling step. |
| Precursor Accessibility | 2-Fluoro-4-iodoaniline is a commercially available, albeit specialized, starting material. | This compound is also a specialized chemical. |
| Impurity Profile | Potential for iodine-containing impurities. | May avoid iodine impurities but could introduce catalyst-related metal contaminants. |
| Process Scalability | Proven to be scalable for industrial production. | Scalability of the proposed cross-coupling reaction would need to be established. |
Conclusion and Future Perspectives
The synthesis of Trametinib is a well-trodden path, with the route starting from 2-fluoro-4-iodoaniline being the clear frontrunner in terms of documented success and industrial application. Its high yields and established protocols make it a reliable choice for the production of this important anti-cancer drug.
The exploration of a hypothetical route using this compound, while not currently supported by direct experimental evidence for Trametinib itself, serves as a valuable thought experiment for medicinal and process chemists. Such an approach could potentially offer advantages in terms of the final impurity profile by avoiding iodine. However, the development of an efficient and scalable C-N cross-coupling step would be a critical hurdle to overcome.
Future research in the synthesis of Trametinib and its analogues could focus on the development of more convergent and atom-economical routes. The exploration of novel precursors, such as this compound, could lead to the discovery of new synthetic strategies with improved efficiency and environmental profiles. As the demand for targeted therapies like Trametinib continues to grow, so too will the need for innovative and robust synthetic methodologies.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available at: [Link]
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed. Available at: [Link]
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
-
Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. Available at: [Link]
-
trametinib | New Drug Approvals. Available at: [Link]
-
Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - NIH. Available at: [Link]
-
MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PubMed Central. Available at: [Link]
-
Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. - R Discovery. Available at: [Link]
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Exploring 3-Fluoro-4-Methoxyaniline: Properties and Applications. Available at: [Link]
-
Refinement of MEK inhibitors - Taylor & Francis Online. Available at: [Link]
-
Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A method for synthesizing trametinib key intermediate - Eureka | Patsnap. Available at: [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. Available at: [Link]
-
Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - European Patent Office - EP 0430847 A1 - Googleapis.com. Available at: [Link]
- CN101624348A - Preparation method of para-fluoroaniline - Google Patents.
Sources
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to Kinase Inhibitors Derived from 3-Fluoro-4-(4-methoxyphenoxy)aniline: In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison of kinase inhibitors synthesized from the scaffold 3-Fluoro-4-(4-methoxyphenoxy)aniline, with a primary focus on the multi-target tyrosine kinase inhibitor, Anlotinib. We will objectively evaluate its performance against other established alternatives, supported by experimental data from in vitro and in vivo studies. This guide is designed to offer not just data, but a causal understanding behind experimental choices, ensuring scientific integrity and empowering informed decisions in drug discovery.
Introduction: The Rationale for Targeting Key Kinase Pathways in Oncology
Receptor tyrosine kinases (RTKs) are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Key among these are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-Kit), which play pivotal roles in tumor angiogenesis and growth.[4][5][6]
The chemical scaffold, this compound, has served as a foundational structure for the synthesis of a new generation of kinase inhibitors. Anlotinib, a prominent derivative, has emerged as a potent oral multi-target TKI, demonstrating significant anti-tumor activity by simultaneously targeting VEGFR, PDGFR, Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[3] This multi-targeted approach is designed to overcome the complexity and redundancy of signaling pathways that contribute to tumor progression and therapeutic resistance.
This guide will dissect the preclinical characterization of Anlotinib, comparing its inhibitory activity and efficacy with other well-established kinase inhibitors such as Sunitinib, Sorafenib, Pazopanib, Axitinib, and Cabozantinib.
In Vitro Evaluation: Unveiling Kinase Selectivity and Cellular Effects
The initial assessment of any novel kinase inhibitor lies in its in vitro performance, which provides a foundational understanding of its potency, selectivity, and mechanism of action at a molecular and cellular level.
Kinase Inhibition Profile: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro kinase inhibition profile of Anlotinib compared to several alternative TKIs. Lower IC50 values indicate greater potency.
| Kinase Target | Anlotinib IC50 (nM) | Sunitinib IC50 (nM) | Pazopanib IC50 (nM) | Axitinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR1 | 26.9[7] | - | 10[8][9][10][11] | 0.1[12] | - |
| VEGFR2 | 0.2[7] | 80[10] | 30[8][9][10][11] | 0.2[12][13] | 0.035[10] |
| VEGFR3 | 0.7[7] | - | 47[8][9][10][11] | 0.1-0.3[12][13] | - |
| PDGFRβ | 115.0[7] | 2[10] | 84[8][9][10][11] | - | - |
| c-Kit | 14.8[7] | - | 140[8][9][10][11] | - | 4.6[10] |
| FGFR1 | - | - | 74[8][9][10][11] | - | - |
| c-MET | - | - | - | - | 1.3[10] |
| RET | - | - | - | - | 4[10] |
| AXL | - | - | - | - | 7[10] |
Expert Insights: The data reveals Anlotinib's high potency against VEGFR2 and VEGFR3, with an IC50 value for VEGFR2 that is significantly lower than that of Sunitinib and Pazopanib, and comparable to the highly selective Axitinib.[7][10][11][12] This potent anti-VEGFR activity is a cornerstone of its anti-angiogenic mechanism. While its potency against PDGFRβ is less pronounced compared to Sunitinib, its activity against c-Kit is noteworthy.[7][10] The multi-targeted nature of inhibitors like Anlotinib, Pazopanib, and Cabozantinib offers the potential to inhibit multiple oncogenic pathways simultaneously, which can be advantageous in complex disease settings.[3][8][9][10][11] In contrast, Axitinib's high selectivity for VEGFRs may offer a different therapeutic window with a potentially distinct side-effect profile.[12][14]
Cellular Assays: Assessing Anti-Proliferative and Anti-Angiogenic Activity
Beyond enzymatic assays, evaluating an inhibitor's effect on cellular functions is crucial.
Anlotinib potently inhibited VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 0.2 nM.[7] In comparison, Sunitinib and Sorafenib inhibited HUVEC proliferation with IC50 values of 18.5 nM and 195 nM, respectively, highlighting Anlotinib's superior potency in this cellular context.[7]
A key function of angiogenesis is the migration of endothelial cells and their organization into tubular structures. Anlotinib demonstrated a concentration-dependent inhibition of HUVEC migration with an IC50 of 0.1 nmol/L.[7] It also effectively inhibited the formation of capillary-like tubes by HUVECs.[3] Studies have shown that the anti-angiogenic activity of Anlotinib is stronger than that of Sunitinib, Sorafenib, and Nintedanib in similar in vitro models.[3][15]
Investigating Downstream Signaling: Western Blot Analysis
To confirm that the observed cellular effects are a direct result of target engagement, Western blotting is employed to analyze the phosphorylation status of key downstream signaling proteins. Inhibition of VEGFR2 phosphorylation is a primary indicator of target engagement for many of these inhibitors.
Expert Insights: A typical Western blot experiment would involve treating endothelial cells (e.g., HUVECs) with VEGF to stimulate VEGFR2 phosphorylation, in the presence or absence of the kinase inhibitor. A decrease in the band intensity corresponding to phosphorylated VEGFR2 (p-VEGFR2) relative to total VEGFR2 would confirm the inhibitor's activity. Anlotinib has been shown to effectively inhibit the phosphorylation of VEGFR2 and its downstream effector, ERK.[3][15]
In Vivo Evaluation: From Xenograft Models to Clinical Relevance
In vivo studies are essential to translate in vitro findings into a more physiologically relevant context, assessing a compound's efficacy, pharmacokinetics, and safety in a living organism.
Tumor Xenograft Models: A Proving Ground for Efficacy
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor activity of novel compounds.
Anlotinib has demonstrated broad and potent in vivo anti-tumor efficacy in a variety of human tumor xenograft models.[7] Notably, in these models, Anlotinib was efficacious at doses significantly lower (1.5-6 mg/kg daily) than the effective doses of other TKIs, which often require 20-100 mg/kg to achieve similar tumor growth inhibition.[7] At a dose of 3 mg/kg, Anlotinib showed anti-tumor activity comparable to 50 mg/kg of Sunitinib.[7] Importantly, in some models, tumors did not rebound after cessation of Anlotinib treatment, and even tumor regression was observed, suggesting sustained target inhibition.[7]
Pharmacokinetic Profile: Understanding Drug Disposition
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, which informs dosing regimens. Anlotinib exhibits PK characteristics similar to other tyrosine kinase inhibitors, including rapid oral absorption.[8] However, it has a longer terminal half-life in dogs (22.8 ± 11.0 h) compared to rats (5.1 ± 1.6 h).[8] It is highly bound to plasma proteins (93-97%) and is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[6][8]
Comparative Landscape of Alternative Kinase Inhibitors
A comprehensive evaluation requires a clear understanding of the alternatives.
-
Sunitinib: A multi-targeted TKI that inhibits VEGFRs, PDGFRs, c-Kit, and other kinases. It is a well-established treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[10]
-
Sorafenib: Another multi-kinase inhibitor targeting VEGFRs, PDGFRs, and Raf kinases.[10]
-
Pazopanib: A TKI targeting VEGFRs, PDGFRs, and c-Kit, approved for RCC and soft tissue sarcoma.[8][9][10][11]
-
Axitinib: A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[12][14] Its high selectivity may lead to a different toxicity profile compared to multi-targeted TKIs.[14][16]
-
Cabozantinib: A potent inhibitor of MET, VEGFRs, and AXL, among other kinases.[17][18][19][20] Its unique targeting of MET and AXL may help overcome resistance to other VEGFR inhibitors.[21]
-
Regorafenib: An oral multi-kinase inhibitor targeting angiogenic (VEGFR1–3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[22][23][24][25][26]
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
To uphold scientific integrity, detailed and validated protocols are paramount.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.
Principle: The assay measures the amount of ADP produced in a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration. Inhibition of the kinase results in less ADP production and a lower luminescent signal.[27][28][29][30]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Anlotinib) in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add an ATP solution to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[27]
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation.[31][32][33][34]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[31]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HUVECs or tumor cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[31][32][33]
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[31][32][33][34]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[31][32][33]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[31]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the IC50.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the kinase inhibitor (e.g., Anlotinib) or vehicle control orally via gavage at the desired dose and schedule.
-
Toxicity Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint and Data Analysis: Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data to determine the extent of tumor growth inhibition.
Visualizing the Mechanism: Signaling Pathway Diagrams
To better understand the mechanism of action of these kinase inhibitors, it is essential to visualize the signaling pathways they target.
VEGFR Signaling Pathway
PDGFR Signaling Pathway
c-Kit Signaling Pathway
Conclusion: A Multi-faceted Inhibitor with Significant Potential
Kinase inhibitors synthesized from the this compound scaffold, exemplified by Anlotinib, represent a significant advancement in targeted cancer therapy. Anlotinib's potent in vitro inhibition of key angiogenic and oncogenic kinases, particularly VEGFR2, translates into robust anti-proliferative and anti-angiogenic effects at the cellular level.[3][7] Furthermore, its impressive in vivo efficacy in preclinical models, often at lower doses than comparable TKIs, underscores its therapeutic potential.[7]
The comparative data presented in this guide illustrates that while more selective inhibitors like Axitinib offer potent VEGFR blockade, the multi-targeted approach of Anlotinib, Sunitinib, Pazopanib, and Cabozantinib provides a broader spectrum of activity that may be crucial in overcoming the intricate and redundant signaling networks of cancer. The choice of inhibitor will ultimately depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. This guide provides the foundational data and experimental context to aid researchers and clinicians in making these critical decisions.
References
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Activity flow of PDGFR signaling pathways Activity flow diagram of... ResearchGate. [Link]
-
CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX® (cabozantinib) HCP. [Link]
-
[Cabozantinib: Mechanism of action, efficacy and indications]. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. Urology-Textbook.com. [Link]
-
Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. WikiSkripta. [Link]
-
What is the mechanism of action of Cabozantinib? Patsnap Synapse. [Link]
-
Overview of fundamental study of pazopanib in cancer. PMC. [Link]
-
Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. PubMed Central. [Link]
-
Signal transduction pathways of the c-Kit receptor. Homodimerized SCF... ResearchGate. [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. [Link]
-
Axitinib in Metastatic Renal Cell Carcinoma. PMC. [Link]
-
Platelet-derived growth factor (PDGF) signaling pathway in vivo. The... ResearchGate. [Link]
-
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. [Link]
-
-
Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. [Link]
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. PMC. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Regorafenib. NCI - Division of Cancer Treatment and Diagnosis. [Link]
-
VEGFA-VEGFR2 signaling | Pathway. PubChem. [Link]
-
Activity of regorafenib in advanced pretreated soft tissue sarcoma: Results of a single-center phase II study. PMC. [Link]
-
VEGF signaling pathway. Proteopedia, life in 3D. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC. [Link]
-
Comparison of cellular selectivity of approved and investigational... ResearchGate. [Link]
-
Platelet-Derived Growth Factor (PDGF) Signaling Transduction. Sino Biological. [Link]
-
Schematic representation of the PDGF signaling pathway. The PDGF family... ResearchGate. [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]
-
What is the mechanism of Regorafenib? Patsnap Synapse. [Link]
-
c-KIT mediated signaling pathways. | Download Scientific Diagram. ResearchGate. [Link]
-
Platelet-derived growth factors and their receptors: structural and functional perspectives. PMC. [Link]
-
Efficacy and safety of regorafenib in the treatment of bone sarcomas: systematic review and meta-analysis. NIH. [Link]
-
Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. PMC. [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Anlotinib versus sunitinib as first-line treatment for metastatic kidney cancer. Action Kidney Cancer. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Activity of Anlotinib in the Second-Line Therapy of Metastatic Gastrointestinal Stromal Tumors: A Prospective, Multicenter, In Vitro Study. NIH. [Link]
-
Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1. [Link]
Sources
- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. ijbs.com [ijbs.com]
- 7. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. lnskaxh.com [lnskaxh.com]
- 16. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabometyxhcp.com [cabometyxhcp.com]
- 18. urology-textbook.com [urology-textbook.com]
- 19. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 20. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 21. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regorafenib - NCI [dctd.cancer.gov]
- 23. Activity of regorafenib in advanced pretreated soft tissue sarcoma: Results of a single-center phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regorafenib for the Treatment of Sarcoma_Chemicalbook [chemicalbook.com]
- 25. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 26. Efficacy and safety of regorafenib in the treatment of bone sarcomas: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. bmglabtech.com [bmglabtech.com]
- 31. researchhub.com [researchhub.com]
- 32. clyte.tech [clyte.tech]
- 33. atcc.org [atcc.org]
- 34. broadpharm.com [broadpharm.com]
A Comparative Benchmarking Guide to the Synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline
In the landscape of pharmaceutical and materials science research, the synthesis of complex organic molecules with high purity and yield is of paramount importance. 3-Fluoro-4-(4-methoxyphenoxy)aniline is a key structural motif found in a variety of biologically active compounds and advanced materials. Its synthesis, therefore, is a critical step in the development of new chemical entities. This guide provides a comprehensive benchmark comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and expert insights to inform methodological choices in both academic and industrial research settings.
Introduction: The Significance of this compound
This compound incorporates several key pharmacophoric features: a fluorine atom, known to enhance metabolic stability and binding affinity; a diaryl ether linkage, a common motif in many bioactive molecules; and a primary aniline group, which serves as a versatile handle for further chemical elaboration. The strategic combination of these functionalities makes it a sought-after intermediate in drug discovery and materials science. The efficiency and scalability of its synthesis are, therefore, crucial considerations for any research program utilizing this scaffold.
Benchmark Synthesis: Nucleophilic Aromatic Substitution (SNAr) and Reduction
The benchmark and most direct route to this compound involves a two-step sequence commencing with the nucleophilic aromatic substitution (SNAr) of a suitably activated difluoroaromatic precursor, followed by the reduction of a nitro group. This method is widely adopted for analogous compounds due to its reliability and the ready availability of starting materials.[1]
Reaction Scheme:
Sources
A Comparative Guide to the 3-Fluoro-4-Phenoxyaniline Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning the designation of "privileged scaffolds." The 3-fluoro-4-phenoxyaniline core is a prime example of such a scaffold, particularly within the domain of protein kinase inhibitors. Its prevalence in clinically approved drugs is not coincidental but rather a testament to a unique combination of physicochemical and pharmacological advantages conferred by its specific arrangement of atoms.
This guide provides an in-depth technical analysis of the 3-fluoro-4-phenoxyaniline scaffold. We will dissect the strategic contributions of each component—the aniline core, the 3-fluoro substituent, and the 4-phenoxy group—and compare its performance with relevant alternatives through experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this powerful molecular building block.
The Strategic Trifecta: Deconstructing the Scaffold's Advantages
The efficacy of the 3-fluoro-4-phenoxyaniline scaffold arises from the synergistic interplay of its three key components. The strategic placement of the fluorine atom, in particular, dramatically influences the molecule's overall properties.
The Critical Role of the 3-Fluoro Substituent
The introduction of a single fluorine atom is a subtle yet profound modification that medicinal chemists use to optimize drug candidates.[1] Its small size and high electronegativity impart several benefits.[2]
-
Metabolic Stability: A primary challenge in drug design is preventing rapid metabolic breakdown by enzymes like the cytochrome P450 family. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism.[3] Placing a fluorine atom on the aniline ring can effectively block a metabolically "soft spot," preventing hydroxylation and significantly increasing the drug's half-life and bioavailability.[2][4]
-
pKa Modulation: The basicity of the aniline nitrogen, quantified by its pKa value, is a critical parameter influencing a drug's solubility, cell membrane permeability, and potential for off-target effects. As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect, which lowers the pKa of the nearby aniline nitrogen.[2][5] This reduction in basicity can be highly advantageous, as it decreases the likelihood of the molecule becoming protonated and trapped in acidic cellular compartments like lysosomes, thereby improving its ability to reach its intracellular target.[4][6]
-
Enhanced Binding Affinity: Fluorine can alter the electronic distribution and conformation of a molecule, leading to more favorable interactions with the target protein.[1][3] It can participate in non-canonical interactions, such as orthogonal multipolar C–F···C=O interactions with the protein backbone, which can enhance binding affinity and selectivity.
The 4-Phenoxy Group: An Anchor and a Vector
The phenoxy group at the 4-position serves two crucial functions:
-
Target Engagement: It acts as a lipophilic anchor, occupying hydrophobic pockets within the ATP-binding site of many kinases. This interaction is often essential for the compound's potency.
-
Synthetic Handle: The phenoxy ring provides a versatile point for synthetic modification. Chemists can introduce various substituents onto this ring to fine-tune the compound's properties, such as improving solubility or optimizing selectivity by preventing binding to off-target kinases.
Comparative Case Studies: The Success of MEK Inhibitors
The advantages of the 3-fluoro-4-phenoxyaniline scaffold are best illustrated by its incorporation into successful, clinically approved drugs. Two prominent examples are the MEK inhibitors Trametinib and Cobimetinib, which target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that promotes cell proliferation and is often hyperactivated in various cancers.[7][8][9]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[10] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[7][11] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, making them an attractive therapeutic target.[8]
Trametinib (Mekinist®)
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 activity.[12] Its structure prominently features the 3-fluoro-4-phenoxyaniline scaffold. Structural studies have revealed that Trametinib binds to an allosteric pocket in the MEK kinase domain.[13][14] This binding locks MEK in an inactive conformation, preventing its activation by the upstream kinase RAF.[14] The discovery of Trametinib highlighted the importance of this scaffold for achieving high potency and favorable drug-like properties.
Cobimetinib (Cotellic®)
Cobimetinib is another potent, selective, and orally bioavailable MEK1/2 inhibitor used in combination with BRAF inhibitors to treat melanoma.[15][16] The development of Cobimetinib was driven by the need to overcome resistance to BRAF inhibitors, which often occurs through reactivation of the MAPK pathway.[11] By targeting MEK, a downstream node, Cobimetinib provides a more durable blockade of the signaling cascade.[16] Its chemical structure is also built upon the 3-fluoro-4-phenoxyaniline core, underscoring the scaffold's reproducible success.
Performance Comparison
The superior performance of compounds containing the 3-fluoro-4-phenoxyaniline scaffold is evident when comparing their inhibitory activity to non-fluorinated or other analogs. The fluorine atom consistently contributes to a significant increase in potency.
| Compound | Scaffold Feature | Target | IC₅₀ (nM) | Reference |
| Trametinib | 3-Fluoro -4-phenoxyaniline | MEK1 | 0.92 | [12] |
| MEK2 | 1.8 | [12] | ||
| Cobimetinib | 3-Fluoro -4-phenoxyaniline | MEK1 | 4.2 | [15] |
| Binimetinib | 2-Fluoro-4-iodoaniline | MEK1/2 | 12 | [17] |
| PD0325901 | 2-Fluoro-4-iodoaniline | MEK1 | 0.33 | [18] |
Table 1: Comparative In Vitro Potency of MEK Inhibitors. This table highlights the low nanomolar potency achieved by inhibitors utilizing the 3-fluoro-4-phenoxyaniline (Trametinib, Cobimetinib) and related fluorinated aniline scaffolds. IC₅₀ represents the half-maximal inhibitory concentration.
Experimental Validation: Protocol for In Vitro MEK1 Kinase Inhibition Assay
To provide a self-validating system for evaluating compounds built upon this scaffold, we describe a standard protocol for determining inhibitory potency (IC₅₀) against MEK1. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[19] The amount of ADP is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal positively correlates with kinase activity, and its reduction in the presence of a test compound indicates inhibition.[19][20]
Materials and Reagents
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP solution
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a microplate reader capable of measuring luminescence
Step-by-Step Methodology
-
Compound Preparation: a. Create a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). b. In the assay plate, add 1 µL of each compound dilution. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Enzyme Reaction: a. Prepare a master mix of MEK1 enzyme in kinase reaction buffer at 2X the final desired concentration. b. Add 2 µL of the 2X enzyme solution to each well containing the test compound or DMSO. For negative control wells, add reaction buffer without enzyme. c. Gently mix and incubate for 10-15 minutes at room temperature. d. Prepare a master mix of kinase substrate and ATP in reaction buffer at 2X the final desired concentration. e. To initiate the kinase reaction, add 2 µL of the 2X substrate/ATP mix to all wells. The final volume is now 5 µL. f. Incubate the plate for 60 minutes at 30°C.
-
Signal Detection: a. After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes the production of light via luciferase. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a microplate reader. b. Subtract the background signal (negative control) from all data points. c. Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% activity. d. Calculate the percent inhibition for each compound concentration. e. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion
The 3-fluoro-4-phenoxyaniline scaffold represents a triumph of rational drug design. The strategic incorporation of a fluorine atom at the 3-position provides a powerful tool to overcome common medicinal chemistry challenges, namely metabolic instability and suboptimal basicity. When combined with the anchoring and synthetically versatile 4-phenoxy group, the result is a privileged core structure that has been instrumental in the development of potent and selective kinase inhibitors. The clinical success of drugs like Trametinib and Cobimetinib validates the scaffold's advantages and ensures it will remain a valuable framework for the discovery of future therapeutics, particularly in the field of oncology.
References
- Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Source: PubMed Central.
- Title: Fluorine in drug discovery: Role, design and case studies. Source: Not specified.
- Title: Role of Fluorine in Drug Design and Drug Action | Request PDF. Source: ResearchGate.
- Title: The role of fluorine in medicinal chemistry - PubMed. Source: PubMed.
- Title: Full article: The role of fluorine in medicinal chemistry. Source: Taylor & Francis Online.
-
Title: Inhibitors of Raf kinase and MEK signaling - Mayo Clinic. Source: Mayo Clinic. URL: [Link]
-
Title: Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. RAF relays... - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: MEK Inhibitors: A Therapeutic Approach to Targeting the Ras-MAP Kinase Pathway in Tumors | Bentham Science Publishers. Source: Bentham Science. URL: [Link]
-
Title: MEK Inhibitors: A Therapeutic Approach to Targeting the Ras-MAP Kinase Pathway in Tumors - Bentham Science Publisher. Source: Bentham Science. URL: [Link]
-
Title: The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC. Source: National Institutes of Health. URL: [Link]
-
Title: Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Fine Tuning Drugs to Fight Cancer | BNL Newsroom. Source: Brookhaven National Laboratory. URL: [Link]
-
Title: Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Cobimetinib: First Global Approval - PubMed. Source: PubMed. URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Structural basis for the action of the drug trametinib at KSR-bound MEK - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Source: ResearchGate. URL: [Link]
-
Title: Cobimetinib - NCI. Source: National Cancer Institute. URL: [Link]
-
Title: Cobimetinib Fumarate - Drug Targets, Indications, Patents. Source: Patsnap Synapse. URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem. Source: PubChem @ NIH. URL: [Link]
-
Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. Source: PubMed. URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline. Source: ResearchGate. URL: [Link]
-
Title: Chemi-Verse™ MEK1 Kinase Assay Kit. Source: BPS Bioscience. URL: [Link]
-
Title: Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PubMed Central. Source: PubMed Central. URL: [Link]
-
Title: Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Source: ResearchGate. URL: [Link]
- Title: CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. Source: Google Patents.
-
Title: Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC. Source: National Institutes of Health. URL: [Link]
- Title: CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. Source: Google Patents.
-
Title: A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Source: PubMed. URL: [Link]
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. Source: National Institutes of Health. URL: [Link]
-
Title: Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry. Source: ACS Publications. URL: [Link]
-
Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed. Source: PubMed. URL: [Link]
-
Title: Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. Source: ChemRxiv. URL: [Link]
-
Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Source: PubMed. URL: [Link]
-
Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Source: MDPI. URL: [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cobimetinib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cobimetinib - NCI [dctd.cancer.gov]
- 17. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.jp [promega.jp]
- 20. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Fluoro-4-(4-methoxyphenoxy)aniline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-Fluoro-4-(4-methoxyphenoxy)aniline, a substituted aromatic amine, is a valuable intermediate in medicinal chemistry. However, its structural class necessitates a rigorous and informed approach to its handling and, critically, its disposal.
This guide moves beyond generic protocols to provide a deep, technically-grounded framework for the safe management and disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound belongs to the aromatic amine class of compounds. This structural motif is associated with specific toxicological concerns. Aromatic amines, as a class, can be readily absorbed through the skin and may pose risks of toxicity.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from closely related, fluorinated and substituted anilines.
The primary hazards associated with analogous compounds consistently include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Environmental Hazard: Substituted anilines can form persistent and toxic residues in the environment; therefore, they should not be released into drains or waterways.[6][7]
These hazards mandate that this compound be treated as a hazardous substance, requiring disposal as regulated chemical waste.
Table 1: Representative Hazard Profile for Substituted Anilines
| Hazard Classification | GHS Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | [3][4][5] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin | [3][4][5] |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins at the point of waste generation. Meticulous segregation is crucial to ensure safe handling and cost-effective disposal by your institution's certified waste management partner.
Step-by-Step Waste Segregation Protocol:
-
Identify Waste Streams: Differentiate between the following waste streams, each requiring its own designated container:
-
Stream A: Unused or Expired Pure Compound: The original reagent bottle containing the chemical.
-
Stream B: Contaminated Solid Waste: Items grossly contaminated with the compound, such as used weighing paper, disposable spatulas, contaminated gloves, and absorbent pads from a spill cleanup.
-
Stream C: Contaminated Liquid Waste: Solvents and solutions from reaction workups or vessel rinsing that contain dissolved this compound.
-
-
Select Appropriate Containers:
-
Use only chemically compatible, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) department. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solids, a labeled, sealable bag or a wide-mouth solid waste container is appropriate.
-
Ensure all containers have secure, tight-fitting lids.
-
-
Labeling Protocol:
-
Immediately label every waste container. Do not wait.
-
The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other components and their approximate percentages (e.g., for liquid waste: "Methanol 95%, this compound 5%").
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
The Core Disposal Protocol: From Lab Bench to Final Disposition
Direct chemical treatment or neutralization of substituted anilines in a standard laboratory setting is not recommended. The risk of creating byproducts that are equally or more toxic is significant.[6] The only acceptable and authoritative procedure is disposal via a licensed hazardous waste management facility.
Procedural Steps for Compliant Disposal:
-
Waste Characterization: Based on the hazard profile, classify all waste streams containing this compound as hazardous waste. This classification is the foundational step for all subsequent handling procedures.
-
Safe On-Site Accumulation:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used for all liquid waste containers to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with an accurate description of the waste as detailed on your label.
-
Causality: The mandated method for final disposition of this type of organic chemical is high-temperature incineration.[6] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components and preventing its persistence in the environment. Landfilling is not an appropriate method for this class of compound.[6]
-
-
Documentation and Record-Keeping:
-
Maintain a log of the hazardous waste generated in your laboratory.
-
When the waste is collected, you may be required to sign a waste manifest. This document is a critical part of the "cradle-to-grave" tracking system mandated by the Environmental Protection Agency (EPA), ensuring the waste is managed responsibly from your lab to its final disposal.
-
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Control and Ventilate: Restrict access to the spill area. If it is safe to do so, increase ventilation by opening a chemical fume hood sash.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles or face shield, and double-layered chemically resistant gloves (e.g., nitrile).
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding its hazard profile, implementing rigorous segregation and labeling protocols, and adhering to the mandated disposal pathway through certified professionals, we uphold our core duties of ensuring laboratory safety and environmental integrity. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Environmental Protection Agency (EPA). [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
3-Fluoro-4-(trifluoromethoxy)aniline PubChem Entry. National Center for Biotechnology Information. [Link]
-
Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
-
OSHA safety requirements for hazardous chemicals in the workplace. PubMed. [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]
-
Hazardous Waste Listings. Environmental Protection Agency (EPA). [Link]
-
Designation of Hazardous Substances. Regulations.gov. [Link]
-
Frequent Questions About Hazardous Waste Identification. Environmental Protection Agency (EPA). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
